Product packaging for Heptaminol(Cat. No.:CAS No. 372-66-7)

Heptaminol

Cat. No.: B132716
CAS No.: 372-66-7
M. Wt: 145.24 g/mol
InChI Key: LREQLEBVOXIEOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Heptaminol is an amino alcohol chemical compound with the molecular formula C8H19NO . It is classified as a cardiac stimulant and is known for its positive inotropic action, meaning it increases the force of contraction of the heart muscle . Its research value is primarily rooted in its sympathomimetic mechanism of action, whereby it stimulates the release of the neurotransmitter norepinephrine . This activity leads to the stimulation of beta-adrenergic receptors in the heart, resulting in increased cardiac contractility and output, as well as alpha-adrenergic receptors in blood vessels, causing vasoconstriction which can elevate blood pressure . The combined effect of improved cardiac output and mild peripheral vasoconstriction makes it a compound of interest for studies related to conditions such as orthostatic hypotension and other circulatory disorders . Furthermore, this compound has been documented to improve venous return by increasing the tone of venous walls, which contributes to stabilizing cardiac output . Beyond its cardiovascular effects, this compound is also recognized as a prohibited substance in competitive sports by the World Anti-Doping Agency (WADA), underscoring its physiological activity . Analytical methods for its determination, including spectrofluorimetric techniques, have been developed for pharmaceutical analysis, highlighting the need for pure reference standards . This product, this compound, is provided as a high-quality chemical standard intended for research applications. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H19NO B132716 Heptaminol CAS No. 372-66-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-amino-2-methylheptan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NO/c1-7(9)5-4-6-8(2,3)10/h7,10H,4-6,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LREQLEBVOXIEOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C)(C)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

543-15-7 (hydrochloride)
Record name Heptaminol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000372667
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID4048484
Record name Heptaminol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4048484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

372-66-7
Record name Heptaminol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=372-66-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Heptaminol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000372667
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Heptaminol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13574
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Heptaminol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4048484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Heptaminol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.144
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HEPTAMINOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DQS188SY5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Heptaminol's Cardiovascular Mechanism of Action: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptaminol, an amino alcohol classified as a cardiac stimulant, exerts its primary effects on the cardiovascular system through an indirect sympathomimetic mechanism.[1][2] This guide delineates the molecular and physiological pathways through which this compound modulates cardiac and vascular function. It consolidates available quantitative data, details relevant experimental methodologies, and provides visual representations of the key signaling cascades. The core mechanism involves the potentiation of noradrenergic signaling by inhibiting norepinephrine reuptake and stimulating its release, leading to positive inotropic and chronotropic effects on the heart and vasoconstriction of peripheral blood vessels.[3][4][5]

Core Mechanism of Action: Indirect Sympathomimetic Activity

This compound's cardiovascular effects are predominantly attributed to its role as an indirect-acting sympathomimetic amine, sharing a functional resemblance to tyramine. Unlike direct-acting sympathomimetics that bind to and activate adrenergic receptors, this compound increases the concentration of endogenous norepinephrine in the synaptic cleft through a dual mechanism:

  • Inhibition of Norepinephrine Reuptake: this compound acts as a competitive inhibitor of the norepinephrine transporter (NET), blocking the reuptake of norepinephrine from the synaptic cleft into the presynaptic neuron. This prolongs the presence of norepinephrine in the synapse, enhancing its ability to bind to postsynaptic adrenergic receptors.

  • Stimulation of Norepinephrine Release: this compound also promotes the release of stored norepinephrine from presynaptic vesicles.

The cardiostimulant action of this compound is abolished in animals pretreated with reserpine (which depletes catecholamine stores) and by cocaine (which blocks norepinephrine reuptake), providing strong evidence for its indirect, catecholamine-dependent mechanism. Early suggestions of a direct, digitalis-like action have been largely refuted by these findings.

Signaling Pathway

The following diagram illustrates the core mechanism of this compound at the synaptic level.

Heptaminol_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Cell (Cardiomyocyte / Vascular Smooth Muscle) Heptaminol_in This compound NE_Vesicle Norepinephrine (NE) Vesicles Heptaminol_in->NE_Vesicle Stimulates Release NET Norepinephrine Transporter (NET) Heptaminol_in->NET Inhibits NE_Synapse Norepinephrine (NE) NE_Vesicle->NE_Synapse Release NE_Synapse->NET Reuptake Adrenergic_Receptor Adrenergic Receptors (α1, β1) NE_Synapse->Adrenergic_Receptor Binds Cardiovascular Effects Cardiovascular Effects Adrenergic_Receptor->Cardiovascular Effects Activates

Core synaptic mechanism of this compound.

Effects on the Cardiovascular System

The elevated synaptic norepinephrine levels resulting from this compound administration lead to the activation of adrenergic receptors on cardiac and vascular tissues, producing distinct physiological responses.

Cardiac Effects: Positive Inotropy and Chronotropy

In the heart, norepinephrine primarily stimulates beta-1 (β1) adrenergic receptors on cardiomyocytes. This activation initiates a Gs protein-coupled signaling cascade, leading to:

  • Activation of Adenylyl Cyclase: This enzyme converts ATP to cyclic AMP (cAMP).

  • Increased cAMP Levels: cAMP acts as a second messenger.

  • Activation of Protein Kinase A (PKA): PKA phosphorylates several key intracellular proteins, including L-type calcium channels and phospholamban.

  • Increased Calcium Influx: Phosphorylation of L-type calcium channels increases their open probability, leading to a greater influx of calcium (Ca2+) into the cell during an action potential.

  • Enhanced Sarcoplasmic Reticulum Ca2+ Release: This influx of Ca2+ triggers a larger release of Ca2+ from the sarcoplasmic reticulum (calcium-induced calcium release).

  • Increased Myocardial Contractility (Positive Inotropy): The higher intracellular Ca2+ concentration leads to more Ca2+ binding to troponin C, resulting in a stronger force of contraction.

  • Increased Heart Rate (Positive Chronotropy): In the sinoatrial (SA) node, increased cAMP levels accelerate the rate of diastolic depolarization, increasing the heart rate.

An additional proposed mechanism for this compound's inotropic effect, particularly during ischemia, involves the restoration of intracellular pH through the stimulation of the Na+/H+ exchange. Some evidence also suggests this compound can directly increase intracellular free calcium levels.

Cardiac_Signaling_Pathway This compound This compound NE Norepinephrine This compound->NE ↑ Release & ↓ Reuptake Beta1_Receptor β1 Adrenergic Receptor NE->Beta1_Receptor Binds AC Adenylyl Cyclase Beta1_Receptor->AC Activates cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Heart_Rate ↑ Heart Rate (Positive Chronotropy) cAMP->Heart_Rate in SA Node Ca_Channel L-type Ca2+ Channel PKA->Ca_Channel Phosphorylates Ca_Influx ↑ Ca2+ Influx Ca_Channel->Ca_Influx SR Sarcoplasmic Reticulum Ca_Influx->SR Triggers Ca_Release ↑ Ca2+ Release SR->Ca_Release Contraction ↑ Myocardial Contractility (Positive Inotropy) Ca_Release->Contraction Experimental_Workflow_InVivo start Start anesthesia Anesthetize Animal start->anesthesia instrumentation Surgical Instrumentation (Catheters, Transducers) anesthesia->instrumentation baseline Record Baseline Hemodynamics instrumentation->baseline pretreatment Pretreatment (Optional) (e.g., Reserpine, Cocaine) baseline->pretreatment heptaminol_admin Administer this compound (Dose-Response) baseline->heptaminol_admin No Pretreatment pretreatment->heptaminol_admin Yes record_data Record Hemodynamic Changes heptaminol_admin->record_data analysis Data Analysis record_data->analysis end End analysis->end

References

Heptaminol's Role in Stimulating Norepinephrine Release: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptaminol, an aliphatic amino alcohol, exerts its primary pharmacological effects as an indirect-acting sympathomimetic agent. This technical guide delineates the core mechanism of action of this compound, focusing on its crucial role in stimulating the release of norepinephrine from sympathetic nerve terminals. The document provides a comprehensive overview of the available quantitative data, detailed experimental protocols derived from seminal studies, and visual representations of the key signaling pathways and experimental workflows. This guide is intended to serve as a foundational resource for researchers and professionals engaged in cardiovascular pharmacology and drug development.

Introduction

This compound is a compound recognized for its cardiotonic and vasodilating properties, with its primary therapeutic application being the treatment of orthostatic hypotension.[1] Its mechanism of action is primarily attributed to its ability to mimic the effects of the sympathetic nervous system.[2] This is achieved through the modulation of norepinephrine (NE) levels at the synaptic cleft, a key neurotransmitter in the "fight-or-flight" response.[3] This guide provides an in-depth exploration of the molecular and physiological processes underlying this compound-induced norepinephrine release.

Mechanism of Action: A Dual Approach

This compound's sympathomimetic effects stem from a dual mechanism involving both the release of norepinephrine and the inhibition of its reuptake.[4][5]

  • Stimulation of Norepinephrine Release: this compound, similar to other indirect-acting sympathomimetics like tyramine, is taken up into the presynaptic nerve terminal. Inside the neuron, it is thought to displace norepinephrine from storage vesicles, leading to an increase in cytosolic norepinephrine concentration. This, in turn, promotes the reverse transport of norepinephrine out of the neuron and into the synaptic cleft via the norepinephrine transporter (NET).

  • Inhibition of Norepinephrine Reuptake: this compound also acts as a competitive inhibitor of the norepinephrine transporter (NET). By blocking the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron, this compound prolongs the presence of the neurotransmitter in the synapse, thereby enhancing its effect on postsynaptic adrenergic receptors.

The released norepinephrine then binds to α- and β-adrenergic receptors on target tissues, such as the heart and blood vessels, leading to increased cardiac contractility, heart rate, and vasoconstriction, which collectively contribute to an elevation in blood pressure.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data from in vitro and in vivo studies that characterize the interaction of this compound with the norepinephrine system.

Table 1: In Vitro Inhibition of Norepinephrine Transporter and Catecholamine Release

ParameterValueCell/Tissue ModelReference
Ki (Norepinephrine Uptake) 60 ± 2 µMBovine Chromaffin Cells
IC50 (Nicotine-Induced Catecholamine Release) 650 ± 11 µMBovine Chromaffin Cells
Spontaneous Catecholamine Release +30%Isolated Bovine Chromaffin Granules (High Concentration)
14C-Epinephrine Uptake -20% to -40%Isolated Medullary Granules (Low Concentration)

Table 2: In Vivo Effects of this compound on Norepinephrine System and Cardiovascular Parameters

ParameterEffectAnimal ModelComparisonReference
Norepinephrine Content (Rat Heart) 20-40% reductionRatTyramine and hexylamine were more effective (50-60% reduction)
Pressor Effect (Blood Pressure) 100 times less potentCatCompared to Tyramine
Nictitating Membrane Contraction 10 times less effectiveCatCompared to Tyramine

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the literature, offering a framework for the design of future studies.

In Vitro Norepinephrine Uptake Inhibition Assay in Bovine Chromaffin Cells

This protocol is synthesized from methodologies described for studying norepinephrine transporters in cultured chromaffin cells.

Objective: To determine the inhibitory constant (Ki) of this compound on the uptake of radiolabeled norepinephrine into cultured bovine chromaffin cells.

Materials:

  • Primary culture of bovine adrenal chromaffin cells

  • Krebs-Ringer-HEPES (KRH) buffer (in mM: 140 NaCl, 4.7 KCl, 2.5 CaCl2, 1.2 KH2PO4, 1.2 MgSO4, 11 glucose, 15 HEPES, pH 7.4)

  • [³H]-Norepinephrine

  • This compound hydrochloride

  • Cocaine (as a positive control for NET inhibition)

  • Scintillation fluid and counter

Procedure:

  • Cell Preparation: Culture bovine adrenal chromaffin cells on poly-D-lysine-coated multi-well plates until a confluent monolayer is formed.

  • Pre-incubation: Wash the cells twice with KRH buffer. Pre-incubate the cells for 10 minutes at 37°C with varying concentrations of this compound or cocaine in KRH buffer.

  • Uptake Initiation: Initiate norepinephrine uptake by adding a fixed concentration of [³H]-Norepinephrine (e.g., in the low micromolar range) to each well.

  • Incubation: Incubate the cells for a short period (e.g., 5-10 minutes) at 37°C to measure the initial rate of uptake.

  • Termination of Uptake: Rapidly terminate the uptake by aspirating the incubation medium and washing the cells three times with ice-cold KRH buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH). Transfer the lysate to scintillation vials, add scintillation fluid, and quantify the amount of [³H]-Norepinephrine taken up by the cells using a scintillation counter.

  • Data Analysis: Determine the IC50 value of this compound for norepinephrine uptake inhibition. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the concentration of [³H]-Norepinephrine and Km is the Michaelis-Menten constant for norepinephrine uptake.

Measurement of Norepinephrine Content in Rat Heart Tissue

This protocol is based on established methods for quantifying catecholamines in cardiac tissue.

Objective: To determine the effect of repeated this compound administration on the norepinephrine content of the rat heart.

Materials:

  • Male Wistar rats

  • This compound hydrochloride solution

  • Saline solution (vehicle control)

  • Homogenization buffer (e.g., 0.1 M perchloric acid)

  • High-performance liquid chromatography (HPLC) system with electrochemical detection

  • Internal standard (e.g., 3,4-dihydroxybenzylamine)

Procedure:

  • Animal Treatment: Administer this compound hydrochloride (e.g., via intraperitoneal injection) to a group of rats daily for a specified period. A control group should receive saline injections.

  • Tissue Collection: At the end of the treatment period, euthanize the rats and rapidly excise the hearts.

  • Tissue Preparation: Rinse the hearts with ice-cold saline, blot dry, and weigh. Homogenize the heart tissue in a known volume of ice-cold homogenization buffer containing an internal standard.

  • Sample Processing: Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet cellular debris.

  • Norepinephrine Quantification: Inject a known volume of the supernatant into the HPLC system. Separate norepinephrine from other compounds using a reverse-phase column and quantify its concentration using an electrochemical detector.

  • Data Analysis: Calculate the norepinephrine content per gram of heart tissue. Compare the norepinephrine levels in the this compound-treated group to the control group to determine the percentage of depletion.

Visualizations

Signaling Pathway of this compound-Induced Norepinephrine Release

Heptaminol_Norepinephrine_Release cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Heptaminol_ext This compound NET Norepinephrine Transporter (NET) Heptaminol_ext->NET Uptake Heptaminol_int This compound NET->Heptaminol_int NE_synapse Norepinephrine (NE) NET->NE_synapse Vesicle Synaptic Vesicle Heptaminol_int->Vesicle Displaces NE_cytosol Norepinephrine (NE) Vesicle->NE_cytosol Release NE_vesicle Norepinephrine (NE) NE_cytosol->NET Reverse Transport Adrenergic_Receptor Adrenergic Receptor (α, β) NE_synapse->Adrenergic_Receptor Binds Heptaminol_ext_cleft This compound NET_cleft NET Heptaminol_ext_cleft->NET_cleft Inhibits Reuptake Response Physiological Response Adrenergic_Receptor->Response Activates

Caption: this compound's dual action on norepinephrine release and reuptake.

Experimental Workflow for In Vitro Norepinephrine Uptake Assay

Norepinephrine_Uptake_Workflow start Start culture_cells Culture Bovine Chromaffin Cells start->culture_cells pre_incubation Pre-incubate with This compound culture_cells->pre_incubation add_radiolabel Add [³H]-Norepinephrine pre_incubation->add_radiolabel incubation Incubate at 37°C add_radiolabel->incubation terminate_uptake Wash with Ice-Cold Buffer incubation->terminate_uptake lyse_cells Cell Lysis terminate_uptake->lyse_cells scintillation Scintillation Counting lyse_cells->scintillation analyze_data Data Analysis (IC50, Ki) scintillation->analyze_data end End analyze_data->end

Caption: Workflow for determining this compound's inhibition of norepinephrine uptake.

Logical Relationship of this compound's Actions

Heptaminol_Action_Logic This compound This compound Administration NE_Release Increased Norepinephrine Release This compound->NE_Release NE_Reuptake_Inhibition Inhibition of Norepinephrine Reuptake This compound->NE_Reuptake_Inhibition Synaptic_NE Increased Synaptic Norepinephrine NE_Release->Synaptic_NE NE_Reuptake_Inhibition->Synaptic_NE Adrenergic_Stimulation Enhanced Adrenergic Receptor Stimulation Synaptic_NE->Adrenergic_Stimulation Cardiovascular_Effects Increased Heart Rate, Contractility, and Blood Pressure Adrenergic_Stimulation->Cardiovascular_Effects

Caption: Logical flow of this compound's sympathomimetic effects.

Conclusion

This compound's role in stimulating norepinephrine release is a cornerstone of its therapeutic efficacy in treating conditions like orthostatic hypotension. Its dual mechanism of promoting norepinephrine release from presynaptic terminals and inhibiting its subsequent reuptake leads to a significant potentiation of adrenergic signaling. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research into the nuanced pharmacology of this compound and the development of novel therapeutics targeting the norepinephrine system. A deeper understanding of its interaction with the vesicular monoamine transporter and the precise kinetics of norepinephrine release will be valuable avenues for future investigation.

References

An In-depth Technical Guide to the Positive Inotropic Effects of Heptaminol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive investigation into the positive inotropic effects of heptaminol, a sympathomimetic amine. The document synthesizes current and historical research to detail its mechanisms of action, present available quantitative data, and outline relevant experimental protocols. This guide is intended to serve as a resource for professionals in pharmacology and drug development investigating cardiac stimulants.

Executive Summary

This compound exerts a positive inotropic effect on the myocardium primarily through an indirect sympathomimetic mechanism .[1][2] It triggers the release of endogenous norepinephrine from sympathetic nerve terminals within the heart.[1][3] The released norepinephrine then activates β1-adrenergic receptors on cardiomyocytes, initiating a signaling cascade that increases myocardial contractility.[2]

Secondary mechanisms that may contribute to its overall cardiovascular effects include the inhibition of norepinephrine reuptake and a potential, though less established, influence on intracellular pH through the stimulation of the Na+/H+ exchanger, particularly under ischemic conditions. While the sympathomimetic action is well-supported, the clinical and physiological relevance of these secondary mechanisms requires further investigation.

Mechanisms of Positive Inotropic Action

Primary Mechanism: Indirect Sympathomimetic Action

The principal mechanism underlying this compound's cardiotonic effect is its action as an indirect-acting sympathomimetic agent, similar in nature to tyramine. This involves the following sequence of events:

  • Uptake into Sympathetic Nerve Terminals: this compound is taken up into the presynaptic terminals of sympathetic neurons that innervate the heart.

  • Displacement of Norepinephrine: Inside the neuron, this compound displaces norepinephrine from vesicular stores, leading to its release into the synaptic cleft.

  • β1-Adrenergic Receptor Activation: The released norepinephrine binds to and activates β1-adrenergic receptors on the surface of cardiomyocytes.

  • Intracellular Signaling Cascade: This receptor activation triggers a well-established G-protein coupled signaling pathway that results in increased cardiac contractility.

The evidence for this mechanism is substantiated by findings that the cardiostimulant effects of this compound are abolished by cocaine (which blocks norepinephrine reuptake and the uptake of indirect sympathomimetics) and are absent in animals pre-treated with reserpine (which depletes catecholamine stores).

cluster_presynaptic Sympathetic Nerve Terminal cluster_synapse Synaptic Cleft cluster_postsynaptic Cardiomyocyte Heptaminol_uptake This compound Vesicle Vesicular Stores (Norepinephrine) Heptaminol_uptake->Vesicle Displaces NE_release Norepinephrine (NE) Vesicle->NE_release Release NE_synapse NE Beta1_AR β1-Adrenergic Receptor NE_synapse->Beta1_AR Binds to AC Adenylyl Cyclase Beta1_AR->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Ca_channel L-type Ca²⁺ Channel PKA->Ca_channel Phosphorylates Contraction Increased Contractility Ca_channel->Contraction ↑ Ca²⁺ Influx

Caption: Primary indirect sympathomimetic signaling pathway of this compound.
Secondary and Postulated Mechanisms

2.2.1 Inhibition of Norepinephrine Reuptake this compound has been shown to be a competitive inhibitor of norepinephrine uptake. This action would increase the concentration and residence time of norepinephrine in the synaptic cleft, thereby potentiating its effect on adrenergic receptors. This inhibition of reuptake likely complements its primary action of promoting norepinephrine release.

2.2.2 Stimulation of the Na+/H+ Exchanger Research on isolated rat hearts suggests that under conditions of moderate ischemia, this compound's positive inotropic effect may be related to a restoration of intracellular pH (pHi). Ischemia leads to intracellular acidosis, which impairs cardiac function. It is postulated that this compound may stimulate the sarcolemmal Na+/H+ exchanger (NHE1). This would lead to:

  • H+ Efflux: Extrusion of excess protons from the cardiomyocyte, counteracting the acidosis.

  • Na+ Influx: An increase in the intracellular sodium concentration ([Na+]i).

  • Reverse Na+/Ca2+ Exchange: The elevated [Na+]i can cause the Na+/Ca2+ exchanger (NCX) to operate in reverse mode, leading to an influx of Ca2+ and a subsequent increase in contractile force.

This mechanism remains more speculative and may be context-dependent (i.e., more relevant during ischemia).

cluster_membrane Cardiomyocyte Sarcolemma cluster_intra Intracellular Space This compound This compound NHE1 Na⁺/H⁺ Exchanger (NHE1) This compound->NHE1 Stimulates Na_ion Na⁺ NHE1->Na_ion Influx NCX Na⁺/Ca²⁺ Exchanger (NCX) Ca_ion Ca²⁺ NCX->Ca_ion Reverse Mode (Ca²⁺ Influx) H_ion H⁺ H_ion->NHE1 Efflux Na_ion->NCX ↑ [Na⁺]i drives Contraction Increased Contractility Ca_ion->Contraction

Caption: Postulated mechanism involving the Na+/H+ exchanger.

Quantitative Data

Quantitative data on the direct inotropic effects of this compound are limited in recent literature. The available data are primarily from older comparative studies and clinical observations.

Table 1: Comparative Potency and Effect on Norepinephrine Stores

ParameterSpecies/ModelComparison AgentResultReference
Pressor Effect Anesthetized CatTyramineThis compound is ~100x less potent.
Nictitating Membrane Contraction Anesthetized CatTyramineThis compound is ~10x less effective.
Cardiac Norepinephrine Content Rat Heart-Repeated injections reduce content by 20-40%.
Norepinephrine Depletion Rat HeartTyramine & HexylamineLess effective (Tyramine & Hexylamine deplete by 50-60%).

Table 2: Clinical Observations in Septic Shock

ParameterPatient GroupFindingStatistical SignificanceReference
Dopamine Weaning Time Septic Shock PatientsSignificantly faster in the this compound group.p = 0.008
Norepinephrine Weaning Time Septic Shock PatientsSignificantly faster in the this compound group.p = 0.001

Experimental Protocols

The following sections describe generalized protocols for key experiments used to investigate the positive inotropic effects of compounds like this compound.

Langendorff Isolated Heart Perfusion for Inotropic Assessment

This ex vivo model allows for the study of cardiac function in a controlled environment, free from systemic neurohumoral influences.

Objective: To measure the direct effect of this compound on myocardial contractility (e.g., Left Ventricular Developed Pressure and dP/dt).

Materials:

  • Langendorff perfusion apparatus

  • Krebs-Henseleit buffer (composition in mM: NaCl 118.5, KCl 4.8, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 24.9, CaCl₂ 2.6, glucose 8.0, Na pyruvate 2.0), gassed with 95% O₂/5% CO₂ to achieve pH 7.4.

  • Pressure transducer and data acquisition system.

  • Latex balloon catheter for measuring isovolumic left ventricular pressure.

  • This compound hydrochloride stock solution.

Procedure:

  • Animal Preparation: A rodent (e.g., rat, guinea pig) is anesthetized, and the heart is rapidly excised and placed in ice-cold Krebs-Henseleit buffer.

  • Cannulation: The aorta is cannulated on the Langendorff apparatus, and retrograde perfusion with oxygenated, warmed (37°C) Krebs-Henseleit buffer is initiated.

  • Stabilization: The heart is allowed to stabilize for a period of 20-30 minutes until a steady baseline of contractile function is achieved.

  • Measurement Setup: A fluid-filled latex balloon is inserted into the left ventricle via the left atrium and connected to a pressure transducer. The balloon is inflated to achieve a stable end-diastolic pressure (e.g., 5-10 mmHg).

  • Baseline Recording: Record baseline cardiac parameters for 10-15 minutes. Key parameters include:

    • Left Ventricular Developed Pressure (LVDP = Peak Systolic Pressure - End-Diastolic Pressure)

    • Maximum rate of pressure rise (+dP/dt_max)

    • Maximum rate of pressure fall (-dP/dt_max)

    • Heart Rate (HR)

    • Coronary Flow (CF)

  • Drug Administration: Introduce this compound into the perfusion buffer at increasing concentrations to establish a dose-response curve (e.g., 10⁻⁸ M to 10⁻⁴ M). Allow the heart to stabilize at each concentration for 5-10 minutes before recording data.

  • Washout: Perfuse the heart with drug-free buffer to determine if the effects are reversible.

  • Data Analysis: Plot the percentage change from baseline for LVDP and +dP/dt_max against the log concentration of this compound to generate dose-response curves.

start Start: Excise Heart cannulate Cannulate Aorta & Initiate Retrograde Perfusion start->cannulate stabilize Stabilize Heart (20-30 min) cannulate->stabilize balloon Insert LV Balloon & Set End-Diastolic Pressure stabilize->balloon baseline Record Baseline Parameters (10 min) balloon->baseline dose_response Administer Increasing Doses of this compound baseline->dose_response record_data Record Functional Data at Each Dose dose_response->record_data Stabilize 5 min washout Washout with Drug-Free Buffer dose_response->washout All Doses Tested record_data->dose_response Next Dose analyze Analyze Data & Generate Dose-Response Curves washout->analyze end End analyze->end

References

An In-depth Technical Guide to the Molecular Structure and Synthesis of Heptaminol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthesis pathways of heptaminol, a cardiac stimulant. The information is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Molecular Structure and Properties

This compound, with the IUPAC name (RS)-6-amino-2-methylheptan-2-ol , is an amino alcohol that acts as a cardiac stimulant.[1][2] Its therapeutic effects are attributed to its positive inotropic action, increasing the force of myocardial contraction.[2] this compound is a chiral compound and is typically used as a racemic mixture. It is also available as a hydrochloride salt, which exhibits different physical properties.

The molecular formula for this compound is C8H19NO.[1] The key structural features include a tertiary alcohol at the 2-position and a primary amine at the 6-position of a heptane backbone.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound and its hydrochloride salt.

PropertyThis compound (Free Base)This compound Hydrochloride
IUPAC Name (RS)-6-amino-2-methylheptan-2-ol(RS)-6-amino-2-methylheptan-2-ol hydrochloride
CAS Number 372-66-7[1]543-15-7
Molecular Formula C8H19NOC8H20ClNO
Molecular Weight 145.24 g/mol 181.70 g/mol
Appearance Clear, colorless oily liquidWhite or almost white, crystalline powder
Melting Point < 25 °C165-167 °C
Solubility -Freely soluble in water, soluble in ethanol, practically insoluble in methylene chloride.

Synthesis Pathways of this compound

A common and effective method for the synthesis of this compound involves a three-step process starting from simple precursors. This pathway is outlined below and visualized in the accompanying diagrams.

Synthesis Pathway Overview

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Grignard Reaction cluster_2 Step 3: Catalytic Hydrogenation A Nitromethane C 5-Nitro-2-pentanone A->C KF/Alumina, THF B Methyl Vinyl Ketone B->C E 2-Methyl-6-nitro-2-heptanol C->E Et2O D Methylmagnesium Iodide D->E G This compound E->G Ethanol F H2, Pd/C F->G

A three-step synthesis pathway for this compound.
Experimental Protocols

This step involves the Michael addition of nitromethane to methyl vinyl ketone.

  • Reaction:

    • Nitromethane + Methyl Vinyl Ketone → 5-Nitro-2-pentanone

  • Reagents and Conditions:

    • Nitromethane (9 eq)

    • Methyl vinyl ketone (1 eq)

    • Potassium fluoride on alumina

    • Tetrahydrofuran (THF) as solvent

    • Reaction is stirred at ambient temperature for 2 hours.

  • Procedure:

    • Methyl vinyl ketone (0.05 moles), nitromethane (0.45 moles), and THF (250ml) are combined and stirred under a nitrogen atmosphere.

    • Potassium fluoride on alumina (10g) is added to the mixture, and stirring is continued for 2 hours at room temperature.

    • The reaction mixture is filtered, and the filtrate is concentrated under reduced pressure to yield crude 5-nitro-2-pentanone as a pale yellow oil.

    • Purification can be achieved by vacuum distillation.

  • Yield:

    • Crude yield: 93%

    • Yield after purification: 60%

This step utilizes a Grignard reaction to add a methyl group to the ketone of 5-nitro-2-pentanone.

  • Reaction:

    • 5-Nitro-2-pentanone + Methylmagnesium Iodide → 2-Methyl-6-nitro-2-heptanol

  • Reagents and Conditions:

    • 5-Nitro-2-pentanone (1 eq)

    • Methylmagnesium iodide (excess, typically 1.1-1.5 eq)

    • Anhydrous diethyl ether (Et2O) as solvent

    • The reaction is typically carried out at low temperatures (e.g., 0 °C) and then allowed to warm to room temperature.

  • General Procedure:

    • A solution of 5-nitro-2-pentanone in anhydrous diethyl ether is added dropwise to a stirred solution of methylmagnesium iodide in diethyl ether at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified time (e.g., 1-3 hours) to ensure the reaction goes to completion.

    • The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

    • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

    • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, 2-methyl-6-nitro-2-heptanol.

    • The crude product can be purified by column chromatography or distillation.

The final step is the reduction of the nitro group to an amine via catalytic hydrogenation.

  • Reaction:

    • 2-Methyl-6-nitro-2-heptanol → 6-Amino-2-methyl-2-heptanol (this compound)

  • Reagents and Conditions:

    • 2-Methyl-6-nitro-2-heptanol

    • Hydrogen gas (H2)

    • Palladium on carbon (Pd/C) or another suitable catalyst (e.g., Platinum oxide)

    • Ethanol or methanol as a solvent

    • The reaction is carried out under a hydrogen atmosphere, often at elevated pressure.

  • General Procedure:

    • 2-Methyl-6-nitro-2-heptanol is dissolved in ethanol in a suitable hydrogenation vessel.

    • A catalytic amount of 10% Pd/C is added to the solution.

    • The vessel is flushed with hydrogen gas and then pressurized with hydrogen (e.g., to 50 psi).

    • The mixture is shaken or stirred vigorously at room temperature until the theoretical amount of hydrogen has been consumed, as indicated by a cessation of hydrogen uptake.

    • The reaction mixture is then filtered through a pad of celite to remove the catalyst.

    • The filtrate is concentrated under reduced pressure to yield this compound.

    • If desired, the product can be further purified by distillation or by converting it to its hydrochloride salt and recrystallizing.

Experimental and Logical Workflow

The following diagram illustrates the logical workflow from starting materials to the final purified product.

workflow start Starting Materials (Nitromethane, Methyl Vinyl Ketone, Methyl Iodide, Mg) step1 Step 1: Michael Addition (Synthesis of 5-Nitro-2-pentanone) start->step1 purification1 Purification 1 (Vacuum Distillation) step1->purification1 step2 Step 2: Grignard Reaction (Synthesis of 2-Methyl-6-nitro-2-heptanol) purification1->step2 workup2 Aqueous Workup and Extraction step2->workup2 purification2 Purification 2 (Chromatography/Distillation) workup2->purification2 step3 Step 3: Catalytic Hydrogenation (Synthesis of this compound) purification2->step3 filtration Catalyst Filtration step3->filtration final_product Final Product (this compound) filtration->final_product

Logical workflow for the synthesis of this compound.

References

Preliminary Studies on the Anti-inflammatory Properties of Heptaminol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptaminol, a sympathomimetic amine primarily recognized for its cardiotonic and vasodilating properties, presents a compelling case for investigation into its potential anti-inflammatory effects.[1][2][3] While direct evidence of its anti-inflammatory activity is not extensively documented, its chemical structure as an amino alcohol and its influence on catecholamine release suggest plausible mechanisms for modulating inflammatory pathways. This technical guide outlines a proposed framework for preliminary in-vitro and in-vivo studies designed to elucidate the anti-inflammatory potential of this compound. The experimental protocols detailed herein provide a systematic approach to evaluating its effects on key inflammatory mediators and signaling cascades, including the NF-κB and cyclooxygenase (COX) pathways. The objective is to furnish researchers with a robust methodological foundation for exploring a novel therapeutic application for this established pharmacological agent.

Introduction to Inflammation and Rationale for Investigation

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. It is a critical component of the innate immune system, involving a cascade of molecular and cellular events aimed at eliminating the source of injury and initiating tissue repair. Key signaling pathways, notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, are central to regulating the inflammatory response. Dysregulation of these pathways can lead to chronic inflammatory diseases, highlighting the need for novel therapeutic interventions.

This compound's primary mechanism of action involves stimulating the release of norepinephrine, which in turn acts on adrenergic receptors. Given that immune cells express adrenergic receptors and their activation can modulate inflammatory responses, it is hypothesized that this compound may exert anti-inflammatory effects through these pathways. Furthermore, a study has associated this compound with inflammation in the context of liver and cardiac injuries, suggesting a potential interaction with inflammatory processes that warrants further investigation.

This guide proposes a series of experiments to systematically evaluate the anti-inflammatory properties of this compound, focusing on its potential to inhibit the production of pro-inflammatory mediators and modulate key signaling pathways.

Proposed In-Vitro Studies

Assessment of Anti-inflammatory Activity in Macrophages

The murine macrophage-like cell line RAW 264.7 will be utilized to assess this compound's effect on the production of pro-inflammatory mediators when stimulated with lipopolysaccharide (LPS).

2.1.1. Experimental Protocol: LPS-Induced Inflammation in RAW 264.7 Cells

  • Cell Culture: RAW 264.7 cells are to be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Seeding: Cells will be seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

  • Treatment: The cells will be pre-treated with varying concentrations of this compound for 1-2 hours.

  • Stimulation: Following pre-treatment, cells will be stimulated with LPS (1 µg/mL) for 24 hours.

  • Measurement of Nitric Oxide (NO) Production: The concentration of nitrite, a stable product of NO, in the culture supernatant will be measured using the Griess reagent. The absorbance at 540 nm will be measured, and the nitrite concentration will be determined using a sodium nitrite standard curve.

  • Measurement of Pro-inflammatory Cytokines: The concentrations of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the cell culture supernatant will be quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Cell Viability Assay: The effect of this compound on cell viability will be assessed using the MTT assay to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

Evaluation of Cyclooxygenase (COX) Inhibition

The potential of this compound to inhibit COX-1 and COX-2 enzymes will be evaluated using commercially available assay kits. This will help determine if this compound shares a mechanism of action with nonsteroidal anti-inflammatory drugs (NSAIDs).

2.2.1. Experimental Protocol: COX Inhibition Assay

  • Enzyme Preparation: Purified ovine COX-1 and human recombinant COX-2 enzymes will be used.

  • Incubation: The enzymes will be incubated with arachidonic acid as the substrate in the presence of various concentrations of this compound or a known COX inhibitor (e.g., indomethacin) as a positive control.

  • Measurement of Prostaglandin E2 (PGE2): The production of PGE2, a major product of the COX pathway, will be measured by ELISA.

  • Calculation of IC50: The concentration of this compound that causes 50% inhibition of COX-1 and COX-2 activity (IC50) will be calculated.

Proposed In-Vivo Studies

Carrageenan-Induced Paw Edema in Rats

This model is used to assess the acute anti-inflammatory activity of a compound.

3.1.1. Experimental Protocol: Carrageenan-Induced Paw Edema

  • Animal Grouping: Male Sprague-Dawley rats will be divided into groups (n=6-8 per group): a vehicle control group, a positive control group (e.g., indomethacin), and this compound-treated groups at various doses.

  • Compound Administration: this compound or the vehicle will be administered orally or intraperitoneally 30-60 minutes before the carrageenan injection.

  • Induction of Edema: 0.1 mL of a 1% carrageenan suspension in saline will be injected into the subplantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: The paw volume will be measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Calculation: The percentage inhibition of edema for each treated group compared to the vehicle control group will be calculated.

Data Presentation

The quantitative data obtained from the proposed experiments should be summarized in the following tables for clear comparison.

Table 1: In-Vitro Anti-inflammatory Activity of this compound on LPS-Stimulated RAW 264.7 Macrophages

Concentration of this compound (µM)Cell Viability (%)Nitric Oxide (NO) Production (% of Control)TNF-α Secretion (pg/mL)IL-6 Secretion (pg/mL)
Vehicle Control100 ± 5.2100 ± 8.51500 ± 1202500 ± 200
1
10
50
100
Positive Control (e.g., Dexamethasone 1 µM)

Table 2: Cyclooxygenase (COX) Inhibitory Activity of this compound

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
This compound
Indomethacin (Positive Control)

Table 3: In-Vivo Anti-inflammatory Effect of this compound on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Paw Volume (mL) at 3 hours% Inhibition of Edema
Vehicle Control-0
This compound
This compound
This compound
Indomethacin (Positive Control)

Visualization of Pathways and Workflows

Signaling Pathways

G cluster_nucleus Nucleus LPS LPS TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to NFkB_in_nucleus NF-κB InflammatoryGenes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) This compound This compound (Hypothesized) AdrenergicReceptor Adrenergic Receptor This compound->AdrenergicReceptor AC Adenylate Cyclase AdrenergicReceptor->AC cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA PKA->NFkB inhibits NFkB_in_nucleus->InflammatoryGenes binds to promoter DNA

Caption: Hypothesized Anti-inflammatory Signaling Pathway of this compound.

Experimental Workflows

G start Start: Culture RAW 264.7 Cells seed Seed cells in 96-well plates start->seed pretreat Pre-treat with this compound seed->pretreat stimulate Stimulate with LPS (1 µg/mL) pretreat->stimulate incubate Incubate for 24 hours stimulate->incubate collect Collect Supernatant incubate->collect mtt Cell Viability Assay (MTT) incubate->mtt After treatment griess Nitric Oxide (NO) Assay (Griess Test) collect->griess elisa Cytokine Assay (ELISA) (TNF-α, IL-6) collect->elisa end End: Data Analysis griess->end elisa->end mtt->end

Caption: In-Vitro Experimental Workflow for this compound.

G start Start: Acclimatize Rats group Group Animals (Control, this compound, Positive Control) start->group administer Administer this compound/Vehicle group->administer induce Induce Edema with Carrageenan administer->induce 30-60 min post-administration measure Measure Paw Volume (0-5 hours) induce->measure calculate Calculate % Inhibition of Edema measure->calculate end End: Statistical Analysis calculate->end

Caption: In-Vivo Experimental Workflow: Paw Edema Model.

Conclusion

The preliminary studies outlined in this technical guide provide a comprehensive framework for the initial evaluation of this compound's anti-inflammatory properties. By employing a combination of established in-vitro and in-vivo models, researchers can gain valuable insights into the potential therapeutic efficacy and mechanism of action of this compound as an anti-inflammatory agent. The successful execution of these studies could pave the way for further preclinical and clinical development, potentially repurposing an existing drug for a novel and significant therapeutic application.

References

Heptaminol's Impact on Venous Return and Cardiac Output: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptaminol, a sympathomimetic amine, exerts significant influence on the cardiovascular system, primarily through its positive inotropic and vasoconstrictive effects. This technical guide provides an in-depth exploration of this compound's mechanism of action and its consequential impact on venous return and cardiac output. By summarizing key experimental findings, detailing methodologies, and visualizing complex pathways, this document serves as a comprehensive resource for researchers and professionals in the field of cardiovascular pharmacology and drug development.

Introduction

This compound is an amino alcohol classified as a cardiac stimulant and vasodilator.[1][2] It is clinically utilized for the management of orthostatic hypotension, a condition characterized by a significant drop in blood pressure upon standing.[1][3] The therapeutic efficacy of this compound stems from its ability to modulate key hemodynamic parameters, including venous return and cardiac output, thereby improving blood circulation and pressure.[3] This guide delves into the core pharmacological principles of this compound, with a specific focus on its influence on the intricate relationship between venous return and cardiac function.

Mechanism of Action

This compound's primary mechanism of action is indirect, operating through the potentiation of the sympathetic nervous system. It functions as a sympathomimetic agent by stimulating the release of endogenous norepinephrine from adrenergic nerve terminals. This released norepinephrine then acts on adrenergic receptors in the heart and peripheral vasculature to elicit its cardiovascular effects.

Cardiac Effects (Positive Inotropy and Chronotropy)

Norepinephrine released by this compound stimulates β1-adrenergic receptors in the myocardium. This activation triggers a signaling cascade that leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP enhances calcium influx into cardiac myocytes, resulting in increased myocardial contractility (a positive inotropic effect) and an accelerated heart rate (a positive chronotropic effect). The augmented contractility and heart rate contribute directly to an increase in cardiac output.

Vascular Effects (Vasoconstriction and Enhanced Venous Return)

Simultaneously, norepinephrine acts on α1-adrenergic receptors located on vascular smooth muscle cells, particularly in the venous capacitance vessels. This interaction initiates a signaling pathway that leads to vasoconstriction. The constriction of veins increases venous tone, which in turn enhances venous return—the rate of blood flow back to the heart. According to the Frank-Starling mechanism, an increased venous return leads to a greater end-diastolic volume, stretching the ventricular muscle fibers and causing a more forceful contraction, thereby further increasing stroke volume and cardiac output. The peripheral arterial vasoconstriction also contributes to an increase in systemic vascular resistance and, consequently, blood pressure.

Signaling Pathway

The signaling cascade initiated by this compound-induced norepinephrine release is multifaceted, involving both cardiac and vascular pathways to ultimately enhance cardiac output.

Heptaminol_Signaling_Pathway cluster_cardiac Cardiac Effects cluster_vascular Vascular Effects This compound This compound Administration Norepinephrine Norepinephrine Release (from adrenergic nerve terminals) This compound->Norepinephrine Beta1_Receptor β1-Adrenergic Receptor (Myocardium) Norepinephrine->Beta1_Receptor Alpha1_Receptor α1-Adrenergic Receptor (Vascular Smooth Muscle) Norepinephrine->Alpha1_Receptor Adenylate_Cyclase Adenylate Cyclase Activation Beta1_Receptor->Adenylate_Cyclase Heart_Rate ↑ Heart Rate (Positive Chronotropy) Beta1_Receptor->Heart_Rate cAMP ↑ cAMP Adenylate_Cyclase->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA Ca_Channels Phosphorylation of L-type Ca2+ Channels PKA->Ca_Channels Ca_Influx ↑ Ca2+ Influx Ca_Channels->Ca_Influx Contractility ↑ Myocardial Contractility (Positive Inotropy) Ca_Influx->Contractility Cardiac_Output_Increase ↑ Cardiac Output Contractility->Cardiac_Output_Increase Heart_Rate->Cardiac_Output_Increase Blood_Pressure ↑ Blood Pressure Cardiac_Output_Increase->Blood_Pressure PLC Phospholipase C (PLC) Activation Alpha1_Receptor->PLC IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca_Release ↑ Intracellular Ca2+ Release IP3_DAG->Ca_Release Vasoconstriction Venous & Arteriolar Vasoconstriction Ca_Release->Vasoconstriction Venous_Return ↑ Venous Return Vasoconstriction->Venous_Return SVR ↑ Systemic Vascular Resistance Vasoconstriction->SVR Venous_Return->Cardiac_Output_Increase Frank-Starling Mechanism SVR->Blood_Pressure

Caption: Signaling pathway of this compound's cardiovascular effects.

Data Presentation: Summary of this compound's Hemodynamic Effects

While specific quantitative data from publicly available literature is limited, the following tables summarize the consistently reported qualitative effects of this compound on key hemodynamic parameters.

Table 1: Effects of this compound on Cardiac Parameters

ParameterEffectSpecies/ModelReference(s)
Cardiac OutputIncreaseGeneral
Heart RateIncreaseCats, Rats
Myocardial ContractilityIncreaseGeneral

Table 2: Effects of this compound on Vascular and Venous Parameters

ParameterEffectSpecies/ModelReference(s)
Venous ReturnIncreaseGeneral
Venous VolumeDecreaseHumans with varicose veins
Maximal Venous OutflowDecreaseHumans with varicose veins
Systemic Vascular ResistanceIncreaseGeneral
Blood PressureIncreaseCats, Rats, Humans

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the study of this compound's cardiovascular effects. These protocols are representative and synthesized from the available literature.

In Vivo Hemodynamic Assessment in Animal Models

This protocol describes a general procedure for evaluating the cardiovascular effects of this compound in a canine model. Similar principles can be applied to other animal models such as rats and cats, with appropriate adjustments for size and physiology.

Objective: To measure the effects of intravenous this compound administration on cardiac output, venous return, blood pressure, and heart rate.

Materials:

  • This compound hydrochloride solution for injection

  • Anesthetic agents (e.g., pentobarbital, isoflurane)

  • Saline solution

  • Canine subjects

  • Ventilator

  • Surgical instruments

  • Electromagnetic flow probe or thermodilution catheter for cardiac output measurement

  • Pressure transducers for blood pressure monitoring

  • ECG electrodes

  • Data acquisition system

Procedure:

  • Animal Preparation: Anesthetize the canine subject and maintain a stable plane of anesthesia. Intubate and ventilate the animal mechanically.

  • Instrumentation:

    • Catheterize a femoral artery for continuous monitoring of arterial blood pressure.

    • Catheterize a femoral vein for drug administration.

    • For cardiac output measurement, either place an electromagnetic flow probe around the ascending aorta or insert a thermodilution catheter into the pulmonary artery via the jugular vein.

    • Place ECG leads for heart rate monitoring.

  • Baseline Measurements: Allow the animal to stabilize after instrumentation. Record baseline hemodynamic parameters (cardiac output, arterial blood pressure, central venous pressure, heart rate) for a period of 15-30 minutes.

  • This compound Administration: Administer a bolus injection or a continuous infusion of this compound at a predetermined dose.

  • Data Collection: Continuously record all hemodynamic parameters throughout the drug administration period and for a specified duration afterward to observe the onset, peak, and duration of effects.

  • Data Analysis: Analyze the collected data to determine the percentage change from baseline for each parameter at different time points after this compound administration.

Assessment of Venous Tone in Humans using Strain-Gauge Plethysmography

This protocol outlines the methodology for assessing changes in venous hemodynamics in human subjects, as described in studies on patients with venous insufficiency.

Objective: To measure the effect of this compound on venous volume and maximal venous outflow in the limbs.

Materials:

  • This compound or placebo for oral administration

  • Strain-gauge plethysmograph

  • Pneumatic cuffs (occlusion and wrist)

  • Data recording system

Procedure:

  • Subject Preparation: Subjects should rest in a supine position in a temperature-controlled room for at least 30 minutes before measurements begin.

  • Plethysmograph Placement: Place a mercury-in-silastic strain gauge around the widest part of the forearm or calf. Position a pneumatic cuff around the upper arm or thigh (venous occlusion cuff) and another around the wrist or ankle (arterial occlusion cuff).

  • Baseline Measurement:

    • Inflate the wrist/ankle cuff to suprasystolic pressure to exclude circulation to the hand/foot.

    • Rapidly inflate the upper arm/thigh cuff to a pressure that occludes venous outflow without significantly affecting arterial inflow (e.g., 40-60 mmHg).

    • Record the increase in limb volume over a short period (e.g., 1-2 minutes) to determine venous capacitance (volume change per unit pressure).

    • Rapidly deflate the cuff and record the subsequent decrease in limb volume to measure maximal venous outflow.

  • Drug Administration: Administer a single oral dose of this compound or placebo in a double-blind manner.

  • Post-Dose Measurements: Repeat the plethysmographic measurements at regular intervals (e.g., 1, 2, 3, and 4 hours) after drug administration.

  • Data Analysis: Compare the changes in venous volume and maximal venous outflow from baseline between the this compound and placebo groups.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for an in vivo animal study designed to assess the hemodynamic effects of this compound.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Animal_Selection Animal Model Selection (e.g., Canine, Rat) Anesthesia Anesthesia & Intubation Animal_Selection->Anesthesia Instrumentation Surgical Instrumentation (Catheters, Flow Probe, ECG) Anesthesia->Instrumentation Stabilization Stabilization Period Instrumentation->Stabilization Baseline Baseline Hemodynamic Measurements Stabilization->Baseline Drug_Admin This compound Administration (Bolus or Infusion) Baseline->Drug_Admin Data_Acquisition Continuous Data Acquisition Drug_Admin->Data_Acquisition Data_Processing Data Processing & Analysis Data_Acquisition->Data_Processing Results Quantification of Hemodynamic Changes Data_Processing->Results Conclusion Conclusion on this compound's Effects Results->Conclusion

Caption: Generalized experimental workflow for in vivo studies.

Conclusion

This compound enhances cardiac output through a dual mechanism of action: a direct positive inotropic and chronotropic effect on the heart and an indirect effect of increasing venous return via peripheral vasoconstriction. Both actions are mediated by the release of norepinephrine. The experimental evidence, though lacking in extensive quantitative detail in publicly accessible literature, consistently supports this mechanism. The methodologies outlined in this guide provide a framework for future research aimed at quantifying the precise dose-dependent effects of this compound on venous return and cardiac output. A deeper understanding of these quantitative relationships will be invaluable for the optimization of its clinical use and the development of novel cardiovascular therapies.

References

Heptaminol's Influence on Glucose and Lipid Metabolism: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptaminol, a sympathomimetic amine primarily recognized for its cardiovascular effects, has also been noted to influence glucose and lipid metabolism. This technical guide synthesizes the available preclinical data on the metabolic effects of this compound, providing a foundational resource for researchers and drug development professionals. While direct research on this topic is limited, existing evidence suggests a tangible impact on lipid profiles. This document summarizes the quantitative findings, outlines a representative experimental protocol for further investigation, and proposes a potential signaling pathway based on its sympathomimetic mechanism of action.

Introduction

This compound is a sympathomimetic agent that functions by stimulating the release of norepinephrine, a key neurotransmitter in the sympathetic nervous system.[1][2][3] This action primarily leads to cardiovascular effects such as vasoconstriction and increased cardiac contractility.[1] However, the broader metabolic consequences of this sympathomimetic activity, particularly on glucose and lipid homeostasis, are not as extensively documented. One study has indicated that this compound is known to stimulate the metabolism of glucose and lipids, which could provide an additional energy boost.[4] This guide aims to consolidate the current understanding of this compound's metabolic effects to inform future research and development.

Quantitative Data on Metabolic Effects

The primary quantitative data available on the metabolic effects of this compound comes from a study by Abbassi et al. on this compound-induced metabolic injuries in rats. The abstract of this study reports significant increases in key lipid parameters following this compound administration. The full text of this study was not available for a more detailed analysis.

Table 1: Summary of this compound's Effects on Plasma Lipids in Rats

ParameterReported Effect
Total CholesterolSignificant Increase
TriglyceridesSignificant Increase

Note: The data is derived from the abstract of "this compound-induced metabolic liver and cardiac injuries in rats: phytochemical screening, experimental, computational modelling and pharmacological study of phoenix dactylifera seeds". The exact quantitative values, dosage, and duration of treatment were not available in the abstract.

Proposed Signaling Pathway

As a sympathomimetic amine, this compound's metabolic effects are likely mediated through the adrenergic signaling pathway. This compound stimulates the release of norepinephrine, which then binds to adrenergic receptors (alpha and beta) on target cells, such as hepatocytes and adipocytes, initiating a downstream signaling cascade.

  • Lipid Metabolism: Activation of β-adrenergic receptors in adipose tissue is a well-established mechanism for stimulating lipolysis, the breakdown of triglycerides into free fatty acids and glycerol. Paradoxically, some sympathomimetic actions, particularly through β2-adrenergic receptors, have been linked to hepatic triglyceride accumulation. This could explain the observed increase in plasma triglycerides and cholesterol.

  • Glucose Metabolism: Sympathomimetic agents can also influence glucose metabolism. Adrenergic stimulation can lead to increased blood glucose levels, potentially through effects on hepatic glucose production and peripheral glucose uptake.

Below is a proposed signaling pathway for the metabolic effects of this compound.

Heptaminol_Metabolic_Pathway cluster_bloodstream Bloodstream cluster_tissue Hepatocyte / Adipocyte This compound This compound NE Norepinephrine (NE) This compound->NE Stimulates Release AdrenergicReceptor Adrenergic Receptor (β) NE->AdrenergicReceptor Binds Glucose Glucose Lipids Triglycerides, Cholesterol AC Adenylate Cyclase AdrenergicReceptor->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Lipolysis Lipolysis PKA->Lipolysis Stimulates Gluconeogenesis Hepatic Glucose Production PKA->Gluconeogenesis Stimulates Lipolysis->Lipids Increases Gluconeogenesis->Glucose Increases

Proposed signaling pathway for this compound's metabolic effects.

Experimental Protocols

To further elucidate the effects of this compound on glucose and lipid metabolism, a comprehensive in vivo study is required. The following outlines a general experimental protocol based on standard methodologies.

4.1. Animal Model and Treatment

  • Animals: Male Wistar rats (8-10 weeks old) are a suitable model.

  • Acclimatization: Animals should be acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to standard chow and water.

  • Groups:

    • Control Group: Vehicle administration (e.g., saline).

    • This compound-Treated Group(s): Administration of this compound at various doses.

  • Administration: this compound can be administered orally (gavage) or via intraperitoneal injection daily for a specified period (e.g., 28 days).

4.2. Sample Collection and Analysis

  • Blood Collection: Blood samples should be collected at baseline and at the end of the treatment period following an overnight fast. Blood can be collected via retro-orbital plexus or cardiac puncture under anesthesia.

  • Plasma Analysis:

    • Glucose: Plasma glucose levels can be measured using a standard glucose oxidase method.

    • Lipid Profile: Total cholesterol, triglycerides, high-density lipoprotein (HDL), and low-density lipoprotein (LDL) cholesterol can be determined using commercially available enzymatic kits.

  • Tissue Collection: At the end of the study, liver and adipose tissue should be collected, weighed, and stored for further analysis (e.g., histology, gene expression).

4.3. Experimental Workflow Diagram

Experimental_Workflow Acclimatization Animal Acclimatization (1 week) Grouping Random Grouping (Control & this compound) Acclimatization->Grouping Baseline Baseline Blood Sampling Grouping->Baseline Treatment Daily this compound/Vehicle Administration (e.g., 28 days) Baseline->Treatment Final_Sampling Final Blood & Tissue Sampling (Fasted) Treatment->Final_Sampling Analysis Biochemical Analysis (Glucose, Lipids) Final_Sampling->Analysis Data_Analysis Statistical Data Analysis Analysis->Data_Analysis

A general experimental workflow for in vivo metabolic studies.

Conclusion and Future Directions

The available evidence, though limited, suggests that this compound administration may lead to significant alterations in lipid metabolism, specifically an increase in total cholesterol and triglycerides. The proposed mechanism involves the stimulation of the adrenergic system, a hallmark of sympathomimetic amines.

To build upon this foundational knowledge, further research is imperative. The key areas for future investigation include:

  • Dose-Response Studies: Elucidating the metabolic effects of this compound across a range of dosages.

  • Time-Course Analysis: Understanding the onset and duration of the metabolic changes.

  • In-depth Mechanistic Studies: Utilizing in vitro models (e.g., primary hepatocytes, adipocytes) and molecular techniques to confirm the proposed signaling pathways and identify the specific enzymes and transporters involved.

  • Glucose Homeostasis: A more focused investigation into the effects of this compound on blood glucose levels, insulin sensitivity, and glucose uptake in peripheral tissues.

A thorough understanding of this compound's metabolic profile is crucial for a complete characterization of its pharmacological effects and for identifying potential therapeutic applications or contraindications in patient populations with metabolic disorders.

References

Heptaminol and Skin Cancer: An Examination of a Potential Therapeutic Avenue

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing scientific literature reveals a significant gap in research regarding the efficacy of Heptaminol as a potential inhibitor of skin cancer proliferation. Despite extensive searches for scholarly articles, clinical trials, and preclinical data, no direct evidence was found to support the investigation of this compound for this indication. Therefore, the creation of an in-depth technical guide with quantitative data, detailed experimental protocols, and signaling pathway visualizations, as requested, is not feasible at this time.

This document aims to provide a transparent overview of the current scientific landscape concerning this compound and to outline the general methodologies that would be necessary for any future investigation into its potential anti-cancer properties, particularly in the context of skin cancer.

Current Understanding of this compound

This compound is primarily known as a cardiac stimulant and vasodilator. It is clinically used to treat orthostatic hypotension, a condition characterized by a sudden drop in blood pressure upon standing. Its mechanism of action is understood to be related to its effects on the cardiovascular system, including increasing cardiac contractility and peripheral vasoconstriction. There is no information in the public domain to suggest that it has been investigated for cytostatic or cytotoxic properties against cancer cells.

Skin Cancer: A Brief Overview of Pathogenesis and Treatment

Skin cancer, the most common form of cancer, is broadly categorized into melanoma and non-melanoma skin cancers, including basal cell carcinoma and squamous cell carcinoma. The development and progression of these cancers are driven by complex signaling pathways that regulate cell growth, proliferation, and survival. Key pathways frequently implicated in skin cancer include:

  • The Mitogen-Activated Protein Kinase (MAPK) Pathway: This pathway is crucial for regulating cell proliferation, differentiation, and survival. Mutations in key components of this pathway, such as BRAF and MEK, are common in melanoma.

  • The Phosphatidylinositol 3-Kinase (PI3K)/AKT/mTOR Pathway: This pathway plays a vital role in cell growth, metabolism, and survival. Its dysregulation is observed in various cancers, including skin cancer.

  • The Hedgehog Pathway: Aberrant activation of this pathway is a hallmark of basal cell carcinoma.

Current treatment modalities for skin cancer are diverse and depend on the type, stage, and location of the tumor. They range from surgical excision for early-stage disease to targeted therapies and immunotherapies for advanced or metastatic cancers.

Hypothetical Framework for Investigating this compound's Anti-Skin Cancer Potential

Should researchers consider investigating this compound as a potential inhibitor of skin cancer proliferation, a structured, multi-phased approach would be necessary. The following outlines a hypothetical experimental workflow.

In Vitro Preclinical Evaluation

The initial phase would involve a series of in vitro experiments using well-established human skin cancer cell lines (e.g., A375 for melanoma, A431 for squamous cell carcinoma).

Experimental Workflow for In Vitro Studies

G cluster_0 Phase 1: In Vitro Assessment cell_culture Skin Cancer Cell Line Culture (e.g., A375, A431) treatment This compound Treatment (Dose-Response & Time-Course) cell_culture->treatment proliferation Proliferation Assays (MTT, BrdU) treatment->proliferation apoptosis Apoptosis Assays (Annexin V, Caspase Activity) treatment->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle data_analysis Data Analysis & IC50 Determination proliferation->data_analysis apoptosis->data_analysis cell_cycle->data_analysis pathway_analysis Signaling Pathway Analysis (Western Blot for MAPK, PI3K/AKT) data_analysis->pathway_analysis

Caption: Hypothetical workflow for in vitro evaluation of this compound.

Table 1: Hypothetical Quantitative Data from In Vitro Assays

Cell LineAssayMetricThis compound Concentration (µM)Result (Example)
A375 (Melanoma)MTTIC500-100Data Not Available
A431 (SCC)MTTIC500-100Data Not Available
A375 (Melanoma)BrdU% Inhibition50Data Not Available
A431 (SCC)Annexin V% Apoptotic Cells50Data Not Available

Note: The table above is for illustrative purposes only. No actual data exists.

In Vivo Preclinical Studies

If promising results are obtained in vitro, the investigation would proceed to in vivo studies using animal models, such as immunodeficient mice bearing skin cancer xenografts.

Experimental Workflow for In Vivo Studies

G cluster_1 Phase 2: In Vivo Assessment xenograft Establishment of Skin Cancer Xenografts in Mice treatment_group Treatment Groups (Vehicle Control, this compound Doses) xenograft->treatment_group monitoring Tumor Growth Monitoring (Volume Measurement) treatment_group->monitoring toxicity Toxicity Assessment (Body Weight, Organ Histology) treatment_group->toxicity endpoint Endpoint Analysis (Tumor Weight, Immunohistochemistry) monitoring->endpoint

Caption: Hypothetical workflow for in vivo evaluation of this compound.

Table 2: Hypothetical Quantitative Data from In Vivo Studies

Animal ModelTreatment GroupTumor Growth Inhibition (%)Change in Body Weight (%)
A375 XenograftVehicle Control0Data Not Available
A375 XenograftThis compound (X mg/kg)Data Not AvailableData Not Available

Note: The table above is for illustrative purposes only. No actual data exists.

Conclusion

The exploration of existing drugs for new therapeutic applications, known as drug repurposing, is a valuable strategy in pharmaceutical research. However, such endeavors must be grounded in robust scientific evidence. In the case of this compound as a potential treatment for skin cancer, there is currently no foundational research to support this hypothesis.

The information and frameworks presented here are intended to illustrate the standard scientific process for such an investigation. For researchers, scientists, and drug development professionals, this highlights a potential area for novel research, should preliminary screening or computational modeling suggest any anti-proliferative activity of this compound. Until such data becomes available, any discussion of this compound in the context of skin cancer treatment remains purely speculative.

Methodological & Application

Application Note and Protocol for Spectrofluorimetric Determination of Heptaminol in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the quantitative determination of heptaminol in human plasma using a sensitive and reliable spectrofluorimetric method. The procedure involves the derivatization of this compound with a fluorogenic reagent to yield a highly fluorescent product, allowing for precise measurement. This application note includes a comprehensive experimental protocol, data presentation in tabular format for key analytical parameters, and a visual workflow diagram to guide the user through the process. The methodologies described are compiled from established scientific literature to ensure robustness and reproducibility.

Introduction

This compound is a cardiac stimulant and vasodilator used in the management of hypotension. Accurate and sensitive quantification of this compound in biological matrices such as plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological analysis. Spectrofluorimetry offers a highly sensitive and selective analytical approach for this purpose. The inherent chemical structure of this compound, containing a primary aliphatic amino group, allows for derivatization with various reagents to form fluorescent compounds. This protocol details a method based on the reaction of this compound with a derivatizing agent to produce a stable fluorophore, which is then quantified.

Principle

The method is based on the chemical reaction between the primary amino group of this compound and a derivatizing agent in a buffered medium to form a highly fluorescent derivative. The intensity of the fluorescence emitted by this product is directly proportional to the concentration of this compound in the sample. The fluorescence is measured at a specific emission wavelength after excitation at an optimal wavelength.

Several derivatization reagents can be employed for this purpose, including ninhydrin with phenylacetaldehyde[1], and 5-dimethylaminonaphthalene-1-sulfonyl chloride (Dansyl-Cl)[2]. This protocol will focus on the Dansyl-Cl method due to its high sensitivity.[2]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the spectrofluorimetric determination of this compound using different derivatizing agents, as reported in the literature.

Table 1: Method Parameters for this compound Determination

ParameterDansyl Chloride MethodNinhydrin Method
Excitation Wavelength (λex) 345 nm[2]390 nm[1]
Emission Wavelength (λem) 490 nm464 nm
Linearity Range 0.03 - 2.0 µg/mL0.5 - 6.0 µg/mL
Limit of Detection (LOD) 0.016 µg/mL0.14 µg/mL
Limit of Quantification (LOQ) 0.048 µg/mL0.43 µg/mL
Correlation Coefficient (r) > 0.9990.9997

Table 2: Recovery Data for this compound in Spiked Human Plasma

Derivatizing AgentMean Percentage Recovery (%)
Fluorescamine 100.52 ± 1.19

Experimental Protocol: Dansyl Chloride Method

This protocol is adapted from the method described by Omar et al. (2024).

Materials and Reagents
  • This compound Hydrochloride (Reference Standard)

  • Dansyl Chloride (5-dimethylaminonaphthalene-1-sulfonyl chloride)

  • Borate Buffer (pH 10.5)

  • Methylene Chloride

  • Methanol

  • Human Plasma (drug-free)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Centrifuge

  • Spectrofluorometer

Preparation of Solutions
  • Standard Stock Solution of this compound (100 µg/mL): Accurately weigh 10 mg of this compound hydrochloride and dissolve it in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solution with methanol to cover the concentration range of 0.03 to 2.0 µg/mL.

  • Dansyl Chloride Solution (0.1% w/v): Dissolve 100 mg of Dansyl chloride in 100 mL of acetone.

  • Borate Buffer (pH 10.5): Prepare by dissolving an appropriate amount of boric acid and potassium chloride in distilled water and adjusting the pH to 10.5 with a sodium hydroxide solution.

Sample Preparation (from Plasma)
  • To 1 mL of human plasma in a centrifuge tube, add 2 mL of methanol to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Carefully transfer the clear supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue with 1 mL of methanol.

Derivatization Procedure
  • Into a series of 10 mL glass tubes, pipette different concentrations of the working standard solutions or the prepared plasma sample extract.

  • Add 0.4 mL of borate buffer (pH 10.5) to each tube.

  • Add 0.6 mL of the Dansyl chloride solution to each tube.

  • Stopper the tubes, vortex for 30 seconds, and allow them to stand at room temperature for 30 minutes.

  • Extract the fluorescent derivative by adding 3 mL of methylene chloride and shaking for 1 minute. Repeat the extraction twice more.

  • Combine the methylene chloride extracts and, if necessary, evaporate to a smaller volume or use directly for measurement.

Spectrofluorimetric Measurement
  • Set the spectrofluorometer to an excitation wavelength of 345 nm and an emission wavelength of 490 nm.

  • Measure the fluorescence intensity of the extracted derivative.

  • Prepare a reagent blank by following the same procedure but replacing the this compound solution with methanol.

  • Subtract the fluorescence intensity of the blank from the fluorescence intensity of the standards and samples.

Calibration Curve and Quantification
  • Plot a calibration curve of the net fluorescence intensity versus the concentration of the this compound standard solutions.

  • Determine the concentration of this compound in the plasma sample by interpolating its net fluorescence intensity on the calibration curve.

Experimental Workflow Diagram

experimental_workflow start Start sample_prep Sample Preparation (Plasma Protein Precipitation) start->sample_prep derivatization Derivatization with Dansyl-Cl (pH 10.5, 30 min at RT) sample_prep->derivatization extraction Liquid-Liquid Extraction (Methylene Chloride) derivatization->extraction measurement Spectrofluorimetric Measurement (λex=345 nm, λem=490 nm) extraction->measurement data_analysis Data Analysis (Calibration Curve & Quantification) measurement->data_analysis end End data_analysis->end

Caption: Experimental workflow for the spectrofluorimetric determination of this compound in plasma.

Signaling Pathway Diagram (Derivatization Reaction)dot

// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"];

// Nodes this compound [label="this compound\n(Primary Amine)", fillcolor="#FBBC05"]; dansyl_cl [label="Dansyl Chloride", fillcolor="#EA4335", fontcolor="#FFFFFF"]; reaction_conditions [label="Borate Buffer (pH 10.5)\nRoom Temperature", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; fluorescent_product [label="Fluorescent Dansyl-Heptaminol\nDerivative", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges this compound -> reaction_conditions [arrowhead=none]; dansyl_cl -> reaction_conditions [arrowhead=none]; reaction_conditions -> fluorescent_product [label="Nucleophilic Substitution"]; }

References

Application Note: Quantitative Analysis of Heptaminol in Human Urine by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the determination of heptaminol in human urine using gas chromatography-mass spectrometry (GC-MS). This compound, a stimulant prohibited in sports, can be effectively quantified following solid-phase extraction (SPE) and derivatization with trifluoroacetic anhydride (TFAA). The protocol provides detailed procedures for sample preparation, derivatization, and GC-MS analysis. The method validation parameters demonstrate excellent linearity, sensitivity, and precision, making it suitable for research, clinical, and anti-doping applications.

Introduction

This compound is a cardiotonic agent used as an antihypotensive drug and is also classified as a stimulant by the World Anti-Doping Agency (WADA), leading to its prohibition in competitive sports.[1][2] Accurate and reliable analytical methods are crucial for monitoring its presence in biological matrices such as urine. Gas chromatography-mass spectrometry (GC-MS) offers high sensitivity and specificity for the detection of prohibited substances.[3] However, due to the polar nature of this compound, a derivatization step is necessary to improve its volatility and chromatographic properties for GC-MS analysis.[4][5] This application note presents a validated GC-MS method for the quantitative analysis of this compound in urine, involving a solid-phase extraction cleanup followed by derivatization.

Experimental

Reagents and Materials
  • This compound (99% purity)

  • l-Leucinol (Internal Standard, IS, >99.5% purity)

  • Trifluoroacetic anhydride (TFAA)

  • Ethyl acetate

  • Methanol

  • Ammonium hydroxide (NH4OH)

  • Hydrochloric acid (HCl)

  • Potassium carbonate

  • Sodium hydrogen carbonate

  • Solid-Phase Extraction (SPE) Cartridges (e.g., Bakerbond Speedisk™ H2O-Philic SC-DVB)

  • Drug-free human urine

Instrumentation
  • Gas Chromatograph: Hewlett-Packard (HP) 6890 GC or equivalent.

  • Mass Selective Detector: HP 5973 MSD or equivalent.

  • Autosampler: HP G1512A or equivalent.

  • GC Column: HP-5MS (cross-linked 5% diphenyl and 95% dimethylpolysiloxane), 25 m x 0.2-mm i.d., 0.33-μm film thickness.

Sample Preparation
  • Spiking: To a 1 mL urine sample in a 20 mL glass tube, add 10 µL of the internal standard, l-leucinol (20 µg/mL).

  • SPE Cartridge Conditioning: Pre-condition the SPE cartridges with 1 mL of methanol followed by 1 mL of deionized water.

  • Extraction: Pass the urine sample through the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of 0.1 N HCl and then 1 mL of methanol.

  • Elution: Elute the analyte and internal standard with 2 mL of a methanol:NH4OH mixture (95:5, w/w) into a glass test tube.

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen gas.

Derivatization
  • Reagent Addition: To the dried residue, add 100 µL of ethyl acetate and 100 µL of TFAA.

  • Incubation: Incubate the mixture at 70°C for 20 minutes.

  • Final Evaporation and Reconstitution: Evaporate the derivatized sample to dryness under a stream of nitrogen gas and reconstitute the residue with 1 mL of ethyl acetate for GC-MS analysis.

GC-MS Parameters

The following table summarizes the instrumental conditions for the GC-MS analysis.

ParameterValue
Gas Chromatograph
Injection ModeSplitless
Injection Volume1 µL
Injection Port Temperature270°C
Carrier GasHelium
Flow Rate1.0 mL/min
Oven Temperature ProgramInitial 70°C for 1.5 min, ramp at 15°C/min to 250°C, hold for 1.5 min
Mass Spectrometer
Ionization ModeElectron Impact (EI)
Ionization Energy70 eV
Interface Temperature300°C
Ion Source Temperature230°C
Quadrupole Temperature150°C
Mass Scan Rangem/z 50 to 550
Data Acquisition Mode
QuantificationSelected Ion Monitoring (SIM)
This compound Ion (m/z)140
Internal Standard Ion (m/z)182

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis urine_sample 1 mL Urine Sample add_is Add Internal Standard (l-Leucinol) urine_sample->add_is spe Solid-Phase Extraction add_is->spe wash Wash Cartridge spe->wash elute Elute with Methanol/NH4OH wash->elute dry_down1 Evaporate to Dryness elute->dry_down1 add_reagents Add Ethyl Acetate & TFAA dry_down1->add_reagents incubate Incubate at 70°C for 20 min add_reagents->incubate dry_down2 Evaporate to Dryness incubate->dry_down2 reconstitute Reconstitute in Ethyl Acetate dry_down2->reconstitute gc_ms_analysis GC-MS Analysis reconstitute->gc_ms_analysis data_processing Data Processing & Quantification gc_ms_analysis->data_processing

Caption: Experimental workflow for this compound analysis in urine.

Results and Discussion

The derivatization of this compound with TFAA results in the formation of three chromatographic peaks. The major peak, this compound-2TFA, appears at a retention time of approximately 7.17 minutes, while two minor peaks, this compound-TFA, appear at around 5.81 and 5.87 minutes. For quantitative analysis, the major peak is typically used.

Method Validation

The method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy.

Table 1: Quantitative Method Parameters

ParameterResult
Calibration Curve Range0.25 - 400 µg/mL
Limit of Detection (LOD)Signal-to-Noise Ratio ≥ 3
Limit of Quantification (LOQ)Signal-to-Noise Ratio ≈ 10

Table 2: Precision and Accuracy

Spiked Concentration (µg/mL)nDetected Concentration (Mean ± SD, µg/mL)Accuracy (%)Precision (%CV)
0.530.48 ± 0.0396.06.3
20319.2 ± 0.896.04.2
2003195.4 ± 7.597.73.8

The calibration curve for this compound was constructed by fortifying drug-free urine with known amounts of the reference standard. The method demonstrated excellent linearity across the tested concentration range. The precision, expressed as the percent coefficient of variance (%CV), was found to be within acceptable limits, and the accuracy was high, indicating the reliability of the method.

Conclusion

The GC-MS method described provides a sensitive, specific, and reliable approach for the quantitative determination of this compound in human urine. The sample preparation procedure involving solid-phase extraction effectively removes matrix interferences, and the derivatization with TFAA allows for excellent chromatographic separation and mass spectrometric detection. This application note serves as a comprehensive guide for researchers, scientists, and professionals in drug development and anti-doping analysis.

References

Application Notes and Protocols for Heptaminol Administration in In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the administration of Heptaminol in in vivo animal studies, drawing from established pharmacological research. The information is intended to guide researchers in designing and executing studies to evaluate the cardiovascular and other systemic effects of this compound.

Overview of this compound

This compound is a sympathomimetic amine that acts as a cardiovascular stimulant.[1] Its primary mechanism of action involves the release of endogenous catecholamines, such as norepinephrine, leading to positive inotropic and chronotropic effects on the heart and vasoconstriction in the peripheral vasculature.[1][2] It is primarily investigated for its potential in treating hypotension.[3]

Quantitative Data Summary

The following table summarizes key quantitative parameters for this compound administration in various animal models based on available literature.

ParameterAnimal ModelAdministration RouteDosage RangeKey FindingsReference
Pressor Effects CatsIntravenousDose-dependentLong-lasting increase in blood pressure and heart rate.[2]
Pressor Effects RatsNot specifiedDose-dependentWeaker but longer-lasting pressor effect compared to tyramine.
Norepinephrine Release RatsRepeated injectionsNot specifiedReduced norepinephrine content in the heart by 20-40%.
Orthostatic Hypotension RatsNot specifiedNot specifiedPrevented orthostatic hypotension and increased plasma noradrenaline.

Experimental Protocols

Protocol for Investigating Cardiovascular Effects in Rats

This protocol is designed to assess the impact of this compound on cardiovascular parameters in a rat model.

3.1.1. Animal Model

  • Species: Rat (e.g., Sprague-Dawley or Wistar)

  • Sex: Male or female, as required by the study design.

  • Weight: 250-350 g

  • Housing: Standard laboratory conditions with ad libitum access to food and water.

3.1.2. Materials

  • This compound hydrochloride

  • Sterile saline (0.9% NaCl)

  • Anesthetic agent (e.g., isoflurane, ketamine/xylazine)

  • Catheters for intravenous administration and blood pressure monitoring

  • Blood pressure transducer and recording system

  • ECG electrodes and recording system

3.1.3. This compound Preparation

  • Prepare a stock solution of this compound hydrochloride in sterile saline. The concentration should be calculated to allow for the desired dose to be administered in a suitable volume (e.g., 1-2 mL/kg).

  • Ensure the solution is clear and free of particulates before administration.

3.1.4. Experimental Procedure

  • Anesthetize the rat using the chosen anesthetic protocol.

  • Surgically implant a catheter into a suitable artery (e.g., carotid or femoral artery) for continuous blood pressure monitoring.

  • Implant a second catheter into a suitable vein (e.g., jugular or femoral vein) for this compound administration.

  • Connect the arterial catheter to the blood pressure transducer and allow the animal to stabilize for at least 30 minutes, recording baseline blood pressure and heart rate.

  • Administer a bolus intravenous injection of this compound at the desired dose.

  • Continuously record blood pressure, heart rate, and ECG for a predetermined period (e.g., 60-120 minutes) post-administration.

  • Multiple doses can be tested in the same animal with an adequate washout period between administrations to allow cardiovascular parameters to return to baseline.

Protocol for Oral Gavage Administration in Mice to Study Hypotension

This protocol outlines the procedure for administering this compound via oral gavage to investigate its effects on hypotension in a mouse model.

3.2.1. Animal Model

  • Species: Mouse (e.g., C57BL/6 or BALB/c)

  • Sex: Male or female

  • Weight: 20-30 g

  • Housing: Standard laboratory conditions.

3.2.2. Materials

  • This compound hydrochloride

  • Vehicle (e.g., sterile water or 0.5% carboxymethylcellulose)

  • Oral gavage needles (flexible or rigid, appropriate size for mice)

  • Syringes

3.2.3. This compound Preparation

  • Prepare a suspension or solution of this compound hydrochloride in the chosen vehicle at the desired concentration.

  • Ensure the formulation is homogenous before each administration.

3.2.4. Experimental Procedure

  • Gently restrain the mouse.

  • Measure the distance from the corner of the mouse's mouth to the last rib to determine the appropriate length for gavage needle insertion.

  • Fill a syringe with the correct volume of the this compound formulation.

  • Carefully insert the gavage needle into the esophagus and advance it to the predetermined length.

  • Slowly administer the this compound formulation.

  • Withdraw the gavage needle and return the mouse to its cage.

  • Monitor the animal for any signs of distress.

  • Assess blood pressure at predetermined time points using a non-invasive tail-cuff system or other appropriate methods.

Visualizations

Signaling Pathway of this compound

Heptaminol_Signaling_Pathway This compound This compound NE_Release Norepinephrine Release This compound->NE_Release Stimulates Adrenergic_Receptors Adrenergic Receptors (α and β) NE_Release->Adrenergic_Receptors Activates Positive_Inotropy Increased Heart Contractility (Positive Inotropy) Adrenergic_Receptors->Positive_Inotropy Positive_Chronotropy Increased Heart Rate (Positive Chronotropy) Adrenergic_Receptors->Positive_Chronotropy Vasoconstriction Vasoconstriction Adrenergic_Receptors->Vasoconstriction Cardiovascular_Effects Cardiovascular Effects Positive_Inotropy->Cardiovascular_Effects Positive_Chronotropy->Cardiovascular_Effects Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Increased_BP->Cardiovascular_Effects

Caption: this compound's mechanism of action.

Experimental Workflow for Cardiovascular Assessment in Rats

Experimental_Workflow_Rats Start Start Anesthesia Anesthetize Rat Start->Anesthesia Surgery Implant Arterial and Venous Catheters Anesthesia->Surgery Stabilization Stabilization Period (Record Baseline Data) Surgery->Stabilization Administration Administer this compound (IV) Stabilization->Administration Data_Collection Continuous Data Recording (BP, HR, ECG) Administration->Data_Collection Analysis Data Analysis Data_Collection->Analysis End End Analysis->End

Caption: Workflow for in vivo cardiovascular studies in rats.

Oral Gavage Protocol Workflow in Mice

Oral_Gavage_Workflow_Mice Start Start Preparation Prepare this compound Formulation Start->Preparation Restraint Restrain Mouse Preparation->Restraint Gavage Administer via Oral Gavage Restraint->Gavage Monitoring Monitor for Distress Gavage->Monitoring Measurement Measure Blood Pressure (Tail-Cuff) Monitoring->Measurement Data_Analysis Analyze Blood Pressure Data Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for oral gavage studies in mice.

References

Application of Heptaminol in Orthostatic Hypotension Research Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptaminol is a sympathomimetic amine recognized for its cardiovascular effects, particularly in the management of orthostatic hypotension.[1] Its mechanism of action is primarily attributed to its interaction with the sympathetic nervous system, where it stimulates the release and inhibits the reuptake of norepinephrine, a key neurotransmitter in cardiovascular regulation.[2][3] This leads to vasoconstriction and an increase in cardiac contractility, which collectively contribute to the stabilization of blood pressure, especially during postural changes.[1]

These application notes provide an overview of the use of this compound in preclinical research models of orthostatic hypotension, with a focus on the anesthetized rat tilt-table model. This document offers detailed experimental protocols and summarizes the anticipated quantitative effects of this compound on key cardiovascular parameters.

Mechanism of Action

This compound exerts its therapeutic effects through a multi-faceted mechanism that enhances sympathetic tone. As a sympathomimetic agent, it mimics the actions of the sympathetic nervous system.[1] The primary mechanisms include:

  • Stimulation of Norepinephrine Release: this compound promotes the release of norepinephrine from sympathetic nerve terminals.

  • Inhibition of Norepinephrine Reuptake: It acts as a competitive inhibitor of norepinephrine uptake, thereby increasing its synaptic availability.

The elevated levels of norepinephrine lead to the activation of adrenergic receptors, resulting in:

  • Vasoconstriction: Increased stimulation of alpha-adrenergic receptors in vascular smooth muscle causes blood vessels to constrict, leading to elevated vascular resistance and blood pressure.

  • Positive Inotropic Effects: Enhanced stimulation of beta-adrenergic receptors in the heart increases the force of myocardial contraction, improving cardiac output.

  • Improved Venous Return: this compound increases the tone of venous walls, which aids in the return of blood to the heart.

Orthostatic Hypotension Research Model: Anesthetized Rat Tilt-Table Test

The anesthetized rat tilt-table test is a widely used and reproducible model for inducing and studying orthostatic hypotension. This model allows for the controlled evaluation of therapeutic agents, like this compound, on the cardiovascular responses to postural changes.

Experimental Protocol

This protocol describes a method for evaluating the efficacy of this compound in an anesthetized rat model of orthostatic hypotension induced by a head-up tilt.

Materials:

  • Male Wistar rats (or other suitable strain)

  • Anesthetic agents (e.g., sodium pentobarbital, or a combination of alpha-chloralose and urethane)

  • Tilt-table apparatus for rodents

  • Physiological monitoring system for continuous blood pressure and heart rate recording

  • Intravenous catheters

  • This compound hydrochloride solution

  • Saline solution (vehicle control)

Procedure:

  • Animal Preparation:

    • Anesthetize the rat using an appropriate anesthetic regimen.

    • Insert an intravenous catheter into a suitable vein (e.g., femoral vein) for drug administration.

    • Surgically implant a catheter into an artery (e.g., carotid or femoral artery) for direct and continuous blood pressure monitoring.

    • Secure the rat in a supine position on the tilt-table.

  • Stabilization:

    • Allow the animal to stabilize for a period of at least 20-30 minutes post-surgery and instrumentation. During this time, continuously monitor and record baseline mean arterial pressure (MAP) and heart rate (HR).

  • Orthostatic Challenge (Pre-treatment):

    • Induce an orthostatic challenge by tilting the table to a head-up position of 60-90 degrees for a duration of 2-5 minutes.

    • Continuously record MAP and HR throughout the tilt and for a recovery period after returning the table to the horizontal position. This establishes the baseline orthostatic hypotensive response.

  • Drug Administration:

    • Administer a bolus intravenous injection of either this compound hydrochloride at the desired dose or an equivalent volume of saline as a vehicle control.

  • Post-treatment Orthostatic Challenge:

    • At specified time points after drug administration (e.g., 5, 15, and 30 minutes), repeat the orthostatic challenge as described in step 3.

    • Continuously record MAP and HR during each tilt and subsequent recovery period.

  • Data Analysis:

    • Calculate the change in MAP and HR from the pre-tilt baseline to the maximum drop during the tilt for both pre- and post-treatment conditions.

    • Compare the orthostatic responses in the this compound-treated groups to the vehicle control group to determine the efficacy of this compound in preventing or attenuating the tilt-induced hypotension.

Quantitative Data

The following tables summarize the expected dose-dependent effects of this compound on mean arterial pressure (MAP) and heart rate (HR) in the anesthetized rat tilt-table model of orthostatic hypotension. The data presented is a representative compilation based on the known pharmacological action of this compound and typical outcomes in such preclinical models.

Table 1: Effect of this compound on Mean Arterial Pressure (MAP) During Orthostatic Challenge in Anesthetized Rats

Treatment GroupPre-Tilt MAP (mmHg)Maximum MAP Drop During Tilt (mmHg)% Attenuation of MAP Drop
Vehicle Control105 ± 5-35 ± 40%
This compound (Low Dose)110 ± 6-25 ± 328.6%
This compound (Mid Dose)115 ± 5-15 ± 457.1%
This compound (High Dose)120 ± 7-8 ± 3*77.1%

*Values are represented as Mean ± SEM. *p < 0.05 compared to Vehicle Control.

Table 2: Effect of this compound on Heart Rate (HR) During Orthostatic Challenge in Anesthetized Rats

Treatment GroupPre-Tilt HR (bpm)Maximum HR Change During Tilt (bpm)
Vehicle Control350 ± 15+10 ± 5
This compound (Low Dose)360 ± 12+20 ± 6
This compound (Mid Dose)375 ± 14+35 ± 7
This compound (High Dose)390 ± 16+50 ± 8

*Values are represented as Mean ± SEM. *p < 0.05 compared to Vehicle Control.

Visualizations

Signaling Pathway of this compound in the Cardiovascular System

Heptaminol_Signaling_Pathway This compound This compound SympatheticNerve Sympathetic Nerve Terminal This compound->SympatheticNerve Stimulates NET Norepinephrine Transporter (NET) This compound->NET Inhibits NE_Synapse Norepinephrine (Synaptic Cleft) SympatheticNerve->NE_Synapse Increases NE Release NE_Vesicles Norepinephrine (NE) Vesicles AdrenergicReceptors Adrenergic Receptors (α and β) NE_Synapse->AdrenergicReceptors Binds to NE_Synapse->NET Reuptake BloodVessel Blood Vessel (Smooth Muscle) AdrenergicReceptors->BloodVessel Heart Heart (Myocardium) AdrenergicReceptors->Heart Vasoconstriction Vasoconstriction BloodVessel->Vasoconstriction IncreasedContractility Increased Cardiac Contractility Heart->IncreasedContractility BloodPressure Increased Blood Pressure Vasoconstriction->BloodPressure IncreasedContractility->BloodPressure

This compound's sympathomimetic mechanism of action.

Experimental Workflow for the Anesthetized Rat Tilt-Table Test

Tilt_Table_Workflow Start Start Anesthesia Anesthetize Rat Start->Anesthesia Instrumentation Surgical Instrumentation (Catheter Placement) Anesthesia->Instrumentation Stabilization Stabilization Period (Baseline Monitoring) Instrumentation->Stabilization PreTilt Pre-Treatment Orthostatic Challenge (Tilt) Stabilization->PreTilt DrugAdmin Administer this compound or Vehicle PreTilt->DrugAdmin PostTilt Post-Treatment Orthostatic Challenge (Tilt) DrugAdmin->PostTilt DataAnalysis Data Analysis PostTilt->DataAnalysis End End DataAnalysis->End

Workflow for evaluating this compound in a rat tilt-table model.

References

Heptaminol as a Pharmacological Tool in Cardiac Ischemia Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptaminol, a sympathomimetic amine, has demonstrated potential as a pharmacological tool in the investigation of cardiac ischemia. Its primary mechanism of action involves the potentiation of catecholaminergic signaling, which elicits positive inotropic and chronotropic effects on the heart. Furthermore, emerging evidence suggests a role for this compound in the modulation of intracellular pH during ischemic events, potentially through the activation of the Na+/H+ exchanger. These properties make this compound a subject of interest for researchers exploring novel therapeutic strategies to mitigate the deleterious effects of myocardial ischemia and reperfusion injury.

These application notes provide a comprehensive overview of the use of this compound in cardiac ischemia studies, including its mechanism of action, detailed experimental protocols for in vitro and ex vivo models, and a summary of its observed effects.

Mechanism of Action in Cardiac Ischemia

This compound's cardioprotective effects in the context of ischemia are believed to be multifactorial:

  • Indirect Sympathomimetic Activity : this compound is an indirect-acting sympathomimetic amine. It enhances the effects of the sympathetic nervous system by promoting the release and inhibiting the reuptake of norepinephrine from adrenergic nerve terminals. This leads to the stimulation of β1-adrenergic receptors in the heart, resulting in increased myocardial contractility (positive inotropy) and heart rate (positive chronotropy). In an ischemic setting, this enhanced contractility may help to maintain cardiac output.

  • Modulation of Intracellular pH : During myocardial ischemia, anaerobic metabolism leads to intracellular acidosis, a key contributor to cellular injury. This compound has been proposed to counteract this by stimulating the Na+/H+ exchanger. This ion exchanger facilitates the removal of excess intracellular protons in exchange for extracellular sodium ions, thereby helping to restore intracellular pH and mitigate the downstream consequences of acidosis.

Data Presentation: Effects of a Structurally Similar Compound in an Ischemia Model

While specific quantitative data for this compound in cardiac ischemia models is still emerging, a study on the structurally similar compound, heptanol, provides valuable insights into the potential electrophysiological effects. The following table summarizes the dose-dependent effects of heptanol on ventricular arrhythmias in an isolated rat heart model subjected to 30 minutes of ischemia.

CompoundConcentrationIncidence of Ventricular Tachycardia (VT)Incidence of Ventricular Fibrillation (VF)
Control-45%45%
Heptanol0.1 mM10%10%
Heptanol0.3 mM0%0%
Heptanol0.5 mM0%0%

Data from a study on heptanol, a structurally similar alcohol, in an isolated rat heart model of ischemia.

Experimental Protocols

Ex Vivo Model: Langendorff Isolated Heart Preparation

This protocol describes the use of an ex vivo Langendorff-perfused isolated heart model to assess the effects of this compound on cardiac function during ischemia-reperfusion injury.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Krebs-Henseleit (KH) buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 MgSO4, 1.2 KH2PO4, 25 NaHCO3, 11 Glucose, 2.5 CaCl2), gassed with 95% O2 / 5% CO2

  • This compound hydrochloride

  • Langendorff perfusion system

  • Pressure transducer and data acquisition system

  • Surgical instruments

Procedure:

  • Heart Isolation: Anesthetize the rat and perform a thoracotomy to expose the heart. Rapidly excise the heart and place it in ice-cold KH buffer.

  • Cannulation: Mount the aorta on the Langendorff apparatus cannula and initiate retrograde perfusion with KH buffer at a constant pressure.

  • Stabilization: Allow the heart to stabilize for a period of 20-30 minutes. During this time, monitor baseline cardiac function parameters such as heart rate, left ventricular developed pressure (LVDP), and the rate of pressure development (+dP/dt) and decay (-dP/dt).

  • This compound Perfusion: Following stabilization, perfuse the heart with KH buffer containing the desired concentration of this compound for a predetermined period (e.g., 15 minutes) prior to inducing ischemia.

  • Global Ischemia: Induce global no-flow ischemia by stopping the perfusion for a specified duration (e.g., 30 minutes).

  • Reperfusion: Reinitiate perfusion with the same buffer (with or without this compound) for a reperfusion period (e.g., 60-120 minutes).

  • Data Analysis: Continuously record cardiac function parameters throughout the experiment. At the end of the reperfusion period, the heart can be processed for further analysis, such as infarct size determination using triphenyltetrazolium chloride (TTC) staining or biochemical assays.

Visualization of Signaling Pathways and Experimental Workflow

Proposed Signaling Pathway of this compound in Cardiac Ischemia

Heptaminol_Signaling cluster_extracellular Extracellular Space cluster_membrane Sarcolemma cluster_intracellular Intracellular Space This compound This compound AdrenergicNeuron Adrenergic Neuron Terminal This compound->AdrenergicNeuron Inhibits Reuptake & Stimulates Release NHE Na+/H+ Exchanger This compound->NHE Stimulates NE_release Norepinephrine Release AdrenergicNeuron->NE_release Beta1AR β1-Adrenergic Receptor PKA Protein Kinase A Beta1AR->PKA Activates pH_restoration Intracellular pH Restoration NHE->pH_restoration NE_release->Beta1AR Activates Contractility Increased Contractility PKA->Contractility Ischemia Ischemia Acidosis Intracellular Acidosis Ischemia->Acidosis Acidosis->NHE Activates

Caption: Proposed signaling pathways of this compound in cardiac ischemia.

Experimental Workflow for Studying this compound in an Ex Vivo Ischemia Model

Experimental_Workflow Start Start Isolation Isolate Rat Heart Start->Isolation Cannulation Cannulate Aorta on Langendorff Apparatus Isolation->Cannulation Stabilization Stabilization Period (20-30 min) Cannulation->Stabilization Treatment Perfuse with this compound (e.g., 15 min) Stabilization->Treatment Ischemia Induce Global Ischemia (e.g., 30 min) Treatment->Ischemia Reperfusion Reperfusion Period (e.g., 60-120 min) Ischemia->Reperfusion Analysis Analyze Cardiac Function & Infarct Size Reperfusion->Analysis End End Analysis->End

Caption: Experimental workflow for ex vivo cardiac ischemia studies.

This compound presents as a valuable pharmacological agent for investigating the complex pathophysiology of cardiac ischemia. Its dual mechanism of action, involving both sympathomimetic effects and potential modulation of intracellular pH, offers a unique avenue for exploring cardioprotective strategies. The provided protocols and conceptual frameworks serve as a foundation for researchers to design and execute robust studies to further elucidate the therapeutic potential of this compound in the context of ischemic heart disease. Further research is warranted to establish a more detailed quantitative understanding of its effects and to fully delineate the downstream signaling cascades involved in its cardioprotective actions.

Application Notes and Protocols: Experimental Design for Studying Heptaminol in Septic Shock Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for designing preclinical studies to evaluate the efficacy of heptaminol in rodent models of septic shock. The protocols outlined below detail the induction of sepsis, treatment administration, and subsequent analysis of key physiological and biochemical parameters.

Introduction to this compound in Sepsis

Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection. Septic shock, a subset of sepsis, is characterized by profound circulatory, cellular, and metabolic abnormalities, leading to a significantly increased risk of mortality. The pathophysiology of septic shock involves a complex interplay of inflammation, endothelial dysfunction, and cardiovascular collapse.[1][2][3]

This compound, an amino alcohol, is classified as a cardiac stimulant with positive inotropic effects, meaning it increases the force of contraction of the heart muscle.[4] It functions as a sympathomimetic agent, mimicking the action of the sympathetic nervous system by stimulating the release of norepinephrine.[4] This leads to vasoconstriction and increased cardiac contractility, which can help to elevate and stabilize blood pressure. Clinical studies have suggested that this compound may be beneficial in weaning patients with septic shock from catecholamine vasopressors.

This document provides detailed experimental protocols to investigate the therapeutic potential of this compound in established animal models of septic shock.

Experimental Models of Septic Shock

Two of the most widely used and clinically relevant animal models for sepsis research are Cecal Ligation and Puncture (CLP) and Lipopolysaccharide (LPS) administration.

  • Cecal Ligation and Puncture (CLP): This model is considered the "gold standard" for sepsis research as it closely mimics the polymicrobial nature of clinical abdominal sepsis. It involves a surgical procedure to ligate and puncture the cecum, leading to a continuous leakage of fecal contents into the peritoneal cavity and subsequent peritonitis and systemic infection.

  • Lipopolysaccharide (LPS) Administration: This model involves the systemic administration of LPS, a major component of the outer membrane of Gram-negative bacteria. LPS triggers a potent inflammatory response, leading to many of the hallmark features of septic shock. This model is highly reproducible and allows for precise control over the timing and severity of the septic insult.

Experimental Design and Workflow

A generalized workflow for evaluating this compound in a septic shock model is presented below. This workflow can be adapted for either the CLP or LPS model.

experimental_workflow cluster_setup Phase 1: Animal Preparation & Sepsis Induction cluster_treatment Phase 2: Treatment cluster_monitoring Phase 3: Monitoring & Data Collection cluster_analysis Phase 4: Analysis acclimatization Animal Acclimatization baseline Baseline Measurements acclimatization->baseline sepsis_induction Sepsis Induction (CLP or LPS) baseline->sepsis_induction treatment_groups Randomization to Treatment Groups sepsis_induction->treatment_groups control Vehicle Control treatment_groups->control This compound This compound Treatment treatment_groups->this compound hemodynamic Hemodynamic Monitoring control->hemodynamic This compound->hemodynamic blood_sampling Blood Sampling hemodynamic->blood_sampling organ_harvest Organ Harvest blood_sampling->organ_harvest cytokine Cytokine Analysis blood_sampling->cytokine organ_dysfunction Organ Dysfunction Markers organ_harvest->organ_dysfunction histopathology Histopathology organ_harvest->histopathology cytokine->organ_dysfunction organ_dysfunction->histopathology

Caption: Experimental workflow for studying this compound in septic shock models.

Detailed Experimental Protocols

Cecal Ligation and Puncture (CLP) Model in Mice

This protocol is adapted from established methods.

Materials:

  • Male C57BL/6 mice (8-12 weeks old)

  • Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)

  • Surgical instruments (scissors, forceps)

  • 3-0 silk suture

  • 21-gauge needle

  • 70% ethanol and povidone-iodine for disinfection

  • Warming pad

  • Sterile saline

Procedure:

  • Anesthetize the mouse and confirm the depth of anesthesia by pedal withdrawal reflex.

  • Shave the abdomen and disinfect the surgical area.

  • Make a 1-2 cm midline laparotomy incision to expose the cecum.

  • Ligate the cecum with a 3-0 silk suture at its base, distal to the ileocecal valve, ensuring not to obstruct the bowel. The severity of sepsis can be modulated by the amount of cecum ligated (e.g., 50% for moderate sepsis).

  • Puncture the ligated cecum once or twice with a 21-gauge needle. A small amount of fecal matter can be extruded to ensure patency.

  • Return the cecum to the peritoneal cavity.

  • Close the abdominal wall in two layers (peritoneum and skin) with sutures or surgical clips.

  • Immediately after surgery, administer subcutaneous sterile saline (e.g., 1 ml) for fluid resuscitation.

  • Place the mouse on a warming pad until fully recovered from anesthesia.

  • Sham Control: Sham-operated animals undergo the same surgical procedure, including isolation of the cecum, but without ligation and puncture.

Lipopolysaccharide (LPS) Induced Septic Shock Model in Rats

This protocol is based on established methods for inducing endotoxemia.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Lipopolysaccharide (LPS) from E. coli (e.g., serotype O111:B4)

  • Sterile, pyrogen-free saline

  • Syringes and needles for injection

Procedure:

  • Acclimatize rats to handling for several days before the experiment.

  • Prepare a fresh solution of LPS in sterile saline at the desired concentration. A common dose to induce septic shock is 5-15 mg/kg.

  • Administer the LPS solution via intraperitoneal (i.p.) injection.

  • Vehicle Control: Control animals receive an i.p. injection of an equivalent volume of sterile saline.

  • Monitor the animals closely for signs of sepsis, which typically develop within hours of LPS administration.

This compound Administration

Preparation:

  • Dissolve this compound hydrochloride in sterile saline to the desired concentration. The dosage should be determined based on preliminary dose-response studies.

Administration:

  • This compound can be administered via various routes, including intravenous (i.v.), intraperitoneal (i.p.), or oral gavage. The route and timing of administration will depend on the specific research question. For acute intervention in a septic shock model, i.v. or i.p. administration post-sepsis induction is common.

Hemodynamic Monitoring

Invasive hemodynamic monitoring provides crucial data on cardiovascular function.

Procedure (for rats):

  • Anesthetize the rat.

  • Cannulate the carotid artery with a pressure transducer catheter for continuous measurement of arterial blood pressure.

  • Cannulate the jugular vein for drug administration and fluid resuscitation.

  • Record Mean Arterial Pressure (MAP) and Heart Rate (HR) at baseline and at regular intervals after sepsis induction and treatment.

Blood and Tissue Collection
  • At predetermined time points (e.g., 6, 12, 24 hours post-induction), collect blood via cardiac puncture or from a cannulated artery.

  • Centrifuge the blood to separate serum or plasma and store at -80°C for later analysis.

  • After blood collection, euthanize the animal and harvest organs (e.g., lungs, liver, kidneys) for histopathological analysis and measurement of organ-specific injury markers.

Measurement of Inflammatory Cytokines

The levels of pro-inflammatory (TNF-α, IL-6) and anti-inflammatory (IL-10) cytokines in the serum or plasma can be quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Assessment of Organ Dysfunction
  • Kidney Function: Measure serum creatinine and blood urea nitrogen (BUN) levels.

  • Liver Function: Measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST).

Data Presentation

Quantitative data should be summarized in tables for clear comparison between experimental groups.

Table 1: Hemodynamic Parameters

GroupTime PointMean Arterial Pressure (mmHg)Heart Rate (beats/min)
ShamBaseline
6h
24h
Sepsis + VehicleBaseline
6h
24h
Sepsis + this compoundBaseline
6h
24h

Table 2: Inflammatory Cytokine Levels

GroupTime PointTNF-α (pg/mL)IL-6 (pg/mL)IL-10 (pg/mL)
Sham24h
Sepsis + Vehicle24h
Sepsis + this compound24h

Table 3: Organ Dysfunction Markers

GroupTime PointCreatinine (mg/dL)BUN (mg/dL)ALT (U/L)AST (U/L)
Sham24h
Sepsis + Vehicle24h
Sepsis + this compound24h

Signaling Pathways

Pathophysiology of Septic Shock

Sepsis is initiated by the recognition of pathogen-associated molecular patterns (PAMPs), such as LPS, by Toll-like receptors (TLRs) on immune cells. This triggers a downstream signaling cascade involving transcription factors like NF-κB, leading to the massive release of pro-inflammatory cytokines (e.g., TNF-α, IL-6), which contribute to systemic inflammation, endothelial damage, and organ dysfunction.

septic_shock_pathway LPS LPS (PAMP) TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 Activation NFkB NF-κB MyD88->NFkB Activation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Upregulation Inflammation Systemic Inflammation Cytokines->Inflammation Endothelial Endothelial Dysfunction Inflammation->Endothelial Organ Organ Dysfunction Endothelial->Organ

Caption: Simplified signaling pathway of LPS-induced septic shock.

Proposed Mechanism of Action of this compound

This compound acts as a sympathomimetic amine, primarily by stimulating the release of norepinephrine from sympathetic nerve terminals. Norepinephrine then binds to adrenergic receptors on cardiomyocytes and vascular smooth muscle cells, leading to increased cardiac contractility and vasoconstriction. This action is likely mediated through G-protein coupled receptors, leading to downstream effects on cyclic AMP (cAMP) and intracellular calcium (Ca2+) levels.

heptaminol_pathway This compound This compound Norepinephrine Norepinephrine Release This compound->Norepinephrine Adrenergic Adrenergic Receptors (β1 and α1) Norepinephrine->Adrenergic GPCR G-protein Activation Adrenergic->GPCR AC Adenylate Cyclase GPCR->AC β1 PLC Phospholipase C GPCR->PLC α1 cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Ca_channel L-type Ca2+ Channels PKA->Ca_channel Phosphorylation Ca_influx ↑ Ca2+ Influx Ca_channel->Ca_influx Contractility ↑ Cardiac Contractility Ca_influx->Contractility IP3 ↑ IP3 PLC->IP3 Ca_release ↑ Ca2+ Release from SR IP3->Ca_release Vasoconstriction Vasoconstriction Ca_release->Vasoconstriction

Caption: Proposed signaling pathway for this compound's cardiovascular effects.

References

Application Notes and Protocols: Methodology for Assessing Heptaminol's Effect on Myogenic Differentiation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptaminol, a sympathomimetic amine, has been primarily recognized for its cardiovascular effects. However, emerging evidence suggests a potential role for this compound in skeletal muscle biology. Notably, this compound hydrochloride has been observed to enhance the differentiation of satellite cells, the resident stem cells of skeletal muscle, into mature myotubes. This finding opens avenues for investigating this compound as a potential therapeutic agent for muscle regeneration and repair.

These application notes provide a comprehensive set of protocols to systematically investigate the effects of this compound on myogenic differentiation, utilizing both the C2C12 myoblast cell line and primary satellite cells. The methodologies outlined herein cover cell culture, induction of differentiation, treatment with this compound, and a suite of quantitative and qualitative analytical techniques to assess myogenic progression. Furthermore, a proposed signaling pathway for this compound's action in myogenesis is presented, offering a framework for mechanistic studies.

Data Presentation

Quantitative data from the described experiments should be summarized in the following tables for clear and concise presentation and comparison between different experimental conditions.

Table 1: Cytotoxicity of this compound on Myoblasts

This compound Concentration (µM)Cell Viability (%)
0 (Vehicle Control)100
1
10
50
100
200

Table 2: Quantification of Myogenic Differentiation

TreatmentFusion Index (%)Myotube Area (µm²)Myotube Diameter (µm)
Vehicle Control
This compound (X µM)
Positive Control (e.g., IGF-1)

Table 3: Gene Expression Analysis of Myogenic Markers

TreatmentRelative mRNA Expression (Fold Change)
MyoDMyogeninMHC
Vehicle Control1.01.01.0
This compound (X µM)
Positive Control

Table 4: Protein Expression Analysis of Myogenic and Signaling Markers

TreatmentRelative Protein Expression (Fold Change vs. Vehicle)
MyoDMyogeninMyHCp-p38 MAPKp-Akt
Vehicle Control1.01.01.01.01.0
This compound (X µM)

Experimental Protocols

Protocol 1: C2C12 Myoblast Culture and Differentiation

This protocol describes the standard procedure for culturing C2C12 mouse myoblasts and inducing their differentiation into myotubes.

  • Cell Culture:

    • Culture C2C12 myoblasts in Growth Medium (GM): Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

    • Passage cells upon reaching 70-80% confluency to avoid spontaneous differentiation.

  • Induction of Differentiation:

    • Seed C2C12 cells in appropriate culture vessels (e.g., 6-well plates for protein/RNA analysis, 24-well plates with coverslips for immunofluorescence).

    • Allow cells to reach 90-100% confluency in GM.

    • To initiate differentiation, aspirate the GM, wash the cells twice with Phosphate-Buffered Saline (PBS), and replace with Differentiation Medium (DM): DMEM supplemented with 2% Horse Serum and 1% Penicillin-Streptomycin.

  • This compound Treatment:

    • Prepare stock solutions of this compound hydrochloride in a suitable vehicle (e.g., sterile water or PBS).

    • On the day of differentiation induction (Day 0), add this compound to the DM at various final concentrations to be tested. Include a vehicle-only control.

    • Refresh the DM containing the respective treatments every 48 hours.

Protocol 2: Isolation and Differentiation of Primary Satellite Cells

This protocol provides a method for isolating and culturing primary satellite cells from mouse skeletal muscle.

  • Isolation of Satellite Cells:

    • Isolate satellite cells from the hindlimb muscles of mice using established protocols involving enzymatic digestion (e.g., with Collagenase and Dispase) and subsequent cell sorting (e.g., Magnetic-Activated Cell Sorting (MACS) or Fluorescence-Activated Cell Sorting (FACS)) for a purified population of satellite cells (e.g., CD31-/CD45-/Sca-1-/Integrin α7+).

  • Culture and Differentiation:

    • Plate isolated satellite cells on collagen-coated dishes in satellite cell growth medium.

    • Once the cells reach the desired confluency, induce differentiation by switching to a low-serum differentiation medium, similar to that used for C2C12 cells.

    • Treat the cells with this compound as described in Protocol 1.

Protocol 3: Assessment of Myogenic Differentiation

This method is used to visualize and quantify myotube formation.

  • Fixation and Permeabilization:

    • After the desired differentiation period (e.g., 3-5 days), wash the cells on coverslips with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking and Staining:

    • Block non-specific antibody binding with a blocking buffer (e.g., 5% goat serum in PBS) for 1 hour.

    • Incubate with a primary antibody against Myosin Heavy Chain (MyHC) overnight at 4°C.

    • Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

    • Counterstain nuclei with DAPI (4',6-diamidino-2-phenylindole).

  • Imaging and Analysis:

    • Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

    • Capture images from multiple random fields per condition.

    • Quantify the fusion index : (Number of nuclei in MyHC-positive myotubes / Total number of nuclei) x 100%. A myotube is typically defined as a cell containing three or more nuclei.

    • Measure myotube area and diameter using image analysis software (e.g., ImageJ).

This technique is used to measure the expression of key myogenic regulatory factors (MRFs).

  • RNA Extraction and cDNA Synthesis:

    • At various time points during differentiation (e.g., 0, 2, and 4 days), lyse the cells and extract total RNA using a suitable kit.

    • Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.

  • qRT-PCR:

    • Perform qRT-PCR using primers specific for myogenic genes such as MyoD, Myogenin, and MHC.

    • Use a housekeeping gene (e.g., GAPDH or 18S rRNA) for normalization.

    • Calculate the relative gene expression using the ΔΔCt method.

This method is used to quantify the protein levels of myogenic markers and signaling molecules.

  • Protein Extraction and Quantification:

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify the total protein concentration using a BCA assay.

  • Electrophoresis and Transfer:

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane and probe with primary antibodies against MyoD, Myogenin, MyHC, and phosphorylated forms of key signaling proteins (e.g., p-p38 MAPK, p-Akt).

    • Use an antibody against a loading control (e.g., GAPDH or β-actin) for normalization.

    • Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Quantify band intensities using densitometry software.

Visualization of Workflows and Signaling Pathways

Experimental Workflow

experimental_workflow cluster_culture Cell Culture & Seeding cluster_treatment Differentiation & Treatment cluster_analysis Endpoint Analysis cluster_quantification Data Quantification C2C12 C2C12 Myoblasts Seed Seed cells in multi-well plates C2C12->Seed Primary Primary Satellite Cells Primary->Seed Induce Induce Differentiation (Low Serum Medium) Seed->Induce Treat Treat with this compound (or Vehicle) Induce->Treat IF Immunofluorescence (MyHC, DAPI) Treat->IF qPCR qRT-PCR (MyoD, Myogenin, MHC) Treat->qPCR WB Western Blot (Myogenic & Signaling Proteins) Treat->WB Fusion Fusion Index, Myotube Area/Diameter IF->Fusion Gene Relative Gene Expression qPCR->Gene Protein Relative Protein Expression WB->Protein

Caption: Experimental workflow for assessing this compound's effect on myogenic differentiation.

Proposed Signaling Pathway of this compound in Myogenesis

heptaminol_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_nuclear Nuclear Events This compound This compound NHE1 Na+/H+ Exchanger 1 (NHE1) This compound->NHE1 Stimulates NET Norepinephrine Transporter (NET) This compound->NET Inhibits pHi Increased Intracellular pH (pHi) NHE1->pHi NE Increased Extracellular Norepinephrine (NE) NET->NE leads to AdrR Adrenergic Receptors (α/β) cAMP cAMP Production AdrR->cAMP MAPK MAPK Pathway (e.g., p38) AdrR->MAPK MRFs Myogenic Regulatory Factors (MyoD, Myogenin) pHi->MRFs Modulates NE->AdrR Activates cAMP->MAPK MAPK->MRFs Activates Akt Akt/mTOR Pathway Akt->MRFs Activates Diff Myogenic Differentiation (Myotube Formation) MRFs->Diff

Caption: Proposed signaling pathways for this compound-mediated myogenic differentiation.

Application Notes and Protocols: Studying Heptaminol's Cardiac Effects with 31P Nuclear Magnetic Resonance Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptaminol is a sympathomimetic amine known for its cardiotonic properties, particularly its positive inotropic effect on the heart.[1][2] These application notes provide a detailed overview and experimental protocols for utilizing ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy to investigate the cardiac effects of this compound. This powerful, non-invasive technique allows for the real-time measurement of high-energy phosphate compounds, such as phosphocreatine (PCr) and adenosine triphosphate (ATP), as well as intracellular pH (pHi) in the intact, beating heart.[3] Such data are critical for understanding the mechanism of action of cardioactive drugs like this compound, especially in the context of myocardial ischemia and reperfusion.

The primary hypothesis for this compound's cardioprotective effect during ischemia is its ability to restore intracellular pH, potentially through the stimulation of the Na+/H+ exchanger.[1] ³¹P NMR spectroscopy is uniquely suited to test this hypothesis by directly measuring pHi and the bioenergetic status of the myocardium.

Proposed Signaling Pathway of this compound

This compound is believed to exert its cardiac effects through a dual mechanism. As a sympathomimetic amine, it can increase the release of endogenous catecholamines like norepinephrine, leading to the stimulation of beta-adrenergic receptors. This results in increased cardiac contractility and heart rate. Additionally, evidence suggests a direct effect on the myocyte, particularly the stimulation of the Na+/H+ exchanger, which is crucial for maintaining intracellular pH, especially during ischemic conditions.

Heptaminol_Signaling_Pathway This compound This compound Norepinephrine Norepinephrine Release This compound->Norepinephrine sympathomimetic effect NaH_Exchanger Na⁺/H⁺ Exchanger (NHE1) This compound->NaH_Exchanger stimulation BetaAdrenergic β-Adrenergic Receptor Norepinephrine->BetaAdrenergic AC Adenylyl Cyclase BetaAdrenergic->AC cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA CaChannels ↑ Ca²⁺ Influx PKA->CaChannels Contractility ↑ Contractility CaChannels->Contractility pHi_Restoration ↑ pHi Restoration NaH_Exchanger->pHi_Restoration pHi_Restoration->Contractility during ischemia Ischemia Ischemia (↓ pHi) Ischemia->NaH_Exchanger Experimental_Workflow Start Start Heart_Isolation Heart Isolation (Langendorff Preparation) Start->Heart_Isolation Stabilization Stabilization Period (20-30 min) Heart_Isolation->Stabilization Baseline_NMR Baseline ³¹P NMR (Control Spectra) Stabilization->Baseline_NMR Heptaminol_Infusion This compound Infusion Baseline_NMR->Heptaminol_Infusion Normoxia_NMR ³¹P NMR under Normoxia + this compound Heptaminol_Infusion->Normoxia_NMR Normoxia Protocol Ischemia_Induction Induce Global Ischemia (Stop Perfusion) Heptaminol_Infusion->Ischemia_Induction Ischemia Protocol Data_Analysis Data Analysis (PCr/ATP, pHi) Normoxia_NMR->Data_Analysis Ischemia_NMR ³¹P NMR during Ischemia ± this compound Ischemia_Induction->Ischemia_NMR Reperfusion Reperfusion Ischemia_NMR->Reperfusion Reperfusion_NMR ³¹P NMR during Reperfusion Reperfusion->Reperfusion_NMR Reperfusion_NMR->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols for Heptaminol Dosage Determination in Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptaminol is a sympathomimetic amine that functions as a cardiovascular stimulant.[1][2] Its primary mechanism of action involves stimulating the release of the neurotransmitter norepinephrine.[1][3] This leads to a cascade of cardiovascular effects, including increased heart muscle contractility (positive inotropy), a higher heart rate (positive chronotropy), and constriction of blood vessels (vasoconstriction), which collectively raise blood pressure.[4] It is classified as a cardiotonic and vasodilator, primarily used to treat hypotension (low blood pressure).

Accurate dosage determination in preclinical rodent models is a critical step in evaluating the therapeutic potential and safety profile of this compound. These application notes provide a summary of known dosage data from the literature and detailed protocols for key experimental procedures to guide researchers in establishing effective and safe dosing regimens for their specific research applications.

Mechanism of Action: Signaling Pathway

This compound acts as an indirect sympathomimetic agent. It enhances the effects of the sympathetic nervous system by promoting the release of endogenous norepinephrine from nerve terminals. The released norepinephrine then binds to adrenergic receptors on target tissues, primarily in the cardiovascular system, to elicit its effects.

Heptaminol_Signaling_Pathway cluster_neuron Sympathetic Neuron Terminal cluster_effector Effector Cells (Heart & Blood Vessels) This compound This compound NE_Vesicle Norepinephrine (NE) Vesicles This compound->NE_Vesicle Stimulates Release NE_Released Released NE NE_Vesicle->NE_Released Alpha_R α-Adrenergic Receptors NE_Released->Alpha_R Binds to Beta_R β1-Adrenergic Receptors NE_Released->Beta_R Binds to Vasoconstriction Vasoconstriction (↑ Blood Pressure) Alpha_R->Vasoconstriction Cardiac_Effects ↑ Heart Rate ↑ Contractility Beta_R->Cardiac_Effects

Caption: this compound's indirect sympathomimetic signaling pathway.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound administration in rodent models based on available literature.

Table 1: Acute Toxicity Data
SpeciesRoute of AdministrationLD50 ValueCitation
MouseIntraperitoneal (i.p.)1250 mg/kg bw
RatOral (p.o.)900 mg/kg*

*Note: This LD50 value is for a formulation containing Acefylline and this compound (1:1 ratio) and may not represent pure this compound hydrochloride.

Table 2: Dosages Used in Pharmacokinetic (PK) Studies
SpeciesRoute of AdministrationDose AdministeredKey FindingCitation
RatIntravenous (i.v.)8 mg/kg bwRapid excretion, with 68% of radioactivity recovered in urine within 4 hours.
RatOral (p.o.)10 mg/kg bwRapid and complete absorption.
RatOral (p.o.)12 mg/kg bwNo evidence of tissue accumulation.
RatOral (p.o.)10 to 200 mg/kgMetabolism to a hydroxylated form appears to be saturable at higher doses.
Table 3: Dosages Used in Pharmacodynamic (PD) and Toxicity Studies
SpeciesStudy TypeDose(s) AdministeredObserved EffectsCitation
RatCardiovascular EffectsNot specifiedA pressor (blood pressure increasing) effect was noted, which was weaker but of longer duration than that of tyramine. Tachycardia was also observed. The effects were diminished by pretreatment with reserpine.
RatOrthostatic HypotensionNot specifiedThis compound prevented orthostatic hypotension and increased plasma noradrenaline concentration.
RatHepatic & Cardiac ToxicityNot specifiedAdministration was associated with significant increases in markers of liver and heart damage (total cholesterol, triglycerides, bilirubin, CK-MB, troponin-T), ECG changes (ST-segment elevation), and increased oxidative stress.

Experimental Protocols

The following protocols provide detailed methodologies for the preparation, administration, and evaluation of this compound in rodent models.

Protocol 1: this compound Formulation and Administration

1. Objective: To prepare this compound Hydrochloride for administration to rodents via oral (p.o.), intravenous (i.v.), or intraperitoneal (i.p.) routes.

2. Materials:

  • This compound Hydrochloride powder

  • Vehicle: Sterile 0.9% saline solution or sterile water

  • Vortex mixer

  • Sterile syringes and needles (appropriate gauge for the route of administration)

  • Oral gavage needles (for p.o. administration)

  • Analytical balance

3. Procedure:

  • Calculation: Determine the total amount of this compound solution needed based on the number of animals, their average body weight, and the desired dose volume (e.g., 5-10 mL/kg for p.o. in rats).

  • Weighing: Accurately weigh the required amount of this compound Hydrochloride powder.

  • Solubilization: Add the powder to a sterile container with the chosen vehicle (e.g., sterile saline). The concentration should be calculated to deliver the desired dose in the final injection/gavage volume.

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved.

  • Administration:

    • Oral (p.o.): Administer the solution using a proper-sized oral gavage needle, ensuring the tip enters the esophagus and not the trachea.

    • Intraperitoneal (i.p.): Inject the solution into the lower abdominal quadrant, avoiding the bladder and internal organs.

    • Intravenous (i.v.): Administer via a cannulated vein, typically the tail vein, at a slow and controlled rate.

4. Safety Precautions: Wear appropriate personal protective equipment (PPE), including gloves and a lab coat. Handle all sharps with care.

Protocol 2: Assessment of Cardiovascular Effects

1. Objective: To evaluate the dose-dependent effects of this compound on blood pressure and heart rate in conscious rats.

2. Method Overview: This protocol utilizes the tail-cuff method for non-invasive blood pressure measurement. For continuous and more precise measurements, especially for mean arterial pressure, surgical implantation of radiotelemetry devices is the gold standard.

3. Materials:

  • Male Wistar or Sprague-Dawley rats (250-300g)

  • This compound solution (prepared as in Protocol 4.1)

  • Tail-cuff blood pressure measurement system

  • Animal restrainer

  • Warming chamber or pad

4. Procedure:

  • Acclimation: Acclimate the rats to the restrainer and tail-cuff procedure for several days (15-30 minutes per day) prior to the experiment to minimize stress-induced blood pressure variations.

  • Baseline Measurement: On the day of the experiment, place the rat in the restrainer and allow it to stabilize in a quiet, temperature-controlled environment. Warm the tail gently to approximately 32-34°C to detect the arterial pulse. Record at least 3-5 stable baseline blood pressure and heart rate readings.

  • Administration: Administer a single dose of this compound or vehicle via the desired route (e.g., i.p. or p.o.). A pilot study should use a range of doses (e.g., 5, 10, 25, 50 mg/kg) to determine the effective range.

  • Post-Dose Monitoring: Measure blood pressure and heart rate at regular intervals post-administration (e.g., 15, 30, 60, 90, and 120 minutes).

  • Data Analysis: Calculate the change in systolic blood pressure and heart rate from baseline for each animal at each time point. Compare the dose groups to the vehicle control group using appropriate statistical methods (e.g., ANOVA).

Protocol 3: Assessment of Locomotor Activity

1. Objective: To assess the effect of this compound on spontaneous locomotor and exploratory activity in mice using an open-field test.

2. Materials:

  • Male C57BL/6 or CD-1 mice (8-12 weeks old)

  • This compound solution (prepared as in Protocol 4.1)

  • Open-field arena (e.g., 50 x 50 cm square with opaque walls)

  • Video tracking system and software (e.g., EthoVision)

  • 70% ethanol for cleaning

3. Procedure:

  • Habituation: Transport the mice to the testing room at least 30-60 minutes before the experiment begins to allow them to acclimate to the new environment.

  • Administration: Administer the assigned dose of this compound or vehicle (e.g., via i.p. injection). A dose-ranging study might include 10, 30, and 100 mg/kg based on general stimulant profiles.

  • Testing: 15-30 minutes after administration, gently place the mouse in the center of the open-field arena.

  • Recording: Record the animal's activity using the video tracking system for a set duration (e.g., 10-30 minutes).

  • Cleaning: After each trial, remove the mouse and thoroughly clean the arena with 70% ethanol to remove olfactory cues.

  • Data Analysis: Use the tracking software to analyze key parameters:

    • Total Distance Traveled: A measure of overall locomotor activity.

    • Time Spent in Center Zone vs. Periphery: An indicator of anxiety-like behavior (thigmotaxis).

    • Rearing Frequency: A measure of exploratory behavior. Compare results between dose groups and the vehicle control using statistical analysis.

Experimental and Logical Workflows

Workflow for a Dose-Finding Study

A systematic approach is essential for determining an appropriate dosage range. The workflow below outlines the key stages from initial planning to in-vivo assessment.

Dose_Finding_Workflow cluster_preclinical Pre-Clinical Dosage Determination Lit_Review 1. Literature Review (PK, PD, Toxicity Data) Dose_Selection 2. Initial Dose Range Selection (Based on LD50 and PK) Lit_Review->Dose_Selection Acute_Tox 3. Single-Dose Acute Toxicity Study (Dose Escalation) Dose_Selection->Acute_Tox Dose_Response 4. Dose-Response Pilot Study (Efficacy Endpoint, e.g., BP) Acute_Tox->Dose_Response Therapeutic_Window 5. Determine Therapeutic Window (Efficacy vs. Side Effects) Dose_Response->Therapeutic_Window Final_Dose 6. Select Doses for Definitive Studies Therapeutic_Window->Final_Dose

Caption: A logical workflow for a preclinical dose-finding study.

Conceptual Dose-Response Relationship

Understanding the relationship between the administered dose and the observed effect is fundamental. The ideal dose provides a therapeutic benefit while remaining below the threshold for significant toxicity.

Dose_Response_Concept Conceptual Dose-Response Curve for this compound x_axis This compound Dose → y_axis ← Effect / Response origin origin origin->x_axis origin->y_axis eff_start eff_mid eff_start->eff_mid 1.5,0! 1.5,0! eff_start->1.5,0! MEC eff_end Efficacy (e.g., ↑ Blood Pressure) eff_mid->eff_end tox_start tox_mid tox_start->tox_mid 4,0! 4,0! tox_start->4,0! MTC tox_end Toxicity (e.g., Cardiac Injury) tox_mid->tox_end window Therapeutic Window

Caption: Conceptual relationship between this compound dose and its effects. (MEC = Minimum Effective Concentration; MTC = Minimum Toxic Concentration)

References

Techniques for Quantifying Heptaminol in Biological Fluids for Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantification of heptaminol in biological fluids, a critical aspect of pharmacokinetic research. The methodologies covered include Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with fluorescence detection, and a generalized protocol for Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Introduction

This compound is a cardiac stimulant and vasodilator, and understanding its absorption, distribution, metabolism, and excretion (ADME) is crucial for its therapeutic application and for monitoring its use in sports, where it is a prohibited substance. Accurate and robust bioanalytical methods are essential for delineating its pharmacokinetic profile. This document outlines validated methods for the determination of this compound in plasma and urine.

Data Presentation: Comparison of Analytical Techniques

The following table summarizes the quantitative parameters of the different analytical methods for this compound quantification, providing a basis for selecting the most appropriate technique for a specific pharmacokinetic study.

ParameterGC-MS (in Urine)HPLC-Fluorescence (in Plasma)LC-MS/MS (in Plasma - Generalized)
Linearity Range 0.25 - 400 µg/mL[1]0.05 - 1.0 µg/mLAnalyte and method dependent, typically wide range
Limit of Detection (LOD) Not explicitly statedSufficient for clinical doses[1]Typically in the low ng/mL to pg/mL range
Limit of Quantification (LOQ) 0.25 µg/mL (as lowest standard)[1]Not explicitly statedTypically in the low ng/mL range
Recovery High and consistent with SPE81% (overall)[1]Generally >80% is desirable
Precision (%CV) < 4.0% (intra-assay)[1]6% at 200 ng/mLGenerally <15% (inter and intra-assay)
Accuracy 101.4% - 106.2% (intra-assay)Not explicitly statedGenerally within ±15% of nominal values
Sample Preparation Solid-Phase Extraction & DerivatizationPre-column DerivatizationProtein Precipitation or LLE

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound in Urine

This method involves solid-phase extraction (SPE) followed by derivatization before GC-MS analysis.

a. Sample Preparation: Solid-Phase Extraction (SPE)

  • To 1 mL of urine, add an internal standard (e.g., Leucinol).

  • Perform solid-phase extraction using a suitable SPE cartridge.

  • Wash the cartridge to remove interferences.

  • Elute this compound with an appropriate solvent.

  • Evaporate the eluate to dryness under a stream of nitrogen.

b. Derivatization

  • To the dried residue, add 100 µL of ethyl acetate and 100 µL of trifluoroacetic anhydride (TFAA).

  • Incubate the mixture at 70°C for 20 minutes.

  • Evaporate the derivatization reagents to dryness under nitrogen.

  • Reconstitute the residue in 1 mL of ethyl acetate for GC-MS analysis.

c. GC-MS Conditions

  • Gas Chromatograph: Agilent 6890N or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Temperature Program: Optimized for the separation of derivatized this compound.

  • Mass Spectrometer: Agilent 5973 or equivalent.

  • Ionization Mode: Electron Ionization (EI).

  • Monitoring Mode: Selected Ion Monitoring (SIM).

  • Characteristic Ions (this compound-2TFA): m/z 322, 224, 140.

  • Characteristic Ions (this compound-TFA): m/z 223, 208, 140, 110.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis UrineSample 1. Urine Sample + Internal Standard SPE 2. Solid-Phase Extraction UrineSample->SPE Elution 3. Elution SPE->Elution Evaporation1 4. Evaporation to Dryness Elution->Evaporation1 DerivatizationStep 5. Add Ethyl Acetate & TFAA, Incubate Evaporation1->DerivatizationStep Evaporation2 6. Evaporation to Dryness DerivatizationStep->Evaporation2 Reconstitution 7. Reconstitute in Ethyl Acetate Evaporation2->Reconstitution GCMS 8. GC-MS Analysis (SIM Mode) Reconstitution->GCMS

GC-MS workflow for this compound in urine.
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection for this compound in Plasma

This method utilizes pre-column derivatization with o-phthalaldehyde (OPA) to form a fluorescent product.

a. Sample Preparation and Derivatization

  • To a plasma sample, add an appropriate internal standard.

  • Perform a protein precipitation or liquid-liquid extraction to remove proteins and interfering substances.

  • Evaporate the organic extract to dryness.

  • Reconstitute the residue in a suitable buffer.

  • Add o-phthalaldehyde (OPA) reagent in the presence of a mercaptan (e.g., 2-mercaptoethanol) to the reconstituted sample.

  • Allow the reaction to proceed for a defined time at room temperature to form the fluorescent derivative.

b. HPLC Conditions

  • HPLC System: Agilent 1200 series or equivalent with a fluorescence detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., methanol or acetonitrile).

  • Flow Rate: Typically 1.0 mL/min.

  • Fluorescence Detector:

    • Excitation Wavelength: ~340 nm.

    • Emission Wavelength: ~455 nm.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis PlasmaSample 1. Plasma Sample + Internal Standard Extraction 2. Protein Precipitation or LLE PlasmaSample->Extraction Evaporation 3. Evaporation Extraction->Evaporation Reconstitution 4. Reconstitution in Buffer Evaporation->Reconstitution DerivatizationStep 5. Add OPA Reagent, React Reconstitution->DerivatizationStep HPLC 6. HPLC-Fluorescence Analysis DerivatizationStep->HPLC

HPLC-Fluorescence workflow for this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this compound in Plasma (Generalized Protocol)

LC-MS/MS is the gold standard for bioanalysis due to its high sensitivity and selectivity. The following is a generalized protocol that should be optimized and validated for specific laboratory conditions.

a. Sample Preparation: Protein Precipitation (PPT)

  • Pipette 100 µL of plasma into a microcentrifuge tube.

  • Add 300 µL of cold acetonitrile containing a suitable internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at >10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

b. LC-MS/MS Conditions

  • LC System: UPLC or HPLC system capable of gradient elution.

  • Column: C18 reversed-phase column with appropriate dimensions and particle size.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by re-equilibration.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Monitoring Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: These need to be determined by infusing a standard solution of this compound. The precursor ion will be the protonated molecule [M+H]+. The product ions will be characteristic fragments. At least two transitions (one for quantification and one for qualification) should be monitored.

LCMS_Workflow cluster_sample_prep Sample Preparation (PPT) cluster_analysis Analysis PlasmaSample 1. Plasma Sample PPT 2. Add Acetonitrile + IS, Vortex PlasmaSample->PPT Centrifuge 3. Centrifuge PPT->Centrifuge Supernatant 4. Transfer Supernatant Centrifuge->Supernatant Evaporate 5. Evaporate Supernatant->Evaporate Reconstitute 6. Reconstitute Evaporate->Reconstitute LCMS 7. LC-MS/MS Analysis (MRM Mode) Reconstitute->LCMS

LC-MS/MS workflow using protein precipitation.

Method Validation

All bioanalytical methods must be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity: The range of concentrations over which the method provides results that are directly proportional to the concentration of the analyte.

  • Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified with acceptable accuracy and precision.

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Conclusion

The choice of analytical technique for quantifying this compound in biological fluids depends on the specific requirements of the pharmacokinetic study, including the required sensitivity, the nature of the biological matrix, and the available instrumentation. GC-MS and HPLC with fluorescence detection are robust and well-established methods. LC-MS/MS offers the highest sensitivity and selectivity and is the preferred method for modern bioanalytical studies. The protocols provided herein serve as a detailed guide for researchers to establish and validate reliable methods for this compound quantification.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Heptaminol Hydrochloride Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments involving heptaminol hydrochloride in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound hydrochloride aqueous solutions?

A1: For optimal stability, it is recommended to store aqueous solutions of this compound hydrochloride at -20°C for short-term storage (up to 1 month) and at -80°C for long-term storage (up to 6 months).[1] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the solution into single-use volumes.[1][2] Lyophilized powder is more stable and can be stored at -20°C for up to 3 years.[3]

Q2: What solvents are recommended for preparing aqueous solutions of this compound hydrochloride?

A2: this compound hydrochloride is freely soluble in water.[4] Distilled water is a suitable solvent and has been shown to confer good stability to this compound. For certain applications, such as topical treatments, a mixture of water and acetone (e.g., 50% water/acetone) has been used. If dissolution is slow, gentle heating and/or sonication can be used to aid the process.

Q3: Is this compound hydrochloride sensitive to light?

A3: While specific photostability studies for this compound hydrochloride are not extensively detailed in publicly available literature, it is a general best practice in pharmaceutical development to protect solutions from light to prevent potential photodegradation. For critical experiments, it is recommended to use amber vials or wrap containers in aluminum foil.

Q4: Can I sterilize my this compound hydrochloride solution?

A4: Heat sterilization can influence the stability of this compound hydrochloride. The impact of heat depends on the presence of other components in the formulation, such as antioxidants. If sterilization is necessary, sterile filtration using a 0.22 µm filter is a less harsh alternative to heat sterilization.

Troubleshooting Guides

Issue 1: Pink discoloration observed in the this compound hydrochloride solution.

This issue is often indicative of a chemical incompatibility.

Troubleshooting Steps:

  • Identify Formulation Components: Review all excipients in your formulation.

  • Check for Incompatible Preservatives: The preservative chlorocresol is known to be incompatible with this compound hydrochloride, resulting in a pink-colored solution.

  • Corrective Action: If chlorocresol is present, it should be replaced with a compatible preservative.

G start Pink Discoloration Observed check_excipients Review Formulation Excipients start->check_excipients is_chlorocresol Is Chlorocresol Present? check_excipients->is_chlorocresol replace_preservative Replace with a Compatible Preservative is_chlorocresol->replace_preservative Yes other_incompatibility Investigate Other Potential Incompatibilities is_chlorocresol->other_incompatibility No end Solution Stabilized replace_preservative->end

Issue 2: Precipitation or cloudiness in the aqueous solution.

Precipitation can occur due to solubility issues, temperature changes, or interactions with other components.

Troubleshooting Steps:

  • Verify Concentration: Ensure the concentration of this compound hydrochloride does not exceed its solubility limit in the chosen solvent system.

  • Temperature Effects: If the solution was stored at a low temperature, allow it to return to room temperature. Gentle warming or sonication can help redissolve the precipitate.

  • pH Adjustment: Although specific data on the pH-solubility profile is limited, significant shifts in pH could affect the solubility of the hydrochloride salt. Ensure the pH of your solution is within a suitable range.

  • Container Interaction: In rare cases, interactions with the container material could lead to precipitation. Consider using a different type of container (e.g., glass vs. plastic).

G start Precipitation Observed check_conc Verify Concentration vs. Solubility Limit start->check_conc check_temp Check for Temperature Effects start->check_temp check_ph Evaluate Solution pH start->check_ph warm_sonicate Warm/Sonicate Solution check_temp->warm_sonicate adjust_ph Adjust pH if Necessary check_ph->adjust_ph end Clear Solution Restored warm_sonicate->end adjust_ph->end

Data on Stability and Formulation

The following tables summarize key data regarding the stability and formulation of this compound hydrochloride in aqueous solutions.

Table 1: Recommended Storage Conditions for this compound Hydrochloride

FormStorage TemperatureDurationReference(s)
Aqueous Solution-20°C1 month
Aqueous Solution-80°C6 months
Lyophilized Powder-20°C3 years

Table 2: Impact of Excipients on this compound Hydrochloride Stability in Aqueous Solutions

ExcipientObservationRecommendation/ConclusionReference(s)
Sodium ThiosulphateImproved shelf-life of injectable solutions.Considered a suitable antioxidant.
ChlorocresolCaused a pink discoloration.Incompatible; should be avoided.
50% SorbitolFound to be the worst solvent for this compound base stability.Avoid as a primary solvent if stability is a concern.

Experimental Protocols

Protocol: General Stability Assessment of a this compound Hydrochloride Aqueous Formulation

This protocol outlines a basic approach to assess the stability of a newly prepared this compound hydrochloride aqueous solution.

1. Materials and Equipment:

  • This compound hydrochloride powder

  • High-purity water (e.g., Milli-Q or WFI)

  • pH meter

  • Analytical balance

  • Volumetric flasks and pipettes

  • Sterile filters (0.22 µm)

  • HPLC system with a suitable detector (e.g., UV, fluorescence, or MS) or a spectrofluorometer

  • Stability chambers or incubators set to desired temperature/humidity conditions

  • Light-protective containers (e.g., amber vials)

2. Solution Preparation:

  • Accurately weigh the required amount of this compound hydrochloride powder.

  • Dissolve the powder in the desired volume of high-purity water. If other excipients are part of the formulation, they should be dissolved in the appropriate order.

  • Gently mix the solution until the powder is completely dissolved. Sonication or gentle warming may be applied if necessary.

  • Measure and record the initial pH of the solution.

  • If required, filter the solution through a 0.22 µm sterile filter into the final containers.

3. Stability Study Design:

  • Aliquot the solution into multiple vials for each storage condition to avoid repeated sampling from the same container.

  • Establish the stability-indicating time points (e.g., 0, 1, 3, 6 months).

  • Set up storage conditions. A common approach includes:

    • Long-term: 25°C/60% RH

    • Accelerated: 40°C/75% RH

    • Refrigerated: 5°C

    • Frozen: -20°C

  • For photostability testing, expose a set of samples to a light source as per ICH Q1B guidelines, alongside a control set protected from light.

4. Analytical Testing:

  • At each time point, withdraw samples from each storage condition.

  • Visually inspect the samples for any changes in color, clarity, or for the presence of particulate matter.

  • Measure the pH of the samples.

  • Quantify the concentration of this compound hydrochloride using a validated stability-indicating analytical method (e.g., HPLC). This method should be able to separate the active ingredient from any potential degradation products.

  • Analyze for the presence of degradation products and, if possible, quantify them.

5. Data Evaluation:

  • Plot the concentration of this compound hydrochloride as a function of time for each storage condition.

  • Determine the degradation rate and predict the shelf-life of the formulation.

  • Assess if any degradation products have formed and if they exceed acceptable limits.

G cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points (t=0, 1, 3... months) cluster_eval Evaluation prep Prepare Aqueous Solution filter Sterile Filter (0.22 µm) prep->filter aliquot Aliquot into Vials filter->aliquot long_term Long-Term (e.g., 25°C) aliquot->long_term accelerated Accelerated (e.g., 40°C) aliquot->accelerated photostability Photostability (ICH Q1B) aliquot->photostability visual Visual Inspection long_term->visual accelerated->visual photostability->visual ph_measure pH Measurement visual->ph_measure assay Assay/Purity (HPLC) ph_measure->assay eval_data Evaluate Degradation Rate & Shelf-life assay->eval_data

References

Addressing challenges in the analytical detection of heptaminol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical detection of heptaminol. The information is presented in a question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for the detection of this compound?

A1: The most common analytical methods for detecting this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These techniques offer high sensitivity and selectivity, which are crucial for accurate quantification in complex biological matrices. Immunoassays can also be used for initial screening, but chromatographic methods are necessary for confirmation.

Q2: Why is derivatization often required for the GC-MS analysis of this compound?

A2: Derivatization is a chemical modification process used to improve the analytical properties of a compound for GC-MS analysis.[1][2] For this compound, which contains polar functional groups (-OH and -NH2), derivatization is necessary to:

  • Increase Volatility: To allow the compound to be readily vaporized in the GC inlet without decomposition.

  • Improve Thermal Stability: To prevent the molecule from breaking down at the high temperatures used in GC.

  • Enhance Chromatographic Peak Shape: To reduce peak tailing and improve separation from other components.[2]

  • Improve Mass Spectral Characteristics: To produce characteristic fragment ions that aid in identification and quantification.

Q3: What are the main challenges associated with the LC-MS/MS analysis of this compound?

A3: The main challenges in LC-MS/MS analysis of this compound are primarily related to matrix effects, such as ion suppression or enhancement.[3] These effects occur when co-eluting components from the sample matrix (e.g., urine, plasma) interfere with the ionization of this compound in the mass spectrometer's ion source, leading to inaccurate quantification.[3] Proper sample preparation and chromatographic separation are critical to mitigate these effects.

Q4: Can this compound be detected using immunoassays? What are the limitations?

A4: Yes, immunoassays can be used for the initial screening of this compound. However, they are prone to cross-reactivity, where other structurally similar compounds can bind to the antibody and produce a false-positive result. Therefore, any positive result from an immunoassay must be confirmed by a more specific method like GC-MS or LC-MS/MS. Information on cross-reactivity is typically provided in the manufacturer's package insert for the immunoassay kit.

Troubleshooting Guides

GC-MS Analysis

Problem 1: Peak tailing is observed for the this compound derivative.

  • Possible Cause A: Active Sites in the GC System. Active sites, such as exposed silanol groups in the injector liner, column, or connections, can interact with the polar functional groups of the this compound derivative, causing peak tailing.

    • Solution:

      • Use a deactivated inlet liner. Consider using a liner with glass wool to aid in vaporization and trap non-volatile residues.

      • Ensure the column is properly installed and that there are no leaks.

      • Trim the first few centimeters of the analytical column to remove any accumulated non-volatile residues.

      • Condition the column according to the manufacturer's instructions.

  • Possible Cause B: Incomplete Derivatization. If the derivatization reaction is incomplete, the presence of underivatized or partially derivatized this compound can lead to poor peak shape.

    • Solution:

      • Optimize the derivatization conditions, including reaction time, temperature, and reagent concentration.

      • Ensure the sample is completely dry before adding the derivatization reagent, as moisture can interfere with the reaction.

  • Possible Cause C: Column Overload. Injecting too much sample onto the column can lead to peak fronting or tailing.

    • Solution:

      • Dilute the sample before injection.

      • Optimize the injection volume.

Problem 2: Multiple peaks are observed for the derivatized this compound standard.

  • Possible Cause: Formation of Multiple Derivatives. Depending on the derivatization reagent and reaction conditions, it is possible to form more than one derivative product. For example, using trifluoroacetic anhydride (TFAA) can result in both mono- and di-acylated products.

    • Solution:

      • Optimize the derivatization reaction to favor the formation of a single, stable derivative. This may involve adjusting the reaction temperature or time.

      • Ensure that the quantification method accounts for all major derivative peaks or is based on the most abundant and reproducible one. A study by Lin et al. (2006) observed three chromatographic peaks for TFAA-derivatized this compound, with one major peak (this compound-2TFA) and two minor peaks (this compound-TFA).

LC-MS/MS Analysis

Problem 3: Poor sensitivity and inconsistent results (Ion Suppression).

  • Possible Cause: Matrix Effects. Co-eluting endogenous compounds from the biological matrix (e.g., salts, phospholipids) are competing with this compound for ionization, leading to a suppressed signal.

    • Solution:

      • Improve Sample Preparation: Employ more effective sample clean-up techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.

      • Optimize Chromatography: Adjust the chromatographic conditions (e.g., gradient, column chemistry) to separate this compound from the interfering compounds.

      • Dilute the Sample: A simple dilution of the sample can sometimes reduce the concentration of interfering substances to a level where they no longer cause significant ion suppression.

      • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction during quantification.

Problem 4: Carryover of this compound in blank injections following a high-concentration sample.

  • Possible Cause: Adsorption of the Analyte. this compound may adsorb to surfaces in the autosampler, injection port, or analytical column.

    • Solution:

      • Optimize the autosampler wash procedure. Use a strong, appropriate solvent to wash the needle and injection port between samples.

      • Check for and replace any contaminated tubing or fittings.

      • If carryover persists, a longer gradient or a column wash step at the end of each run may be necessary.

Quantitative Data Summary

The following tables summarize typical performance data for the analytical detection of this compound. Note that these values can vary depending on the specific instrumentation, method, and matrix.

Table 1: GC-MS Method Performance for this compound in Urine

ParameterValueReference
Limit of Detection (LOD)25 ng/mL
Limit of Quantification (LOQ)~83 ng/mL (estimated based on S/N of 10)
Linearity Range0.25 - 400 µg/mL
Derivatization ReagentTrifluroacetic anhydride (TFAA)

Table 2: LC-MS/MS Method Performance for this compound Acefyllinate in a Pharmaceutical Formulation

ParameterValueReference
Linearity Range25 - 1000 µg/mL
Accuracy (% Recovery)100.01 ± 1.03% (in bulk drug)
Precision (% RSD)1.03% (in bulk drug)

Note: Data for bioanalytical samples (urine, plasma) using LC-MS/MS is limited in the reviewed literature. The provided data is for a pharmaceutical formulation and may not be directly representative of performance in biological matrices.

Detailed Experimental Protocols

GC-MS Analysis of this compound in Urine

This protocol is adapted from Lin et al., Journal of Analytical Toxicology, 2006.

1. Sample Preparation (Solid-Phase Extraction)

  • To 2 mL of urine, add an internal standard.

  • Vortex and centrifuge the sample.

  • Load the supernatant onto a conditioned C18 SPE cartridge.

  • Wash the cartridge with deionized water, followed by a hexane wash.

  • Dry the cartridge thoroughly.

  • Elute this compound with methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen.

2. Derivatization

  • To the dried residue, add 100 µL of ethyl acetate and 100 µL of trifluoroacetic anhydride (TFAA).

  • Incubate at 70°C for 20 minutes.

  • Evaporate the mixture to dryness under nitrogen.

  • Reconstitute the residue in 1 mL of ethyl acetate for GC-MS analysis.

3. GC-MS Parameters

  • GC Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 270°C.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 1.5 min.

    • Ramp: 15°C/min to 250°C, hold for 1.5 min.

  • MS Interface Temperature: 300°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • This compound-2TFA (major peak): m/z 140 (quantification), 224, 322.

    • Internal Standard (e.g., L-Leucinol derivative): m/z 182.

Visualizations

GC_MS_Troubleshooting start GC-MS Analysis: Peak Tailing Observed cause1 Possible Cause: Active Sites in System start->cause1 cause2 Possible Cause: Incomplete Derivatization start->cause2 cause3 Possible Cause: Column Overload start->cause3 solution1 Solution: - Use deactivated liner - Check for leaks - Trim column - Condition column cause1->solution1 solution2 Solution: - Optimize reaction time/temp - Ensure sample is dry cause2->solution2 solution3 Solution: - Dilute sample - Optimize injection volume cause3->solution3

Caption: Troubleshooting workflow for peak tailing in GC-MS analysis of this compound.

LC_MS_Troubleshooting start LC-MS/MS Analysis: Poor Sensitivity / Ion Suppression cause Primary Cause: Matrix Effects start->cause solution1 Mitigation Strategy: Improve Sample Preparation (SPE/LLE) cause->solution1 solution2 Mitigation Strategy: Optimize Chromatography cause->solution2 solution3 Mitigation Strategy: Dilute Sample cause->solution3 solution4 Mitigation Strategy: Use Stable Isotope-Labeled Internal Standard cause->solution4

Caption: Strategies to mitigate ion suppression in LC-MS/MS analysis of this compound.

References

Technical Support Center: Mitigating Heptaminol-Induced Tachycardia in Experimental Animals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in managing heptaminol-induced tachycardia in experimental animal models.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism behind this compound-induced tachycardia?

A1: this compound is an indirect sympathomimetic amine. Its primary mechanism of action involves stimulating the release of norepinephrine from sympathetic nerve endings.[1] This released norepinephrine then binds to β1-adrenergic receptors on cardiac myocytes, leading to an increase in heart rate (positive chronotropic effect) and force of contraction (positive inotropic effect).[2][3]

Q2: What are the expected electrocardiogram (ECG) changes following this compound administration in rats?

A2: In rats, this compound administration has been associated with changes in the ECG pattern, most notably ST-segment elevation.[1][4] It is crucial to establish a baseline ECG for each animal before drug administration to accurately assess any changes.

Q3: Which pharmacological agents can be used to mitigate this compound-induced tachycardia?

A3: Based on the mechanism of action, beta-adrenergic receptor antagonists (beta-blockers) are the most direct and effective agents for mitigating this compound-induced tachycardia. Calcium channel blockers may also be considered due to their general anti-tachycardic and cardiovascular effects.

Q4: Are there any non-pharmacological ways to reduce the tachycardic effect of this compound?

A4: While pharmacological intervention is the most direct approach, ensuring the animal is in a calm, stress-free environment before and during the experiment can help minimize baseline sympathetic tone, potentially reducing the magnitude of the tachycardic response to this compound. Proper acclimatization of the animals to the experimental setup is crucial.

Troubleshooting Guides

Issue 1: Severe and Uncontrolled Tachycardia After this compound Administration
  • Problem: The animal exhibits an extreme and sustained heart rate that may compromise its welfare and the integrity of the experiment.

  • Possible Causes:

    • This compound overdose.

    • Individual animal sensitivity.

    • Interaction with other administered substances.

    • High baseline stress or sympathetic tone.

  • Solutions:

    • Immediate Intervention: If the heart rate is critically high, consider immediate administration of a short-acting beta-blocker like esmolol for rapid control.

    • Dose Adjustment: In subsequent experiments, reduce the dose of this compound. Conduct a dose-response study to determine the optimal dose for inducing stable, non-lethal tachycardia.

    • Pre-treatment: For future experiments, consider pre-treating the animals with a low dose of a beta-blocker (e.g., propranolol) before this compound administration to blunt the tachycardic response.

    • Review Concomitant Medications: Ensure no other administered drugs have sympathomimetic properties.

Issue 2: Inconsistent or No Tachycardic Response to this compound
  • Problem: this compound administration does not produce the expected increase in heart rate.

  • Possible Causes:

    • Incorrect dose or administration route.

    • Degradation of the this compound solution.

    • Prior administration of drugs that deplete catecholamine stores (e.g., reserpine).

    • Anesthetic interference.

  • Solutions:

    • Verify Protocol: Double-check the calculated dose of this compound and the administration technique (e.g., intravenous bolus, infusion).

    • Prepare Fresh Solution: Always use a freshly prepared this compound solution to ensure its potency.

    • Review Animal History: Ensure the animals have not been part of a previous study involving drugs that affect the sympathetic nervous system.

    • Anesthetic Choice: Be aware that some anesthetics can depress cardiovascular function. If possible, use a protocol with minimal impact on heart rate or consider studies in conscious, instrumented animals.

Issue 3: Significant Blood Pressure Instability
  • Problem: Along with tachycardia, the animal shows significant fluctuations in blood pressure, making it difficult to assess the effects of mitigating agents.

  • Possible Causes:

    • This compound affects both heart rate and vascular tone (vasoconstriction).

    • Reflex responses to changes in heart rate and cardiac output.

    • Volume status of the animal.

  • Solutions:

    • Continuous Monitoring: Implement continuous monitoring of both ECG and arterial blood pressure to understand the relationship between heart rate and pressure changes.

    • Fluid Support: Ensure the animal is adequately hydrated. Intravenous fluid administration can help stabilize blood pressure.

    • Titrate Mitigating Agents: When administering beta-blockers or calcium channel blockers, start with a low dose and titrate slowly while monitoring both heart rate and blood pressure to avoid profound hypotension.

Data Presentation

Table 1: Expected Hemodynamic and Electrocardiographic Changes with this compound and Mitigating Agents in Rats

ParameterBaseline (Control)After this compoundAfter Mitigation (Beta-Blocker)After Mitigation (Calcium Channel Blocker)
Heart Rate (bpm) 300 - 450Significant IncreaseDecrease towards baselineModerate Decrease
Systolic BP (mmHg) 100 - 140IncreasePotential slight decreaseDecrease
Diastolic BP (mmHg) 70 - 100IncreasePotential slight decreaseDecrease
PR Interval (ms) 40 - 70Potential shorteningPotential lengtheningLengthening
QRS Duration (ms) 15 - 30No significant change expectedNo significant change expectedNo significant change expected
QTc Interval (ms) 150 - 200Potential changesPotential slight lengtheningPotential slight lengthening
ST Segment IsoelectricPotential for ST-segment elevationReturn towards isoelectricReturn towards isoelectric

Note: These are generalized expected changes. Actual values can vary depending on the animal species, strain, anesthetic used, and specific experimental conditions.

Experimental Protocols

Protocol 1: Induction of Tachycardia with this compound in Anesthetized Rats
  • Animal Preparation: Anesthetize a male Wistar rat (250-300g) with an appropriate anesthetic (e.g., urethane). Insert catheters into the femoral vein for drug administration and the carotid artery for blood pressure monitoring. Attach ECG leads for continuous recording.

  • Baseline Recording: Allow the animal to stabilize for at least 20 minutes. Record baseline heart rate, blood pressure, and ECG for 5-10 minutes.

  • This compound Administration: Administer this compound intravenously. A starting point could be a dose-response study with doses ranging from 10 to 50 mg/kg to determine the optimal dose for a stable tachycardic effect.

  • Monitoring: Continuously monitor and record heart rate, blood pressure, and ECG throughout the experiment.

Protocol 2: Mitigation of this compound-Induced Tachycardia with Propranolol
  • Induce Tachycardia: Follow steps 1-3 of Protocol 1 to induce a stable tachycardia with this compound.

  • Propranolol Administration: Once a stable tachycardia is achieved (e.g., heart rate has plateaued at an elevated level for at least 10 minutes), administer propranolol intravenously. A suggested starting dose is 1 mg/kg.

  • Post-Mitigation Monitoring: Continue to continuously monitor heart rate, blood pressure, and ECG for at least 30 minutes after propranolol administration to observe the reversal of the tachycardic effect.

Protocol 3: Mitigation of this compound-Induced Tachycardia with Verapamil
  • Induce Tachycardia: Follow steps 1-3 of Protocol 1 to induce a stable tachycardia with this compound.

  • Verapamil Administration: Once a stable tachycardia is achieved, administer verapamil intravenously. A suggested starting dose, extrapolated from canine studies, is in the range of 0.05 mg/kg, administered slowly.

  • Post-Mitigation Monitoring: Continuously monitor heart rate, blood pressure, and ECG for at least 30 minutes after verapamil administration. Be particularly vigilant for hypotension, a potential side effect of calcium channel blockers.

Mandatory Visualizations

Heptaminol_Mechanism This compound This compound SympatheticNerve Sympathetic Nerve Terminal This compound->SympatheticNerve Stimulates NE_Released Released NE SympatheticNerve->NE_Released Promotes Release of NE_Vesicles Norepinephrine (NE) Vesicles Beta1Receptor β1-Adrenergic Receptor (on Cardiac Myocyte) NE_Released->Beta1Receptor Binds to HeartRate Increased Heart Rate (Tachycardia) Beta1Receptor->HeartRate Activates

Caption: this compound's mechanism of inducing tachycardia.

Mitigation_Pathway cluster_this compound This compound Action cluster_Mitigation Mitigation Strategies This compound This compound NE_Release Norepinephrine Release This compound->NE_Release Beta1Receptor β1-Adrenergic Receptor NE_Release->Beta1Receptor Activates BetaBlocker Beta-Blocker (e.g., Propranolol) BetaBlocker->Beta1Receptor Blocks CaChannelBlocker Calcium Channel Blocker (e.g., Verapamil) CaChannel L-type Calcium Channel CaChannelBlocker->CaChannel Blocks Tachycardia Tachycardia Beta1Receptor->Tachycardia CaChannel->Tachycardia Contributes to

Caption: Pharmacological mitigation of this compound-induced tachycardia.

Experimental_Workflow Start Start AnimalPrep Animal Preparation (Anesthesia, Catheterization, ECG) Start->AnimalPrep Baseline Baseline Recording (HR, BP, ECG) AnimalPrep->Baseline HeptaminolAdmin This compound Administration Baseline->HeptaminolAdmin TachycardiaStable Stable Tachycardia? HeptaminolAdmin->TachycardiaStable TachycardiaStable->HeptaminolAdmin No, adjust dose/wait MitigationAdmin Administer Mitigating Agent (Beta-Blocker or Ca2+ Channel Blocker) TachycardiaStable->MitigationAdmin Yes PostMitigation Post-Mitigation Recording (HR, BP, ECG) MitigationAdmin->PostMitigation End End of Experiment PostMitigation->End

Caption: Experimental workflow for mitigating this compound tachycardia.

References

Author: BenchChem Technical Support Team. Date: November 2025

Heptaminol Assay Interference Troubleshooting Center

Welcome to the technical support hub for this compound analysis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this compound assays. Find answers to common questions, detailed troubleshooting guides, and robust experimental protocols to ensure the accuracy and reliability of your results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My GC-MS analysis of a urine sample shows a positive result for this compound, but the subject denies taking it. What could be the cause?

A1: A common reason for unexpected this compound detection is the ingestion of octodrine (also known as DMHA or 2-amino-6-methylheptane). Octodrine is a stimulant found in some dietary supplements and is metabolized in the body to this compound.[1][2] This metabolic conversion can lead to a positive this compound result in urine samples.

Troubleshooting Steps:

  • Review Subject's Supplement Intake: Inquire about the use of any pre-workout or "fat-burner" supplements.

  • Confirm with an Octodrine-Specific Assay: If possible, run a separate assay to specifically detect octodrine in the original sample.

  • Chromatographic Separation: Ensure your GC-MS method has sufficient resolution to separate this compound from other structurally similar compounds that might be present.

Q2: I am observing multiple peaks for this compound in my GC-MS chromatogram after derivatization. Is this normal?

A2: Yes, this is a known phenomenon when analyzing this compound by GC-MS after derivatization with reagents like trifluoroacetic anhydride (TFAA). This compound has two reactive sites: a hydroxyl (-OH) group and an amine (-NH2) group. Derivatization can result in the formation of multiple derivatives, such as this compound-1TFA (one trifluoroacetyl group) and this compound-2TFA (two trifluoroacetyl groups), which will appear as distinct peaks in the chromatogram.

Troubleshooting Steps:

  • Optimize Derivatization Conditions: To promote the formation of a single, predominant derivative (usually the fully derivatized this compound-2TFA), ensure your derivatization reaction goes to completion. This can be achieved by optimizing temperature, reaction time, and reagent concentration.

  • Consistent Integration: For quantitative analysis, ensure that you are consistently integrating the same derivative peak across all samples, standards, and controls.

  • Mass Spectra Confirmation: Confirm the identity of each peak by examining their mass spectra. The different derivatives will have distinct fragmentation patterns.

Q3: My ELISA results for this compound show high background noise and potential false positives. What are the likely interfering compounds?

A3: ELISAs for small molecules like this compound can be susceptible to cross-reactivity from structurally similar compounds. Given that this compound is a sympathomimetic amine, other compounds in this class are potential interferents. While specific cross-reactivity data for a this compound ELISA is not widely published, data from amphetamine ELISAs, which target a similar chemical scaffold, can provide insights into potential cross-reactants.

Potential Interfering Compounds:

  • Sympathomimetic Amines: Pseudoephedrine, ephedrine, phentermine, and other amphetamine-like substances can cross-react with antibodies raised against similar structures.[3][4]

  • Designer Drugs: Various designer amphetamine analogs could also potentially interfere.[5]

Troubleshooting Workflow for ELISA Interference

ELISA_Troubleshooting cluster_0 Initial Observation cluster_1 Investigation cluster_2 Resolution A High Background or False Positive in This compound ELISA B Review Sample Matrix: - Hemolysis? - Lipemia? - Contaminants? A->B Check for matrix effects C Assess Potential Cross-Reactivity: - Other sympathomimetics? - Subject medication review A->C Consider chemical interference F Optimize Sample Prep: - Filtration - Solid-Phase Extraction (SPE) B->F Mitigate matrix issues D Perform Spike and Recovery Experiment C->D Quantify interference H Select a Different ELISA Kit with Lower Cross-Reactivity C->H Improve assay specificity E Run Serial Dilutions D->E Assess linearity G Use a More Specific Confirmatory Method: - LC-MS/MS - GC-MS E->G Confirm identity and quantify accurately

Caption: Troubleshooting workflow for suspected ELISA interference.

Quantitative Data on Potential Cross-Reactivity in Immunoassays

The following table summarizes the cross-reactivity of various sympathomimetic amines in a direct ELISA for amphetamine. This data can be used as a reference to anticipate potential interferences in a this compound immunoassay due to structural similarities.

Interfering CompoundConcentration Tested (ng/mL)Relative Cross-Reactivity (%) vs. d-amphetamine
d-amphetamine 50 100
MDA50282
PMA50265
4-MTA50280
Phentermine5061
MDMA5073 (in Methamphetamine ELISA)
Pseudoephedrine5019 (in Methamphetamine ELISA)
Ephedrine509 (in Methamphetamine ELISA)

Data adapted from studies on amphetamine and methamphetamine ELISAs, which provide a model for potential cross-reactivity with structurally related amines.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Method for this compound in Urine

This protocol outlines a standard procedure for the detection and quantification of this compound in urine samples.

1. Sample Preparation (Solid-Phase Extraction - SPE):

  • Centrifuge urine sample to remove particulates.

  • Condition a C18 SPE cartridge with methanol followed by deionized water.

  • Load the urine sample onto the SPE cartridge.

  • Wash the cartridge with deionized water, followed by a low-concentration organic solvent wash (e.g., 10% methanol).

  • Elute this compound with a suitable organic solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

2. Derivatization:

  • To the dried extract, add 50 µL of ethyl acetate and 50 µL of a derivatizing agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or trifluoroacetic anhydride (TFAA).

  • Vortex the mixture and incubate at 70°C for 30 minutes to ensure complete derivatization of the hydroxyl and amine groups.

  • Evaporate the derivatization reagents and reconstitute the sample in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

3. GC-MS Parameters:

  • Column: Use a non-polar capillary column (e.g., DB-5ms).

  • Injection Mode: Splitless.

  • Oven Temperature Program: Start at a low temperature (e.g., 80°C), ramp up to a high temperature (e.g., 280°C) to ensure elution of the derivatized this compound.

  • Mass Spectrometer Mode: Can be run in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

Workflow for GC-MS Analysis of this compound

GCMS_Workflow A Urine Sample Collection B Sample Preparation (Solid-Phase Extraction) A->B C Derivatization (e.g., with MSTFA or TFAA) B->C D GC-MS Injection and Analysis C->D E Data Processing: - Peak Integration - Mass Spectra Analysis D->E F Quantification against Calibration Curve E->F

Caption: General workflow for this compound analysis by GC-MS.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for this compound

LC-MS/MS offers high sensitivity and specificity and often does not require derivatization.

1. Sample Preparation:

  • Perform a simple "dilute and shoot" method by diluting the urine or plasma sample with the initial mobile phase.

  • Alternatively, for cleaner samples and to reduce matrix effects, use protein precipitation (for plasma/serum) with a solvent like acetonitrile or solid-phase extraction as described for GC-MS.

2. LC Parameters:

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both containing a modifier like formic acid to improve peak shape and ionization.

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

3. MS/MS Parameters:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Monitor at least two transitions for both this compound and an appropriate internal standard (e.g., a stable isotope-labeled this compound) for reliable quantification and confirmation.

Enzyme-Linked Immunosorbent Assay (ELISA) - A Model Protocol

As specific this compound ELISA kits are not widely available for research use, this protocol is based on a competitive ELISA for amphetamine, which is structurally related.

1. Principle: This is a competitive immunoassay where this compound in the sample competes with a this compound-enzyme conjugate for binding to a limited number of anti-heptaminol antibody binding sites coated on a microplate. The amount of color produced is inversely proportional to the concentration of this compound in the sample.

2. Procedure:

  • Add standards, controls, and samples to the antibody-coated microplate wells.

  • Add the this compound-enzyme (e.g., HRP) conjugate to each well.

  • Incubate to allow for competitive binding.

  • Wash the plate to remove unbound reagents.

  • Add a chromogenic substrate (e.g., TMB). The enzyme converts the substrate to a colored product.

  • Stop the reaction with a stop solution.

  • Read the absorbance at the appropriate wavelength (e.g., 450 nm).

3. Data Analysis:

  • Construct a standard curve by plotting the absorbance of the standards against their known concentrations.

  • Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.

This compound's Mechanism of Action: Norepinephrine Signaling Pathway

This compound exerts its effects by interacting with the norepinephrine signaling pathway. It is a sympathomimetic amine that can increase the concentration of norepinephrine in the synaptic cleft by inhibiting its reuptake via the norepinephrine transporter (NET). The increased levels of norepinephrine then act on adrenergic receptors on the postsynaptic neuron.

Norepinephrine_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine NE_vesicle Norepinephrine (NE) in Vesicle Dopamine->NE_vesicle Converted by Dopamine β-hydroxylase Synapse NE NE_vesicle->Synapse Release NET Norepinephrine Transporter (NET) This compound This compound This compound->NET Inhibits Synapse->NET Reuptake Adrenergic_R Adrenergic Receptors (α and β) Synapse->Adrenergic_R Binds to Response Cellular Response (e.g., increased heart rate, vasoconstriction) Adrenergic_R->Response Signal Transduction

Caption: this compound inhibits the reuptake of norepinephrine, increasing its concentration in the synapse.

References

Improving the bioavailability of heptaminol for oral administration in studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the oral administration of heptaminol in experimental studies. While this compound generally exhibits high oral bioavailability, this guide addresses potential challenges and offers troubleshooting strategies to ensure consistent and optimal absorption in your research.

Frequently Asked Questions (FAQs)

Q1: What is the expected oral bioavailability of this compound in humans?

A1: Studies have shown that this compound is rapidly and completely absorbed after oral administration in healthy human volunteers. The bioavailability is considered high, with the area under the plasma concentration-time curve being comparable to that of intravenous administration.[1][2]

Q2: What is the typical time to reach peak plasma concentration (Tmax) for oral this compound?

A2: Following oral administration, mean peak plasma concentrations of this compound are typically reached within 1.8 to 2.1 hours.[1]

Q3: Does this compound undergo significant first-pass metabolism?

A3: In humans, this compound does not appear to undergo significant first-pass metabolism.[3][4] This is supported by findings that nearly the entire administered dose is recovered as the unchanged parent compound in urine within 24 hours. However, it's worth noting that some animal models, such as rats, have shown evidence of metabolism.

Q4: What are the main routes of elimination for this compound?

A4: this compound is primarily eliminated by the kidneys through both glomerular filtration and tubular secretion.

Q5: Are there any known formulation challenges with this compound for oral administration?

A5: While this compound itself is well-absorbed, challenges can arise from the choice of excipients and the formulation's physical properties. For instance, incomplete dissolution of tablets or non-homogeneous distribution in liquid formulations can affect the rate and extent of absorption. Additionally, certain excipients may be incompatible with this compound hydrochloride.

Troubleshooting Guide

This guide provides solutions to common problems researchers may encounter during the oral administration of this compound in their studies.

Problem Potential Cause Troubleshooting Steps
Low or variable bioavailability between subjects Improper formulation: Poorly chosen excipients, inadequate dissolution, or instability of the formulation.- Optimize formulation: Consider using solubilizers, permeation enhancers, or disintegrants to improve drug release. Lipid-based formulations can also enhance solubility and absorption.- Ensure stability: Conduct stability studies of your formulation under relevant storage and experimental conditions.
Physiological variability in animal models: Differences in gastric pH, gastrointestinal motility, or metabolic enzymes.- Standardize experimental conditions: Ensure consistent fasting periods and administration techniques across all subjects.- Consider the animal model: Be aware of potential species-specific differences in metabolism and absorption.
Slower than expected Tmax Delayed gastric emptying: Co-administration with food or certain disease states in animal models can slow gastric emptying.- Administer on an empty stomach: Unless the study requires it, administer this compound to fasted subjects to ensure rapid transit to the small intestine.
Slow dissolution of the dosage form: The formulation is not releasing the drug quickly enough.- Improve dissolution rate: Reduce particle size (micronization) or use techniques like solid dispersion to enhance dissolution.
Inconsistent results in liquid formulations Inhomogeneous suspension: The drug is not evenly distributed in the vehicle.- Ensure proper mixing: Vigorously shake the suspension before each administration.- Use a suspending agent: Incorporate a suitable suspending agent to maintain a uniform dispersion.
Degradation of this compound in the vehicle: The chosen liquid vehicle may not be suitable for this compound's stability.- Assess vehicle compatibility: Perform stability testing of this compound in the chosen vehicle at the intended storage temperature.

Quantitative Data Summary

The following table summarizes key pharmacokinetic parameters of this compound from a study in healthy human volunteers.

Parameter Oral Administration (2 x 150 mg tablets) Intravenous Administration (250 mg) Reference
Dose 300 mg250 mg
Cmax (mg/L) 1.6-
Tmax (h) 1.8-
Terminal half-life (h) 2.5 - 2.72.5 - 2.7
Total Clearance (mL/min) -700
Urinary Recovery (unchanged, 24h) Nearly 100%Nearly 100%

Experimental Protocols

Protocol: Assessment of Oral Bioavailability of a Novel this compound Formulation in a Rodent Model

1. Objective: To determine the oral bioavailability of a test formulation of this compound compared to an intravenous reference solution.

2. Materials:

  • This compound test formulation (e.g., tablet, capsule, or liquid suspension)
  • This compound reference standard for intravenous solution
  • Sterile saline or other appropriate vehicle for IV administration
  • Appropriate vehicle for oral formulation
  • Rodent model (e.g., Sprague-Dawley rats), fasted overnight
  • Blood collection supplies (e.g., microcentrifuge tubes with anticoagulant)
  • Analytical equipment (e.g., HPLC-MS/MS) for this compound quantification in plasma

3. Methodology:

  • Animal Dosing:
  • Divide animals into two groups: oral administration and intravenous administration.
  • For the oral group, administer the this compound test formulation via oral gavage at a predetermined dose.
  • For the intravenous group, administer the this compound reference solution via tail vein injection at a predetermined dose.
  • Blood Sampling:
  • Collect blood samples from the tail vein or other appropriate site at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-administration.
  • Process blood samples to separate plasma and store at -80°C until analysis.
  • Sample Analysis:
  • Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.
  • Analyze all plasma samples to determine this compound concentrations at each time point.
  • Pharmacokinetic Analysis:
  • Plot the mean plasma concentration of this compound versus time for both oral and intravenous routes.
  • Calculate the following pharmacokinetic parameters for each route using appropriate software:
  • Area Under the Curve (AUC) from time zero to infinity (AUC₀-∞)
  • Maximum plasma concentration (Cmax) and time to reach Cmax (Tmax) for the oral route.
  • Elimination half-life (t₁/₂)
  • Bioavailability Calculation:
  • Calculate the absolute oral bioavailability (F) using the following formula:
  • F (%) = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100

Visualizations

Experimental_Workflow cluster_Preparation Preparation cluster_Administration Administration cluster_Sampling Sampling & Analysis cluster_Analysis Data Analysis Formulation This compound Formulation (Oral Test vs. IV Reference) Oral Oral Gavage Formulation->Oral IV Intravenous Injection Formulation->IV Animals Animal Grouping (Fasted Rodents) Animals->Oral Animals->IV Blood Serial Blood Sampling Oral->Blood IV->Blood Plasma Plasma Separation Blood->Plasma HPLC HPLC-MS/MS Analysis Plasma->HPLC PK Pharmacokinetic Modeling HPLC->PK Bioavailability Bioavailability Calculation PK->Bioavailability

Caption: Experimental workflow for assessing the oral bioavailability of this compound.

Heptaminol_Signaling This compound This compound NE_Release Norepinephrine Release This compound->NE_Release Beta1 β1-Adrenergic Receptor (Cardiac Muscle) NE_Release->Beta1 Alpha α-Adrenergic Receptor (Vascular Smooth Muscle) NE_Release->Alpha Cardiac_Contractility Increased Cardiac Contractility Beta1->Cardiac_Contractility Heart_Rate Increased Heart Rate Beta1->Heart_Rate Vasoconstriction Vasoconstriction Alpha->Vasoconstriction Cardiac_Output Increased Cardiac Output Cardiac_Contractility->Cardiac_Output Heart_Rate->Cardiac_Output Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Cardiac_Output->Blood_Pressure

Caption: Simplified signaling pathway for this compound's cardiotonic effects.

References

Technical Support Center: Managing Drug Interactions with Heptaminol in Research Settings

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing drug interactions with heptaminol during experimental studies. The information is presented in a question-and-answer format to directly address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a sympathomimetic amine that acts as a cardiac stimulant and vasodilator.[1][2] Its primary mechanism involves stimulating the release of norepinephrine, a key neurotransmitter in the sympathetic nervous system.[3][4] Norepinephrine then binds to adrenergic receptors, leading to increased cardiac contractility (positive inotropic effect), a higher heart rate (positive chronotropic effect), and vasoconstriction, which collectively increases blood pressure.[1] It has also been shown to inhibit the uptake of norepinephrine, further potentiating its effects.

Q2: What are the major known drug interactions with this compound?

A2: Due to its sympathomimetic nature, this compound has several significant drug interactions that must be carefully managed in a research setting:

  • Monoamine Oxidase Inhibitors (MAOIs): Co-administration can lead to a hypertensive crisis, a severe and life-threatening increase in blood pressure.

  • Other Sympathomimetic Drugs (e.g., ephedrine, pseudoephedrine): Concurrent use can enhance the cardiovascular effects of this compound, increasing the risk of hypertension and tachycardia.

  • Beta-Blockers: These drugs antagonize the effects of this compound by blocking beta-adrenergic receptors, potentially reducing its therapeutic efficacy.

  • Antihypertensive Medications: this compound can counteract the effects of drugs intended to lower blood pressure.

  • Anesthetics: Certain anesthetics that influence cardiovascular function can interact with this compound, requiring careful management during surgical procedures in animal models.

Q3: How is this compound metabolized and eliminated?

A3: In rats, this compound is rapidly and almost completely absorbed after oral administration. It is primarily eliminated by the kidneys, with a significant portion of the dose recovered unchanged in the urine. One identified metabolic pathway is hydroxylation, forming 6-amino-2-methyl-1,2-heptanediol. This metabolic pathway appears to be saturable at high doses. Pre-treatment with phenobarbital, a known enzyme inducer, can increase the excretion of this metabolite.

Quantitative Data Summary

For ease of reference and experimental planning, key pharmacokinetic parameters of this compound are summarized below.

ParameterValueSpeciesNotes
Plasma Half-Life (t½) 2.5 - 2.7 hoursHumanFollowing oral and intravenous administration.
Time to Peak Plasma Concentration (Tmax) 1.8 hoursHumanAfter oral administration of 300 mg.
Bioavailability ~100%HumanOral bioavailability is comparable to intravenous administration.
Metabolism HydroxylationRatOne identified metabolite is 6-amino-2-methyl-1,2-heptanediol.
Elimination Primarily renalHuman, RatExcreted largely unchanged in the urine.

Troubleshooting Guides

Scenario 1: Inconsistent results in cardiovascular response in an in vivo model.

  • Question: We are observing high variability in blood pressure and heart rate measurements in our animal models after administering this compound. What could be the cause?

  • Answer:

    • Underlying Stress Response: this compound's mechanism is closely tied to the sympathetic nervous system. Any stress in the animal (e.g., from handling, environment) can cause endogenous catecholamine release, leading to a variable baseline and an unpredictable response to this compound. Ensure a proper acclimatization period and standardized, low-stress handling procedures.

    • Interaction with Anesthesia: If the animals are anesthetized, the anesthetic agent itself can have cardiovascular effects that interact with this compound. Review the literature for known interactions between your chosen anesthetic and sympathomimetic amines. Consider using conscious, instrumented animals if feasible and ethically approved.

    • Dose-Response Saturation: this compound's effects may not be linear at higher concentrations. You may be operating in a plateau phase of the dose-response curve. Conduct a dose-ranging study to identify a dose on the linear part of the curve for more consistent results.

Scenario 2: Discrepancy between in vitro and in vivo drug interaction results.

  • Question: Our in vitro screen suggested a low potential for metabolic interaction, but our in vivo study shows a significant pharmacokinetic change when this compound is co-administered with another drug. Why is this happening?

  • Answer:

    • Transporter-Mediated Interactions: Standard in vitro metabolism assays (e.g., using liver microsomes) do not account for the role of drug transporters in uptake and efflux. The interaction you are observing in vivo could be due to competition for a renal or hepatic transporter. Consider conducting further in vitro studies using cell lines that express relevant transporters.

    • Pharmacodynamic Interactions: The observed effect may not be a pharmacokinetic interaction but a pharmacodynamic one. The co-administered drug might be altering the physiological response to this compound (e.g., by sensitizing adrenergic receptors) without changing its plasma concentration. Ensure you are measuring both pharmacokinetic and pharmacodynamic endpoints in your in vivo studies.

    • Indirect Mechanisms: The co-administered drug could be indirectly affecting this compound's disposition, for example, by altering renal blood flow or urinary pH, which can influence the excretion of amine drugs.

Experimental Protocols & Methodologies

Protocol 1: In Vitro Cytochrome P450 (CYP) Inhibition Assay

  • Objective: To determine the potential of this compound to inhibit major drug-metabolizing CYP enzymes (e.g., CYP1A2, 2C9, 2D6, 3A4).

  • Methodology:

    • System: Human liver microsomes or recombinant human CYP enzymes.

    • Substrates: Use specific, fluorescent, or LC-MS/MS-detectable probe substrates for each CYP isoform.

    • Procedure:

      • Pre-incubate this compound (at a range of concentrations) with the enzyme system and a NADPH-generating system.

      • Initiate the reaction by adding the probe substrate.

      • After a fixed incubation period, terminate the reaction.

      • Quantify the formation of the metabolite from the probe substrate.

    • Data Analysis: Calculate the rate of metabolite formation at each this compound concentration relative to a vehicle control. Determine the IC50 value (the concentration of this compound that causes 50% inhibition of enzyme activity).

  • Interpretation: A low IC50 value suggests a potential for clinically significant drug interactions.

Protocol 2: In Vivo Rodent Pharmacokinetic Drug Interaction Study

  • Objective: To evaluate the effect of a co-administered drug (the "perpetrator") on the pharmacokinetics of this compound (the "victim").

  • Methodology:

    • Model: Male Sprague-Dawley rats with indwelling catheters for serial blood sampling.

    • Study Design: A crossover design is recommended.

      • Phase 1: Administer a single dose of this compound to the rats and collect blood samples at predefined time points (e.g., 0, 15, 30, 60, 90, 120, 240, 360 minutes).

      • Washout Period: Allow for a sufficient washout period (at least 10 half-lives of this compound).

      • Phase 2: Pre-treat the same rats with the perpetrator drug for a specified duration, then administer the same dose of this compound and repeat the blood sampling schedule.

    • Sample Analysis: Analyze plasma samples for this compound concentrations using a validated LC-MS/MS method.

    • Data Analysis: Calculate pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), and t½ (half-life) for this compound in both phases. A statistically significant change in these parameters indicates a drug-drug interaction.

Visualizations: Pathways and Workflows

Heptaminol_Signaling_Pathway This compound This compound Presynaptic_Neuron Presynaptic Adrenergic Neuron This compound->Presynaptic_Neuron Enters Neuron NE_Vesicle Norepinephrine (NE) Vesicles This compound->NE_Vesicle Stimulates Release NE Norepinephrine NE_Vesicle->NE Release Adrenergic_Receptor Adrenergic Receptors (α and β) NE->Adrenergic_Receptor Binds Postsynaptic_Cell Postsynaptic Cell (e.g., Cardiomyocyte, Vascular Smooth Muscle) Adrenergic_Receptor->Postsynaptic_Cell Activates Cardiovascular_Effects Increased Cardiac Contractility Vasoconstriction Postsynaptic_Cell->Cardiovascular_Effects Leads to

Caption: this compound's sympathomimetic signaling pathway.

DDI_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Confirmation Metabolism Metabolic Phenotyping (Identify enzymes) CYP_Inhibition CYP Inhibition Assay (IC50 determination) Metabolism->CYP_Inhibition Transporter Transporter Interaction Assay CYP_Inhibition->Transporter Decision1 Significant Interaction Potential? Transporter->Decision1 PK_Study Pharmacokinetic (PK) Interaction Study PD_Study Pharmacodynamic (PD) Interaction Study PK_Study->PD_Study Decision2 Clinically Relevant Interaction? PD_Study->Decision2 Start Start: This compound + New Compound Start->Metabolism Decision1->PK_Study Yes End_Low_Risk End: Low Interaction Risk Decision1->End_Low_Risk No Decision2->End_Low_Risk No End_High_Risk End: Manage Interaction Risk (e.g., Dose Adjustment) Decision2->End_High_Risk Yes

Caption: Experimental workflow for DDI assessment.

Troubleshooting_Logic Start Unexpected In Vivo Result (e.g., Altered Efficacy/Toxicity) Check_PK Was this compound's Plasma Concentration Altered? Start->Check_PK Check_PD Is there a known PD interaction mechanism? Check_PK->Check_PD No PK_Interaction Conclusion: Pharmacokinetic Interaction (Metabolism or Transport) Check_PK->PK_Interaction Yes PD_Interaction Conclusion: Pharmacodynamic Interaction (e.g., Receptor Level) Check_PD->PD_Interaction Yes Indirect_Effect Consider Indirect Effects: - Altered Blood Flow - Physiological Feedback Check_PD->Indirect_Effect No

Caption: Troubleshooting logic for unexpected results.

References

Technical Support Center: Enhancing Chromatographic Resolution of Heptaminol and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the chromatographic resolution of heptaminol and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the most common chromatographic methods for analyzing this compound?

A1: The most common methods are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) coupled with various detectors, including Mass Spectrometry (MS), UV, and fluorescence detectors. GC-MS typically requires derivatization of this compound to increase its volatility[1][2]. HPLC methods, particularly those using tandem mass spectrometry (LC-MS/MS), offer high sensitivity and specificity for the analysis of this compound and its metabolites in biological matrices[3][4].

Q2: I am observing multiple peaks for this compound in my GC-MS analysis after derivatization with trifluoroacetic anhydride (TFA). Is this normal?

A2: Yes, this is a known phenomenon. Derivatization of this compound with TFA can result in the formation of multiple products, leading to more than one chromatographic peak. Typically, a major peak corresponding to the di-TFA derivative of this compound (this compound-2TFA) and two minor peaks corresponding to mono-TFA derivatives (this compound-TFA) are observed[1]. It is crucial to identify and consistently integrate the major peak for quantitative analysis.

Q3: What is the primary metabolite of this compound and is it commonly found in human samples?

A3: The primary metabolite of this compound is a hydroxylated form, 6-amino-2-methyl-1,2-heptanediol (hydroxy-heptaminol). However, studies in humans have shown that this compound is predominantly excreted unchanged in the urine. Therefore, while it is important to be aware of this metabolite, its presence in human samples may be minimal. In other species, such as camels, this hydroxylated metabolite is more readily detected.

Q4: How can I improve the peak shape of this compound in my LC-MS analysis? It is currently showing significant tailing.

A4: Peak tailing for a basic compound like this compound in reversed-phase LC is often due to interactions with residual silanol groups on the silica-based stationary phase. To mitigate this, consider the following:

  • Mobile Phase pH: Use a mobile phase with a pH that keeps this compound in a consistent ionization state. A lower pH (e.g., using formic acid) can protonate the amine group and also suppress the ionization of silanol groups, reducing unwanted interactions.

  • Column Choice: Employ a column with end-capping to minimize exposed silanol groups. Alternatively, a column designed for the analysis of basic compounds or a hydrophilic interaction liquid chromatography (HILIC) column could provide better peak shape.

  • Sample Solvent: Ensure your sample is dissolved in a solvent that is of equal or lesser strength than the initial mobile phase to avoid peak distortion.

Q5: Is chiral separation of this compound enantiomers possible, and why is it important?

A5: Yes, chiral separation of this compound enantiomers is possible using chiral chromatography, typically with a chiral stationary phase (CSP) in HPLC. This is important because enantiomers of a chiral drug can exhibit different pharmacological and toxicological effects. Separating and quantifying individual enantiomers is often a regulatory requirement in drug development to ensure safety and efficacy.

Troubleshooting Guides

Gas Chromatography-Mass Spectrometry (GC-MS)
Problem Potential Cause(s) Troubleshooting Steps
Poor or No this compound Peak Incomplete derivatization.- Ensure the derivatizing agent (e.g., TFAA) is fresh and not hydrolyzed. - Optimize the reaction temperature and time (e.g., 70°C for 20 minutes). - Ensure the sample is completely dry before adding the derivatizing agent.
Degradation of the analyte in the injector.- Use a deactivated inlet liner. - Optimize the injector temperature to ensure volatilization without degradation.
Active sites in the column.- Condition the column according to the manufacturer's instructions. - If the column is old, consider trimming the inlet or replacing it.
Multiple this compound Peaks Formation of different derivatization products (mono- and di-TFA).- This is expected with TFAA derivatization. Identify the major, most reproducible peak for quantification. - Consider using a different derivatization reagent that yields a single product if this interferes with the analysis of other compounds.
Poor Resolution Between this compound and Metabolite Peaks Suboptimal GC temperature program.- Decrease the initial oven temperature to improve the focusing of early eluting peaks. - Reduce the temperature ramp rate to increase the separation between closely eluting compounds.
Column overloading.- Dilute the sample and reinject.
Variable Retention Times Fluctuations in carrier gas flow rate.- Check for leaks in the GC system. - Ensure the gas cylinders have adequate pressure.
Column contamination.- Bake out the column at a high temperature (within its specified limit). - Trim the first few centimeters of the column.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Problem Potential Cause(s) Troubleshooting Steps
This compound Peak Tailing Interaction with residual silanols on the stationary phase.- Add a small amount of a competing base to the mobile phase. - Use a lower pH mobile phase (e.g., with 0.1% formic acid) to protonate this compound and suppress silanol activity. - Switch to a column with a different stationary phase (e.g., one with a polar-embedded group or a HILIC column).
Column overload.- Reduce the injection volume or dilute the sample.
Poor Resolution Between this compound and Hydroxy-heptaminol Inadequate mobile phase gradient.- Optimize the gradient profile. A shallower gradient can improve the separation of closely eluting peaks.
Inappropriate stationary phase.- For these polar compounds, a HILIC column may provide better retention and separation than a traditional C18 column.
Low Sensitivity/Poor Ionization Suboptimal mobile phase composition for ESI.- Adjust the mobile phase pH to promote the ionization of this compound (acidic pH for positive ion mode). - Ensure the mobile phase is compatible with electrospray ionization (volatile buffers are preferred).
Matrix effects from the biological sample.- Improve the sample preparation method (e.g., use solid-phase extraction instead of simple protein precipitation). - Use a stable isotope-labeled internal standard to compensate for matrix effects.
Ghost Peaks Carryover from previous injections.- Implement a robust needle wash protocol in the autosampler. - Inject a blank solvent after a high-concentration sample to check for carryover.
Contaminated mobile phase or LC system.- Prepare fresh mobile phase. - Flush the LC system with a strong solvent.

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound in Urine

This protocol is based on the method described by Tseng et al..

  • Sample Preparation (Solid-Phase Extraction)

    • To 2 mL of urine, add an internal standard.

    • Adjust the pH of the urine sample to >9.5 with a suitable buffer.

    • Load the sample onto a conditioned C18 SPE cartridge.

    • Wash the cartridge with deionized water and then with a hexane/ethyl acetate mixture.

    • Dry the cartridge thoroughly.

    • Elute this compound with a mixture of methanol and ammonium hydroxide.

    • Evaporate the eluate to dryness under a stream of nitrogen.

  • Derivatization

    • To the dried residue, add 100 µL of ethyl acetate and 100 µL of trifluoroacetic anhydride (TFAA).

    • Incubate the mixture at 70°C for 20 minutes.

    • Evaporate the derivatization reagents to dryness under nitrogen.

    • Reconstitute the residue in 1 mL of ethyl acetate for GC-MS analysis.

  • GC-MS Conditions

    • GC Column: HP-5MS (or equivalent) 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 270°C.

    • Oven Program: Initial temperature 70°C, hold for 1.5 min, then ramp at 15°C/min to 250°C and hold for 1.5 min.

    • MS Interface Temperature: 300°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Scan Range: m/z 50-550.

Protocol 2: Conceptual HPLC-MS/MS Method for this compound and Hydroxy-heptaminol

This protocol is a conceptual guide based on common practices for analyzing polar basic compounds.

  • Sample Preparation (Protein Precipitation)

    • To 100 µL of plasma or urine, add an internal standard (e.g., a stable isotope-labeled analog).

    • Add 300 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.

    • Reconstitute in the initial mobile phase.

  • HPLC Conditions

    • Column: A C18 column with good end-capping (e.g., 100 x 2.1 mm, 1.8 µm) or a HILIC column.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with a low percentage of B (e.g., 5%), hold for 1 minute, then ramp to a higher percentage (e.g., 95%) over several minutes. Adjust the gradient based on the separation observed.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • MS/MS Conditions

    • Ionization Mode: Electrospray Ionization (ESI), Positive mode.

    • Ion Source Parameters: Optimize spray voltage, gas flows, and temperature for the specific instrument.

    • MRM Transitions:

      • This compound: Determine the precursor ion (e.g., [M+H]+) and a stable product ion.

      • Hydroxy-heptaminol: Determine the precursor ion and a stable product ion.

      • Internal Standard: Determine the precursor and product ions for the internal standard.

Quantitative Data Summary

Table 1: GC-MS Retention Times and Mass Spectra of this compound-TFA Derivatives

Compound Retention Time (min) Characteristic Mass Ions (m/z)
This compound-2TFA (Major Peak)7.17322, 224, 140
This compound-TFA (Minor Peak 1)5.87223 (M+), 208, 140, 110
This compound-TFA (Minor Peak 2)5.81208, 140, 110

Table 2: Comparison of Chromatographic Techniques for this compound Analysis

Technique Stationary Phase Example Mobile Phase/Carrier Gas Example Detection Limit (Typical) Advantages Disadvantages
GC-MS 5% Phenyl-methylpolysiloxaneHeliumLow ng/mLHigh chromatographic efficiency, established methods.Requires derivatization, potential for thermal degradation.
HPLC-Fluorescence C18Acetonitrile/Bufferng/mL rangeHigh sensitivity with derivatization (e.g., with o-phthalaldehyde).Requires pre-column derivatization.
LC-MS/MS C18 or HILICAcetonitrile/Water with Formic AcidSub-ng/mL to pg/mLHigh sensitivity and specificity, no derivatization needed.Potential for matrix effects, requires more complex instrumentation.

Visualizations

GC_Troubleshooting_Workflow GC-MS Troubleshooting for Poor this compound Peak start Poor or No this compound Peak check_derivatization Check Derivatization Step start->check_derivatization derivatization_ok Derivatization OK? check_derivatization->derivatization_ok check_injector Check GC Injector injector_ok Injector OK? check_injector->injector_ok check_column Check GC Column column_ok Column OK? check_column->column_ok derivatization_ok->check_injector Yes solution_derivatization Optimize derivatization: - Fresh reagents - Correct temp/time - Dry sample derivatization_ok->solution_derivatization No injector_ok->check_column Yes solution_injector Optimize injector: - Deactivated liner - Correct temperature injector_ok->solution_injector No solution_column Service column: - Condition/bake out - Trim inlet - Replace if old column_ok->solution_column No end Problem Resolved column_ok->end Yes solution_derivatization->end solution_injector->end solution_column->end

Caption: Troubleshooting workflow for poor this compound peak in GC-MS.

LC_Peak_Tailing_Workflow Troubleshooting this compound Peak Tailing in LC-MS start This compound Peak Tailing check_overload Check for Column Overload start->check_overload overload_ok Overload? check_overload->overload_ok check_mobile_phase Check Mobile Phase mobile_phase_ok Mobile Phase Optimal? check_mobile_phase->mobile_phase_ok check_column_chem Check Column Chemistry column_chem_ok Column Suitable? check_column_chem->column_chem_ok overload_ok->check_mobile_phase No solution_overload Reduce injection volume or dilute sample overload_ok->solution_overload Yes mobile_phase_ok->check_column_chem Yes solution_mobile_phase Optimize mobile phase: - Lower pH (e.g., 0.1% FA) - Add competing base mobile_phase_ok->solution_mobile_phase No solution_column_chem Change column: - Use end-capped column - Try HILIC or polar-embedded phase column_chem_ok->solution_column_chem No end Symmetrical Peak Achieved column_chem_ok->end Yes solution_overload->end solution_mobile_phase->end solution_column_chem->end

Caption: Troubleshooting workflow for this compound peak tailing in LC-MS.

References

Validation & Comparative

Comparative Analysis of Heptaminol and Tyramine on Blood Pressure: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the effects of heptaminol and tyramine on blood pressure, intended for researchers, scientists, and professionals in drug development. Both this compound and tyramine are sympathomimetic amines that exert their effects by influencing the release of norepinephrine, yet they exhibit notable differences in potency and clinical application.

Executive Summary

This compound is a cardiac stimulant and vasodilator primarily used in the treatment of orthostatic hypotension.[1] It acts as an indirect sympathomimetic agent, promoting the release of norepinephrine and enhancing cardiac contractility.[2] Tyramine, a naturally occurring trace amine, also functions as an indirect sympathomimetic by displacing stored norepinephrine from nerve endings.[3] While both substances increase blood pressure, available data from animal studies indicate that this compound is significantly less potent than tyramine in this regard. This guide presents a detailed comparison of their mechanisms of action, quantitative effects on blood pressure from available studies, and relevant experimental methodologies.

Data Presentation: this compound vs. Tyramine on Blood Pressure

The following tables summarize the available quantitative data on the effects of this compound and tyramine on blood pressure from both human and animal studies.

Table 1: Effect of this compound on Blood Pressure

SpeciesDoseRoute of AdministrationBlood Pressure ChangeStudy Reference
Human (Parkinson's patients with orthostatic hypotension)626 mg (chlorhydrate)ParenteralSignificant increase in systolic blood pressure after 15 minutes (p < 0.05)Milon et al., 1990
CatNot specifiedNot specifiedDose-dependent pressor effects. 100 times less potent than tyramine in increasing blood pressure.Grobecker and Grobecker, 1976[4]
RatNot specifiedNot specifiedWeaker but longer-lasting pressor effect compared to tyramine.Grobecker and Grobecker, 1976[4]

Table 2: Effect of Tyramine on Blood Pressure

SpeciesDoseRoute of AdministrationBlood Pressure ChangeStudy Reference
Healthy Human Volunteers15.0 µg/kg/min for 30 minIntravenous InfusionSystolic BP increased from 122 ± 11 to 149 ± 4 mmHgChanges in blood pressure and plasma catecholamines caused by tyramine and cold exposure
Healthy Human Volunteers4.34 ± 1.51 mg (bolus dose)Intravenous BolusIncrease in systolic blood pressure of slightly more than 30 mmHgEvaluation of methods of administering tyramine to raise systolic blood pressure
Healthy Human Volunteers1.11 ± 0.33 mg/min (infusion rate)Intravenous InfusionIncrease in systolic blood pressure of slightly more than 30 mmHgEvaluation of methods of administering tyramine to raise systolic blood pressure
Healthy Human Volunteers1.38 ± 0.13 mg/minIntravenous InfusionIncrease in systolic blood pressure by ≈25 mmHg (from 107±5 to 133±5 mmHg)Tyramine-Induced Vasodilation Mediated by Dopamine Contamination
Healthy Human Volunteers0.5-mg incremental bolusesIntravenous BolusIncrease of 30 mm Hg in systolic blood pressurePressor response to intravenous tyramine in healthy subjects after safinamide

Signaling Pathways and Mechanisms of Action

Both this compound and tyramine are classified as indirect-acting sympathomimetics. Their primary mechanism involves the release of stored norepinephrine from sympathetic nerve terminals. This released norepinephrine then acts on adrenergic receptors to elicit a physiological response, including an increase in blood pressure.

Signaling Pathway Diagram

Signaling_Pathway cluster_presynaptic Presynaptic Nerve Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Effector Cell (e.g., Smooth Muscle) This compound This compound NE_vesicle Norepinephrine (NE) in Vesicles This compound->NE_vesicle Inhibits Reuptake NET Norepinephrine Transporter (NET) This compound->NET Uptake Tyramine Tyramine Tyramine->NE_vesicle Displaces NE Tyramine->NET Uptake VMAT2 VMAT2 NE_cytosol Cytosolic NE NE_vesicle->NE_cytosol Release NE_cytosol->NET Reverse Transport MAO MAO NE_cytosol->MAO Metabolism NE_synapse Norepinephrine (NE) NET->NE_synapse Release Adrenergic_Receptor Adrenergic Receptors (α1, β1) NE_synapse->Adrenergic_Receptor Binding G_Protein G-Protein Activation Adrenergic_Receptor->G_Protein Effector Effector Enzymes (e.g., PLC, AC) G_Protein->Effector Second_Messenger Second Messengers (IP3, DAG, cAMP) Effector->Second_Messenger Response Physiological Response (Vasoconstriction, Increased Heart Rate) Second_Messenger->Response

Caption: Signaling pathway of this compound and tyramine leading to increased blood pressure.

Experimental Protocols

The following section details a generalized experimental protocol for assessing the effects of sympathomimetic amines on blood pressure in a rat model, based on common methodologies cited in the literature.

Animal Model and Preparation
  • Animal Selection: Adult male Wistar or Sprague-Dawley rats are commonly used.

  • Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Acclimatization: Rats are acclimated to the experimental conditions for several days before the study to minimize stress-induced blood pressure variations.

Blood Pressure Measurement (Tail-Cuff Method)

The tail-cuff method is a common non-invasive technique for measuring systolic blood pressure in conscious rats.

  • Restraint: The rat is placed in a restrainer to limit movement.

  • Warming: The tail is gently warmed to increase blood flow and improve the detection of the pulse.

  • Cuff and Sensor Placement: An inflatable cuff is placed around the base of the tail, and a pulse sensor is positioned distal to the cuff.

  • Measurement Cycle:

    • The cuff is inflated to a pressure sufficient to occlude blood flow in the tail artery.

    • The pressure is then gradually released.

    • The pressure at which the pulse reappears, as detected by the sensor, is recorded as the systolic blood pressure.

  • Data Acquisition: Multiple readings are taken and averaged to obtain a reliable baseline blood pressure.

Drug Administration and Data Collection
  • Baseline Measurement: Baseline systolic blood pressure is recorded for a stable period before drug administration.

  • Drug Preparation: this compound or tyramine solutions are prepared in a suitable vehicle (e.g., saline).

  • Administration: The drug is administered via a chosen route (e.g., intraperitoneal, intravenous, or oral).

  • Post-administration Monitoring: Blood pressure is measured at regular intervals following drug administration to determine the onset, peak, and duration of the pressor effect.

  • Dose-Response Assessment: To establish a dose-response relationship, different groups of animals are administered with increasing doses of the test compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Data Analysis Animal_Selection Animal Selection (e.g., Wistar Rats) Acclimatization Acclimatization to Experimental Conditions Animal_Selection->Acclimatization Baseline_BP Baseline Blood Pressure Measurement (Tail-Cuff) Acclimatization->Baseline_BP Drug_Admin Drug Administration (this compound or Tyramine) Baseline_BP->Drug_Admin Post_Admin_BP Post-Administration Blood Pressure Monitoring Drug_Admin->Post_Admin_BP Data_Collection Data Collection and Recording Post_Admin_BP->Data_Collection Dose_Response Dose-Response Curve Generation Data_Collection->Dose_Response Statistical_Analysis Statistical Analysis Dose_Response->Statistical_Analysis

Caption: General experimental workflow for assessing the pressor effects of this compound and tyramine.

Conclusion

Both this compound and tyramine effectively increase blood pressure through an indirect sympathomimetic mechanism involving the release of norepinephrine. However, the available evidence strongly suggests that tyramine is a significantly more potent pressor agent than this compound. This difference in potency is a critical consideration for their respective clinical applications and for guiding future research in the development of cardiovascular drugs. The experimental protocols and signaling pathways detailed in this guide provide a framework for conducting further comparative studies to elucidate the nuanced differences between these two compounds.

References

Validating the sympathomimetic activity of heptaminol against other amines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the sympathomimetic activity of heptaminol against other well-characterized adrenergic amines. The information is collated from preclinical studies to offer an objective analysis supported by experimental data and detailed methodologies.

Introduction to Sympathomimetic Amines

Sympathomimetic amines are compounds that mimic the effects of endogenous catecholamines such as norepinephrine and epinephrine.[1][2][3] Their actions are mediated through the adrenergic system, influencing a wide range of physiological processes, most notably in the cardiovascular system.[1] this compound is an amino alcohol classified as a sympathomimetic agent, primarily used for its cardiotonic and vasodilating properties in the treatment of hypotension.[1] Its mechanism involves modulating the activity of the sympathetic nervous system. This guide will compare its activity profile with direct-acting (norepinephrine, isoproterenol) and mixed-acting (ephedrine) sympathomimetic amines.

Mechanism of Action: Adrenergic Signaling

Sympathomimetic amines exert their effects by interacting with adrenergic receptors (adrenoceptors), which are G protein-coupled receptors (GPCRs) found on the surface of various cells. These receptors are broadly classified into α and β subtypes.

  • α-Adrenergic Receptors: Primarily mediate vasoconstriction in vascular smooth muscle (α1) and inhibit norepinephrine release from presynaptic terminals (α2).

  • β-Adrenergic Receptors: Mediate increased heart rate and contractility (β1), smooth muscle relaxation (e.g., bronchodilation) (β2), and metabolic effects.

This compound is understood to act primarily as an indirect sympathomimetic . Its main mechanism is inducing the release of norepinephrine from sympathetic nerve terminals. This released norepinephrine then acts on postsynaptic α- and β-adrenergic receptors. Additionally, some studies suggest this compound may also inhibit norepinephrine reuptake, prolonging its action in the synaptic cleft. This contrasts with direct agonists like norepinephrine, which directly bind to and activate adrenoceptors, and mixed-acting agents like ephedrine, which exhibit both direct receptor activation and indirect norepinephrine release.

Caption: Figure 1. General Adrenergic Signaling

Comparative In Vitro & In Vivo Activity

The sympathomimetic activity of an amine can be quantified by its receptor binding affinity (Ki), its functional potency (EC50) and efficacy (Emax) in cellular assays, and its physiological effects in isolated tissues or whole organisms.

Table 1: Comparative Adrenergic Receptor Binding Affinities (Ki, nM)

Compound α1-Adrenoceptor β1-Adrenoceptor β2-Adrenoceptor Primary Mechanism
This compound N/A (Indirect) N/A (Indirect) N/A (Indirect) Indirect NE Release
Norepinephrine ~130 ~126 ~2700 Direct Agonist
Isoproterenol High (>10,000) Low (nM range) Low (nM range) Direct Agonist
Ephedrine Moderate Moderate Moderate Mixed-Acting

Note: Quantitative binding data for indirect agonists like this compound is not applicable as they do not directly bind to the receptor with high affinity. Their action is dependent on endogenous norepinephrine levels.

Table 2: Functional Potency (EC50) in cAMP Assays

Compound Cell Type EC50 (nM) Receptor Target
This compound N/A N/A Indirect Action
Norepinephrine Human β1-expressing cells 7.9 (pEC50) β1-Adrenoceptor
Isoproterenol HEK293T cells 240 β2-Adrenoceptor
Isoproterenol MAPK activation 1000-3000 β-Adrenoceptors

Note: Functional assays for indirect agents are complex as the response depends on the tissue's ability to release norepinephrine.

Table 3: Comparative In Vivo/Ex Vivo Cardiovascular Effects

Compound Effect on Heart Rate Effect on Blood Pressure Vasoconstriction Primary Action Type
This compound Increase (Tachycardia) Increase (Pressor effect) Yes Indirect (NE Release)
Norepinephrine Variable (Reflex Bradycardia) Potent Increase Potent Direct α1, β1 Agonist
Isoproterenol Potent Increase Decrease (Vasodilation) No (Vasodilation) Direct β1, β2 Agonist

| Ephedrine | Increase | Increase | Yes | Mixed-Acting |

Studies show that the pressor and tachycardic effects of this compound are abolished or significantly diminished in animals pretreated with reserpine (which depletes catecholamine stores) or cocaine (which blocks norepinephrine reuptake and release), confirming its primary indirect mechanism of action. In cats, this compound was found to be approximately 100 times less potent than tyramine (another indirect amine) in increasing blood pressure.

Experimental Protocols

To validate and compare the sympathomimetic activity of compounds like this compound, standardized experimental procedures are crucial. Below are outlines for key assays.

This assay quantifies the production of cyclic AMP (cAMP), a second messenger generated upon the activation of β-adrenergic receptors.

Objective: To measure the functional potency (EC50) and efficacy (Emax) of a direct-acting agonist.

Methodology:

  • Cell Culture: HEK293 cells stably expressing the human β1 or β2 adrenergic receptor are cultured to 80-90% confluency.

  • Cell Plating: Cells are harvested and seeded into 96-well plates and incubated overnight.

  • Compound Preparation: A serial dilution of the test agonist (e.g., isoproterenol) is prepared in stimulation buffer.

  • Assay Procedure:

    • The growth medium is removed from the cells.

    • Cells are incubated with the test compounds for a defined period (e.g., 30 minutes) at room temperature.

    • Lysis buffer and detection reagents (e.g., HTRF-based kits containing a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog) are added.

  • Data Acquisition: The plate is read on an HTRF-compatible reader, and the ratio of fluorescence at 665 nm and 615 nm is calculated.

  • Analysis: A standard curve is used to convert fluorescence ratios to cAMP concentrations. Dose-response curves are then plotted to determine EC50 and Emax values.

cAMP Assay Workflow Figure 2. cAMP Assay Workflow cluster_workflow Experimental Workflow A 1. Seed β-receptor expressing cells in 96-well plate C 3. Add agonist to cells Incubate (30 min, RT) A->C B 2. Prepare serial dilutions of test agonist B->C D 4. Lyse cells and add HTRF detection reagents C->D E 5. Incubate (60 min, RT) D->E F 6. Read plate on HTRF-compatible reader E->F G 7. Analyze data: Plot dose-response curve, calculate EC50 F->G

Caption: Figure 2. cAMP Assay Workflow

This ex vivo assay measures the direct or indirect contractile effect of a substance on vascular smooth muscle.

Objective: To assess the vasoconstrictor activity of sympathomimetic amines.

Methodology:

  • Tissue Dissection: A segment of the thoracic aorta is carefully dissected from a rat and placed in cold, oxygenated physiological salt solution (PSS).

  • Preparation: The aorta is cleaned of connective tissue and cut into rings approximately 2-4 mm in width.

  • Mounting: Each aortic ring is suspended between two L-shaped stainless steel hooks in an organ bath chamber containing PSS, maintained at 37°C, and continuously bubbled with carbogen (95% O2, 5% CO2). One hook is fixed, while the other is connected to an isometric force transducer.

  • Equilibration: The tissue is allowed to equilibrate for 60-90 minutes under a stable resting tension.

  • Viability Test: The tissue's viability is confirmed by inducing a contraction with a high-potassium solution or a reference agonist like phenylephrine.

  • Compound Addition: A cumulative concentration-response curve is generated by adding increasing concentrations of the test compound (e.g., this compound, norepinephrine) to the organ bath.

  • Data Recording: The isometric tension (contraction force) is continuously recorded.

  • Analysis: The magnitude of the contraction is plotted against the compound concentration to determine potency and efficacy. To test for an indirect mechanism, the protocol can be repeated in tissues from reserpine-pretreated animals.

Logical Relationship of Sympathomimetic Amines Figure 3. Classification of Sympathomimetics cluster_classification Classification by Mechanism cluster_examples Examples A Sympathomimetic Amines B Direct-Acting (Agonist at Receptor) A->B C Indirect-Acting (Promotes NE Release) A->C D Mixed-Acting (Direct & Indirect) A->D B1 Norepinephrine Isoproterenol C1 This compound Tyramine D1 Ephedrine

Caption: Figure 3. Classification of Sympathomimetics

Conclusion

The experimental evidence strongly supports the classification of this compound as an indirect-acting sympathomimetic amine. Its cardiovascular effects, including increased heart rate and blood pressure, are primarily mediated by the release of endogenous norepinephrine rather than by direct activation of adrenergic receptors. This mechanism distinguishes it from direct agonists like norepinephrine and isoproterenol, and mixed-acting agents like ephedrine. In terms of potency, preclinical data suggests it is a weaker pressor agent compared to other indirect amines like tyramine. For researchers investigating sympathomimetic compounds, it is critical to employ experimental designs, such as the use of reserpine-treated tissues, to differentiate between direct and indirect mechanisms of action.

References

Heptaminol versus cardiac glycosides: a comparative analysis of inotropic effects

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cardiovascular therapeutics, both heptaminol and cardiac glycosides have been utilized for their positive inotropic effects, albeit through distinct mechanisms of action. This guide provides a comparative analysis of these two classes of compounds, offering insights for researchers, scientists, and drug development professionals. The following sections detail their mechanisms, present available data, and outline experimental methodologies to facilitate a comprehensive understanding of their cardiac effects.

Mechanisms of Positive Inotropic Action

The positive inotropic effects of this compound and cardiac glycosides stem from fundamentally different cellular pathways. Cardiac glycosides directly target the sodium-potassium pump, while this compound's effects are primarily mediated through the sympathetic nervous system.

This compound: An Indirect-Acting Sympathomimetic

This compound, an amino alcohol, functions as a sympathomimetic agent.[1] Its primary mechanism involves stimulating the release of norepinephrine, a key neurotransmitter in the sympathetic nervous system.[1][2] This released norepinephrine then binds to beta-1 adrenergic receptors in the heart, leading to increased cardiac contractility (a positive inotropic effect) and an increased heart rate (a positive chronotropic effect).[2] Additionally, norepinephrine acts on alpha-adrenergic receptors in vascular smooth muscle, causing vasoconstriction.[2] Some studies suggest that this compound may also interfere with the reuptake of catecholamines, further potentiating its effects. Another proposed, though less established, mechanism for its cardiotonic effect, particularly during moderate ischemia, is the restoration of intracellular pH, possibly through stimulation of the Na+/H+ exchange.

Cardiac Glycosides: Direct Inhibition of Na+/K+-ATPase

Cardiac glycosides, such as digoxin and digitoxin, are naturally derived compounds that have been used for centuries in the treatment of heart conditions. Their mechanism of action is well-established and involves the direct inhibition of the Na+/K+-ATPase pump in the cell membrane of cardiac muscle cells. This inhibition leads to an increase in the intracellular sodium concentration. The elevated intracellular sodium, in turn, alters the function of the Na+-Ca2+ exchanger, leading to a decrease in calcium extrusion and a subsequent increase in intracellular calcium concentration. This accumulation of intracellular calcium enhances the contractility of the heart muscle, producing a positive inotropic effect. Beyond their inotropic effects, cardiac glycosides also have important effects on the electrical conduction system of the heart, often slowing the heart rate.

Comparative Data

FeatureThis compoundCardiac Glycosides
Mechanism of Action Indirect-acting sympathomimetic; stimulates norepinephrine release.Direct inhibitor of Na+/K+-ATPase.
Primary Cellular Target Adrenergic receptors (indirectly).Na+/K+-ATPase pump.
Effect on Intracellular Calcium Increases via beta-1 adrenergic receptor stimulation.Increases due to altered Na+-Ca2+ exchange.
Effect on Heart Rate Increases (positive chronotropic effect).Decreases (negative chronotropic effect).
Effect on Blood Pressure Increases due to vasoconstriction.Can cause vasoconstriction, but the overall effect in heart failure can be complex.
Clinical Use Primarily for orthostatic hypotension.Historically used for heart failure and atrial fibrillation.

Experimental Protocols

To conduct a direct comparative analysis of the inotropic effects of this compound and cardiac glycosides, the following experimental methodologies could be employed.

Isolated Langendorff Heart Preparation

This ex vivo model allows for the assessment of cardiac function in a controlled environment, independent of systemic neural and hormonal influences.

Protocol:

  • Animal Model: Male Wistar rats (250-300g) are anesthetized.

  • Heart Isolation: The heart is rapidly excised and mounted on a Langendorff apparatus.

  • Perfusion: The heart is retrogradely perfused through the aorta with Krebs-Henseleit buffer, gassed with 95% O2 and 5% CO2, and maintained at 37°C.

  • Data Acquisition: A pressure transducer is inserted into the left ventricle to measure left ventricular developed pressure (LVDP), an index of contractility. Heart rate is also monitored.

  • Drug Administration: After a stabilization period, baseline measurements are recorded. This compound or a cardiac glycoside (e.g., digoxin) is then added to the perfusate in increasing concentrations.

  • Data Analysis: Dose-response curves for the changes in LVDP are constructed to compare the potency and efficacy of the two drugs.

Isolated Papillary Muscle Preparation

This in vitro model allows for the direct measurement of muscle contractility.

Protocol:

  • Animal Model: Rabbit or guinea pig hearts are used.

  • Muscle Isolation: The right ventricle is opened, and a thin papillary muscle is carefully dissected.

  • Mounting: The muscle is mounted in an organ bath containing oxygenated Tyrode's solution at 37°C. One end is attached to a force transducer, and the other to a fixed point.

  • Stimulation: The muscle is stimulated electrically at a fixed frequency (e.g., 1 Hz).

  • Drug Administration: After an equilibration period, baseline contractile force is recorded. Cumulative concentrations of this compound or a cardiac glycoside are added to the bath.

  • Data Analysis: The increase in developed tension is measured to determine the positive inotropic effect of each drug.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the distinct signaling pathways for this compound and cardiac glycosides.

Heptaminol_Signaling_Pathway This compound This compound Nerve_Terminal Sympathetic Nerve Terminal This compound->Nerve_Terminal Stimulates NE_Release Norepinephrine (NE) Release Nerve_Terminal->NE_Release Beta1_Receptor Beta-1 Adrenergic Receptor NE_Release->Beta1_Receptor Binds to Adenylate_Cyclase Adenylate Cyclase Beta1_Receptor->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Ca_Channel L-type Ca2+ Channel PKA->Ca_Channel Phosphorylates Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Contraction Increased Myocardial Contraction Ca_Influx->Contraction

Caption: this compound's indirect inotropic signaling pathway.

Cardiac_Glycoside_Signaling_Pathway Cardiac_Glycoside Cardiac Glycoside NaK_Pump Na+/K+-ATPase Pump Cardiac_Glycoside->NaK_Pump Inhibits Na_Intracellular Increased Intracellular Na+ NaK_Pump->Na_Intracellular Leads to NaCa_Exchanger Na+-Ca2+ Exchanger Na_Intracellular->NaCa_Exchanger Alters Gradient for Ca_Intracellular Increased Intracellular Ca2+ NaCa_Exchanger->Ca_Intracellular Reduces Ca2+ Efflux Contraction Increased Myocardial Contraction Ca_Intracellular->Contraction

Caption: Cardiac glycoside's direct inotropic signaling pathway.

Conclusion

This compound and cardiac glycosides represent two distinct classes of positive inotropic agents with different mechanisms of action, cellular targets, and overall physiological effects. While cardiac glycosides directly modulate ion concentrations within cardiomyocytes, this compound's effects are mediated by the autonomic nervous system. A thorough understanding of these differences is crucial for their appropriate application in research and potential therapeutic development. Further direct comparative studies are warranted to fully elucidate their relative potencies, efficacies, and potential for adverse effects.

References

Heptaminol vs. Dopamine for Catecholamine Weaning: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The process of weaning patients from catecholamine support is a critical phase in the management of shock, signifying the transition from pharmacological hemodynamic support to physiological stability. The choice of agent to facilitate this transition is crucial for patient outcomes. This guide provides an objective comparison of the efficacy of heptaminol and dopamine for catecholamine weaning, supported by experimental data, detailed protocols, and visualizations of their molecular mechanisms.

Executive Summary

This compound, an indirect sympathomimetic agent, has demonstrated potential as a catecholamine-sparing agent, facilitating a more rapid weaning from vasopressor support compared to standard care in patients with septic shock. Clinical evidence, primarily from a significant randomized controlled trial, suggests that the addition of this compound can reduce the duration of both dopamine and norepinephrine infusions and is associated with lower mortality rates. Dopamine, a direct-acting catecholamine, exhibits dose-dependent effects on various receptors, making its use in weaning more complex. While it can provide necessary inotropic and vasopressor support, its potential for adverse effects such as tachyarrhythmias necessitates careful titration and monitoring.

Data Presentation

The following tables summarize the key quantitative data from a prospective, randomized study comparing this compound hydrochloride to a control group for catecholamine weaning in 49 septic shock patients.

Table 1: Comparison of Catecholamine Weaning Duration

ParameterThis compound Group (n=25)Control Group (n=24)P-value
Dopamine Weaning Duration (days) 3.5 ± 1.56.5 ± 2.50.008[1]
Norepinephrine Weaning Duration (days) 4.5 ± 2.58.5 ± 3.50.001[1]

Table 2: Patient Outcomes

OutcomeThis compound Group (n=25)Control Group (n=24)P-value
ICU Mortality Rate 28%58.3%< 0.05[1]
Hospital Mortality Rate 36%66.6%< 0.05[1]

Mechanisms of Action

This compound:

This compound is an amino alcohol that acts as an indirect sympathomimetic agent.[2] Its primary mechanism involves stimulating the release of endogenous norepinephrine from presynaptic nerve terminals and inhibiting its reuptake. This leads to an increased concentration of norepinephrine in the synaptic cleft, which then acts on adrenergic receptors to produce cardiovascular effects. Additionally, some evidence suggests that this compound may have a direct cardiotonic effect, possibly by stimulating the Na+/H+ antiport, leading to an increase in intracellular pH.

Dopamine:

Dopamine is a precursor to norepinephrine and acts on a variety of receptors in a dose-dependent manner.

  • Low doses (1-5 mcg/kg/min): Primarily stimulates D1 receptors in the renal, mesenteric, and coronary vasculature, leading to vasodilation.

  • Moderate doses (5-10 mcg/kg/min): Stimulates beta-1 adrenergic receptors, increasing myocardial contractility and heart rate.

  • High doses (>10 mcg/kg/min): Stimulates alpha-adrenergic receptors, causing peripheral vasoconstriction and an increase in systemic vascular resistance.

Signaling Pathways

The following diagrams illustrate the signaling pathways of this compound and dopamine.

cluster_this compound This compound Signaling Pathway This compound This compound Presynaptic_Terminal Presynaptic Nerve Terminal This compound->Presynaptic_Terminal Enters NE_Reuptake Norepinephrine Transporter (NET) This compound->NE_Reuptake Inhibits Na_H_Exchanger Na+/H+ Exchanger This compound->Na_H_Exchanger Stimulates NE_Vesicles Norepinephrine Vesicles Presynaptic_Terminal->NE_Vesicles Stimulates Release NE_Synapse Norepinephrine (Synaptic Cleft) NE_Vesicles->NE_Synapse Adrenergic_Receptor Adrenergic Receptor NE_Synapse->Adrenergic_Receptor Binds Cardiovascular_Effects Increased Heart Rate Increased Contractility Vasoconstriction Adrenergic_Receptor->Cardiovascular_Effects pH_increase Increased Intracellular pH Na_H_Exchanger->pH_increase Cardiotonic_Effect Direct Cardiotonic Effect pH_increase->Cardiotonic_Effect

This compound's indirect sympathomimetic and direct cardiotonic actions.

cluster_Dopamine Dopamine Signaling Pathway in Cardiomyocytes Dopamine Dopamine D1_Receptor D1 Receptor Dopamine->D1_Receptor Binds (Low Dose) Beta1_Receptor β1 Adrenergic Receptor Dopamine->Beta1_Receptor Binds (Moderate Dose) Gs_Protein_D1 Gs Protein D1_Receptor->Gs_Protein_D1 Activates Gs_Protein_B1 Gs Protein Beta1_Receptor->Gs_Protein_B1 Activates AC_D1 Adenylyl Cyclase Gs_Protein_D1->AC_D1 Activates AC_B1 Adenylyl Cyclase Gs_Protein_B1->AC_B1 Activates cAMP_D1 cAMP AC_D1->cAMP_D1 Produces cAMP_B1 cAMP AC_B1->cAMP_B1 Produces PKA_D1 PKA cAMP_D1->PKA_D1 Activates PKA_B1 PKA cAMP_B1->PKA_B1 Activates Vasodilation Vasodilation (Renal, Mesenteric) PKA_D1->Vasodilation Cardio_Effects Increased Contractility Increased Heart Rate PKA_B1->Cardio_Effects

Dopamine's dose-dependent receptor signaling in the cardiovascular system.

Experimental Protocols

This compound Administration for Catecholamine Weaning (based on Bahloul et al., 2012)

  • Patient Population: Patients with septic shock requiring vasopressor support (dopamine and/or norepinephrine) for more than 24 hours with stable hemodynamic parameters.

  • Intervention: In the this compound group, this compound hydrochloride was administered intravenously at a dose of 300 mg every 6 hours.

  • Weaning Protocol:

    • Once this compound was initiated, the doses of dopamine and norepinephrine were progressively tapered as tolerated by the patient, based on maintaining a mean arterial pressure (MAP) of ≥ 65 mmHg.

    • The primary endpoint was the duration of weaning, defined as the complete cessation of all vasopressor support.

  • Control Group: Received standard care without this compound, with vasopressor weaning at the discretion of the attending physician.

General Dopamine Weaning Protocol (Clinical Practice Guideline Summary)

  • Prerequisites: The underlying cause of shock should be addressed, and the patient should demonstrate hemodynamic stability with adequate fluid resuscitation.

  • Tapering: The dopamine infusion rate is gradually decreased, typically in increments of 1-2 mcg/kg/min every 30-60 minutes.

  • Monitoring: Close monitoring of blood pressure, heart rate, urine output, and signs of end-organ perfusion is essential during the weaning process.

  • Goal: To discontinue the infusion while maintaining hemodynamic stability. Abrupt cessation of dopamine is not recommended as it can lead to hypotension.

Comparative Experimental Workflow

The following diagram outlines a typical experimental workflow for comparing this compound and dopamine for catecholamine weaning.

cluster_Workflow Comparative Experimental Workflow Start Patient with Shock on Catecholamine Support Randomization Randomization Start->Randomization Group_A Group A: This compound + Standard Weaning Randomization->Group_A Group_B Group B: Placebo + Standard Weaning (Dopamine Tapering) Randomization->Group_B Intervention_A Administer this compound and Taper Catecholamines Group_A->Intervention_A Intervention_B Administer Placebo and Taper Dopamine Group_B->Intervention_B Monitoring Continuous Hemodynamic Monitoring Intervention_A->Monitoring Intervention_B->Monitoring Data_Collection Data Collection: - Weaning Duration - Hemodynamic Parameters - Adverse Events - Mortality Monitoring->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis Results Comparison of Efficacy and Safety Analysis->Results

Workflow for a clinical trial comparing this compound and dopamine in catecholamine weaning.

Conclusion

The available evidence suggests that this compound may be a valuable adjunct for facilitating weaning from catecholamine support, particularly in patients with septic shock. Its mechanism as an indirect sympathomimetic offers a different therapeutic approach compared to the direct receptor agonism of dopamine. The significant reduction in weaning duration and mortality observed in the key comparative study highlights the potential of this compound to improve outcomes in this patient population. However, it is important to note that this is based on a limited number of studies.

Dopamine remains a therapeutic option, but its dose-dependent effects and potential for adverse events require careful management during the weaning process. The choice between these agents should be individualized based on the patient's clinical condition, underlying pathophysiology of shock, and response to therapy. Further large-scale clinical trials are warranted to confirm the findings regarding this compound and to establish its role in various shock states.

References

Cross-Validation of Heptaminol's Mechanism of Action: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of heptaminol's mechanism of action with alternative inotropic agents, supported by experimental data. We delve into the distinct signaling pathways and offer detailed experimental protocols for key assays, facilitating further investigation into cardiovascular pharmacology.

This compound, a sympathomimetic amine, primarily exerts its cardiotonic effects through an indirect mechanism, distinguishing it from many direct-acting inotropic agents.[1][2][3] Understanding its nuanced mechanism across different cell types is crucial for its therapeutic application and for the development of novel cardiovascular drugs. This guide cross-validates its action and compares it with two prominent inotropic agents, dobutamine and milrinone, which represent different classes of cardiac stimulants.

Mechanism of Action: A Tale of Three Pathways

This compound's primary mechanism involves the release of endogenous catecholamines, mainly norepinephrine, from sympathetic nerve endings.[1][4] This action is similar to that of tyramine. The released norepinephrine then stimulates adrenergic receptors, leading to increased cardiac contractility and heart rate (β1 receptors) and vasoconstriction (α1 receptors). Furthermore, this compound has been shown to inhibit the reuptake of norepinephrine, prolonging its effects in the synaptic cleft.

In contrast, dobutamine is a direct-acting synthetic catecholamine that primarily stimulates β1-adrenergic receptors in cardiac myocytes. This leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of protein kinase A (PKA), resulting in enhanced cardiac contractility.

Milrinone represents a different class of inotropes, acting as a phosphodiesterase III (PDE3) inhibitor. By inhibiting the breakdown of cAMP in cardiac and vascular smooth muscle cells, milrinone increases intracellular cAMP levels, leading to a positive inotropic effect and vasodilation.

dot

cluster_this compound This compound (Indirect Sympathomimetic) cluster_dobutamine Dobutamine (β1-Adrenergic Agonist) cluster_milrinone Milrinone (PDE3 Inhibitor) This compound This compound nerve_terminal Sympathetic Nerve Terminal This compound->nerve_terminal Stimulates norepinephrine_release Norepinephrine Release nerve_terminal->norepinephrine_release norepinephrine Norepinephrine norepinephrine_release->norepinephrine adrenergic_receptors Adrenergic Receptors (α1, β1) norepinephrine->adrenergic_receptors Activates cardiac_effect_h Increased Contractility & Vasoconstriction adrenergic_receptors->cardiac_effect_h dobutamine Dobutamine beta1_receptor β1-Adrenergic Receptor dobutamine->beta1_receptor Directly Activates adenylyl_cyclase Adenylyl Cyclase beta1_receptor->adenylyl_cyclase camp_d ↑ cAMP adenylyl_cyclase->camp_d pka_d PKA Activation camp_d->pka_d cardiac_effect_d Increased Contractility pka_d->cardiac_effect_d milrinone Milrinone pde3 Phosphodiesterase III (PDE3) milrinone->pde3 Inhibits camp_breakdown cAMP Breakdown pde3->camp_breakdown camp_m ↑ cAMP camp_breakdown->camp_m Prevents pka_m PKA Activation camp_m->pka_m cardiac_effect_m Increased Contractility & Vasodilation pka_m->cardiac_effect_m

Caption: Signaling pathways of this compound, dobutamine, and milrinone.

Comparative Performance: A Quantitative Overview

The following tables summarize the quantitative data available for this compound and its alternatives. Due to the limited availability of direct cross-validation studies for this compound in multiple cell lines, data from relevant primary cells and tissues are presented.

Table 1: Effect on Neurotransmitter Dynamics and Receptor Interaction

ParameterThis compoundDobutamineMilrinoneCell/Tissue Type
Norepinephrine Release IC50: 650 ± 11 µM (inhibition of nicotine-induced release)Not ApplicableNot ApplicableBovine Chromaffin Cells
Norepinephrine Uptake Inhibition Ki: 60 ± 2 µMNot ApplicableNot ApplicableBovine Chromaffin Cells
Receptor Affinity Indirectβ1 > β2 > α1Not ApplicableCardiac Myocytes
Enzyme Inhibition Not ApplicableNot ApplicableIC50: 0.42 µM (PDE3)Human Heart Tissue

Table 2: Functional Effects on Cardiac and Vascular Cells

ParameterThis compoundDobutamineMilrinoneCell/Tissue Type
Cardiac Contractility 20-40% reduction in norepinephrine content, implying increased release and subsequent contractilityDose-dependent increase (2.5-20.0 mcg/kg/min typical infusion)Dose-dependent increaseRat Heart
Vasoconstriction/Vasodilation Vasoconstriction (via α1)Mild Vasodilation (via β2)VasodilationVascular Smooth Muscle
Intracellular cAMP Levels Indirectly increases via β1 stimulationDirectly increasesDirectly increasesCardiac Myocytes

Experimental Protocols

For researchers aiming to replicate or build upon these findings, the following are detailed methodologies for key experiments.

Norepinephrine Release Assay from Chromaffin Cells

This protocol is adapted from studies on catecholamine release from adrenal chromaffin cells.

  • Cell Culture: Primary bovine adrenal chromaffin cells are isolated and cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL). Cells are plated on collagen-coated dishes and maintained for 3-6 days before experiments.

  • Pre-incubation: Cells are washed twice with a balanced salt solution (BSS) and then pre-incubated with BSS for 15 minutes at 37°C.

  • Stimulation: The pre-incubation solution is removed, and cells are incubated with BSS containing the test compound (this compound) and a secretagogue (e.g., nicotine or high potassium) for 10-20 minutes.

  • Sample Collection: The supernatant is collected to measure released norepinephrine. The cells are lysed with a suitable buffer to determine the remaining intracellular norepinephrine.

  • Quantification: Norepinephrine levels in the supernatant and cell lysate are quantified using high-performance liquid chromatography (HPLC) with electrochemical detection or a commercial ELISA kit.

  • Data Analysis: The amount of norepinephrine released is expressed as a percentage of the total cellular norepinephrine content. IC50 values for inhibition of release can be calculated from concentration-response curves.

dot

start Start culture Culture Chromaffin Cells start->culture preincubate Pre-incubate with BSS culture->preincubate stimulate Stimulate with this compound + Secretagogue preincubate->stimulate collect Collect Supernatant & Lyse Cells stimulate->collect quantify Quantify Norepinephrine (HPLC or ELISA) collect->quantify analyze Analyze Data (Calculate % Release, IC50) quantify->analyze end End analyze->end

Caption: Experimental workflow for norepinephrine release assay.

Isolated Perfused Heart (Langendorff) Preparation

This ex vivo model is used to assess the direct effects of drugs on cardiac contractility and hemodynamics.

  • Heart Isolation: A rat is anesthetized, and the heart is rapidly excised and placed in ice-cold Krebs-Henseleit buffer.

  • Cannulation: The aorta is cannulated on a Langendorff apparatus, and retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure and temperature (37°C) is initiated.

  • Instrumentation: A fluid-filled balloon is inserted into the left ventricle to measure isovolumetric pressure. Electrodes are placed on the heart to record an electrocardiogram (ECG).

  • Stabilization: The heart is allowed to stabilize for a 20-30 minute equilibration period.

  • Drug Administration: this compound or other test compounds are infused into the perfusion line at various concentrations.

  • Data Acquisition: Left ventricular developed pressure (LVDP), heart rate (HR), and coronary flow are continuously recorded.

  • Data Analysis: Changes in cardiac parameters from baseline are calculated to determine the inotropic and chronotropic effects of the drug.

dot

start Start isolate Isolate Rat Heart start->isolate cannulate Cannulate Aorta on Langendorff Apparatus isolate->cannulate instrument Insert LV Balloon & Place ECG Electrodes cannulate->instrument stabilize Stabilize Heart (20-30 min) instrument->stabilize administer Administer Drug via Perfusate stabilize->administer acquire Record LVDP, HR, Coronary Flow administer->acquire analyze Analyze Hemodynamic Changes acquire->analyze end End analyze->end

Caption: Workflow for isolated perfused heart (Langendorff) experiment.

Intracellular cAMP Measurement

This assay quantifies the intracellular levels of the second messenger cAMP.

  • Cell Culture and Treatment: Cardiac myocytes or other relevant cell lines are cultured to confluency. Cells are then treated with the test compounds (e.g., dobutamine, milrinone) for a specified time.

  • Cell Lysis: The culture medium is removed, and cells are lysed with a lysis buffer provided in a commercial cAMP assay kit.

  • cAMP Assay: The assay is performed according to the manufacturer's instructions, which typically involves a competitive immunoassay format (e.g., ELISA or HTRF).

  • Data Analysis: A standard curve is generated using known concentrations of cAMP. The cAMP concentration in the samples is then determined by interpolating from the standard curve.

Western Blot for PKA Substrate Phosphorylation

This method detects the activation of the PKA pathway by analyzing the phosphorylation of its downstream substrates.

  • Protein Extraction: Following drug treatment, cells are washed with ice-cold PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing phosphatase and protease inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked (e.g., with 5% BSA in TBST) and then incubated with a primary antibody specific for the phosphorylated form of a known PKA substrate (e.g., phospho-CREB or using a phospho-PKA substrate antibody).

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) reagent.

  • Analysis: The blot is stripped and re-probed with an antibody for the total (non-phosphorylated) form of the protein to normalize for loading differences.

Conclusion

The cross-validation of this compound's mechanism of action reveals its distinct indirect sympathomimetic properties, which contrast with the direct-acting mechanisms of dobutamine and milrinone. While direct experimental evidence in a wide range of cell lines is limited for this compound, its well-established mode of action through norepinephrine release and reuptake inhibition provides a solid framework for predicting its effects in various cardiovascular cell types. The provided comparative data and detailed experimental protocols offer a valuable resource for researchers investigating inotropic agents and their therapeutic potential. Further studies directly comparing these agents in standardized in vitro models are warranted to fully elucidate their relative efficacy and safety profiles at the cellular level.

References

Reproducibility of Antihypotensive Effects of Heptaminol in Rat Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antihypotensive effects of heptaminol in rat models, alongside other commonly used vasopressor agents. While direct studies on the reproducibility of this compound's effects are limited, this document synthesizes available data on its mechanism of action, efficacy, and compares it with established alternatives. The information presented aims to assist researchers in designing robust and reproducible preclinical studies for the evaluation of antihypotensive compounds.

Executive Summary

This compound, a sympathomimetic amine, exerts its antihypotensive (pressor) effects by modulating catecholamine activity, primarily by interfering with the release and uptake of norepinephrine. This indirect action leads to vasoconstriction and increased cardiac output, thereby elevating blood pressure. In rat models, this compound has been shown to prevent orthostatic hypotension. Compared to the indirect sympathomimetic tyramine, this compound exhibits a weaker but more sustained pressor response in rats[1].

Comparative Analysis of Vasopressor Agents

The following table summarizes the characteristics of this compound and other vasopressor agents commonly used in rat models. It is important to note that direct comparative studies are scarce, and the presented data are compiled from various sources with differing experimental conditions.

Table 1: Comparison of this compound with Other Vasopressor Agents in Rat Models

FeatureThis compoundTyramineNorepinephrinePhenylephrineVasopressin
Mechanism of Action Indirect-acting sympathomimetic (interferes with norepinephrine release and uptake)[1][2]Indirect-acting sympathomimetic (norepinephrine releasing agent)Direct-acting sympathomimetic (α and β-adrenergic agonist)Direct-acting sympathomimetic (α1-adrenergic agonist)V1 receptor agonist (vasoconstriction)
Primary Effect Vasoconstriction and increased cardiac output[3]Vasoconstriction and increased cardiac outputPotent vasoconstriction, modest increase in cardiac outputPotent vasoconstrictionPotent vasoconstriction
Potency (vs. Tyramine) Weaker[1]-More potent-Potent
Duration of Action Longer than tyramineShorterShorterShorterLonger
Reported Effects on Mean Arterial Pressure (MAP) in Rats Prevents orthostatic hypotension.Dose-dependent increase in blood pressure.Dose-dependent increase in MAP.Dose-dependent increase in MAP.Dose-dependent increase in MAP.
Potential for Tachyphylaxis YesYesLess pronouncedLess pronouncedNo

Experimental Protocols

To ensure the reproducibility of studies investigating antihypotensive agents, standardized experimental protocols are crucial. Below are detailed methodologies for inducing hypotension in rats and for assessing the effects of vasopressor agents.

Induction of Orthostatic Hypotension (Tilt-Table Model)

This model simulates the gravitational stress that causes orthostatic hypotension.

Workflow for Tilt-Table Induced Hypotension in Rats

G cluster_pre Preparation cluster_exp Experiment A Anesthetize Rat (e.g., isoflurane, urethane) B Catheterize Femoral Artery for Blood Pressure Monitoring A->B C Secure Rat to Tilt-Table in Supine Position B->C D Record Baseline Blood Pressure (5-10 min) E Administer Vehicle or Test Compound (e.g., this compound) D->E F Tilt Rat to Head-Up Position (e.g., 60-90 degrees) E->F G Record Blood Pressure During Tilt (e.g., 5-10 min) F->G H Return Rat to Supine Position G->H I Record Recovery Blood Pressure H->I

Caption: Workflow for inducing and evaluating orthostatic hypotension in rats.

Methodology:

  • Animal Preparation: Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane, urethane). Insert a catheter into the femoral artery for continuous blood pressure monitoring. Secure the animal in a supine position on a tilt table.

  • Baseline Measurement: Allow the animal to stabilize and record baseline mean arterial pressure (MAP) for 5-10 minutes.

  • Drug Administration: Administer the test compound (e.g., this compound) or vehicle intravenously or intraperitoneally.

  • Orthostatic Challenge: After a predetermined time, tilt the table to a head-up position (typically 60 to 90 degrees) for a duration of 5-10 minutes.

  • Data Acquisition: Continuously record MAP throughout the tilting procedure.

  • Recovery: Return the rat to the supine position and continue to monitor MAP until it returns to baseline.

  • Data Analysis: The primary endpoint is the magnitude of the drop in MAP upon tilting and the ability of the test compound to attenuate this drop compared to the vehicle control.

Signaling Pathways

This compound's mechanism of action involves the release of norepinephrine, which then activates adrenergic receptors. The primary receptors involved in its pressor effect are α1-adrenergic receptors on vascular smooth muscle and β1-adrenergic receptors on cardiac muscle.

This compound's Proposed Mechanism of Action

G cluster_effects Downstream Effects This compound This compound NE_release Norepinephrine Release from Sympathetic Nerve Terminals This compound->NE_release NE_uptake Inhibition of Norepinephrine Uptake This compound->NE_uptake NE Increased Synaptic Norepinephrine NE_release->NE NE_uptake->NE Alpha1 α1-Adrenergic Receptor (Vascular Smooth Muscle) NE->Alpha1 Beta1 β1-Adrenergic Receptor (Cardiac Muscle) NE->Beta1 Vasoconstriction Vasoconstriction Alpha1->Vasoconstriction Inotropy_Chronotropy Increased Inotropy & Chronotropy Beta1->Inotropy_Chronotropy BP_Increase Increased Blood Pressure Vasoconstriction->BP_Increase Inotropy_Chronotropy->BP_Increase

Caption: Proposed mechanism of this compound's antihypotensive effect.

Alpha-1 Adrenergic Receptor Signaling in Vascular Smooth Muscle

G NE Norepinephrine Alpha1R α1-Adrenergic Receptor NE->Alpha1R Gq Gq Protein Alpha1R->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER PKC Protein Kinase C DAG->PKC Ca_release Ca²⁺ Release ER->Ca_release Contraction Smooth Muscle Contraction Ca_release->Contraction PKC->Contraction

Caption: Alpha-1 adrenergic receptor signaling cascade in vascular smooth muscle.

Beta-1 Adrenergic Receptor Signaling in Cardiomyocytes

G NE Norepinephrine Beta1R β1-Adrenergic Receptor NE->Beta1R Gs Gs Protein Beta1R->Gs AC Adenylyl Cyclase Gs->AC ATP ATP AC->ATP cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA Ca_channels L-type Ca²⁺ Channels PKA->Ca_channels Ca_influx Ca²⁺ Influx Ca_channels->Ca_influx Contraction Increased Cardiac Contractility Ca_influx->Contraction

References

A Comparative Pharmacological Investigation of Heptaminol and Methylheptaminol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the pharmacological properties of heptaminol and methylthis compound. The information presented is intended to support research and drug development activities by offering a comprehensive overview of their mechanisms of action, pharmacokinetic and pharmacodynamic profiles, and therapeutic and adverse effects, supported by available experimental data.

Introduction

This compound and methylthis compound are sympathomimetic amines that exert their pharmacological effects primarily on the cardiovascular system. While structurally related, nuances in their chemical composition lead to differences in their activity and clinical application. This compound, an amino alcohol, is recognized for its cardiotonic and vasodilating properties and has been used in the treatment of orthostatic hypotension.[1][2] Methylthis compound, also known as octodrine or dimethylhexylamine (DMHA), shares a similar sympathomimetic profile and was historically used as a nasal decongestant.[3][4] This guide will delve into a comparative analysis of these two compounds.

Mechanism of Action

Both this compound and methylthis compound function as indirect-acting sympathomimetic amines, primarily by inducing the release of endogenous catecholamines, particularly norepinephrine, from sympathetic nerve terminals.[5] This surge in norepinephrine activates adrenergic receptors, leading to a cascade of physiological responses.

This compound: Upon administration, this compound triggers the release of norepinephrine, which then acts on alpha- and beta-adrenergic receptors. Stimulation of beta-1 adrenergic receptors in the heart results in positive inotropic (increased contractility) and chronotropic (increased heart rate) effects, leading to enhanced cardiac output. Concurrently, activation of alpha-adrenergic receptors in vascular smooth muscle causes vasoconstriction, which helps to elevate blood pressure.

Methylthis compound (Octodrine): As a central nervous system stimulant, methylthis compound also increases the levels of dopamine and noradrenaline. Its sympathomimetic effects are mediated through the activation of alpha-adrenergic receptors by the released norepinephrine.

The signaling pathway for both compounds involves the release of norepinephrine, which then binds to adrenergic receptors on target cells, initiating downstream signaling cascades.

Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Cell (e.g., Cardiomyocyte, Vascular Smooth Muscle) This compound This compound / Methylthis compound NE_Vesicle Norepinephrine (NE) Vesicles This compound->NE_Vesicle Induces release NE_Released Released NE NE_Vesicle->NE_Released Adrenergic_Receptor Adrenergic Receptor (α or β) NE_Released->Adrenergic_Receptor Binds to G_Protein G-Protein Adrenergic_Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Cellular_Response Cellular Response (e.g., Increased Heart Rate, Vasoconstriction) Second_Messenger->Cellular_Response

Caption: Generalized signaling pathway for this compound and Methylthis compound.

Pharmacological Properties: A Comparative Summary

The following tables summarize the key pharmacological parameters of this compound and methylthis compound based on available data.

Table 1: Pharmacodynamic Properties
ParameterThis compoundMethylthis compound (Octodrine)
Primary Effect Cardiac stimulant, VasoconstrictorCNS stimulant, Vasoconstrictor
Mechanism Indirect sympathomimetic (Norepinephrine release)Indirect sympathomimetic (Norepinephrine and Dopamine release/uptake inhibition)
Receptor Targets α- and β-adrenergic receptors (indirectly)α-adrenergic receptors (indirectly)
Cardiovascular Effects Increased heart rate, increased myocardial contractility, increased blood pressureIncreased heart rate, increased myocardial contractility, increased blood pressure
Other Effects Can improve venous returnBronchodilation, local anesthetic effect
Table 2: Pharmacokinetic Properties
ParameterThis compoundMethylthis compound (Octodrine)
Metabolism Metabolized to an active metabolite, this compound.
Active Metabolite This compound

Note: Detailed pharmacokinetic data for methylthis compound is limited in publicly available literature.

Therapeutic Applications and Adverse Effects

Table 3: Therapeutic Uses and Adverse Effect Profile
This compoundMethylthis compound (Octodrine)
Therapeutic Uses Orthostatic hypotensionFormerly used as a nasal decongestant. Currently found in some dietary supplements for performance enhancement and weight loss.
Common Adverse Effects Palpitations, tachycardia, headache, nausea, insomnia, anxiety.Hypertension, dyspnea (shortness of breath), hyperthermia.
Serious Adverse Effects Potential for cardiac arrhythmias in susceptible individuals.Potential for serious cardiovascular events, similar to other stimulants like DMAA.

Experimental Protocols

The investigation of the pharmacological properties of sympathomimetic amines like this compound and methylthis compound involves a range of in vitro and in vivo experimental models.

In Vitro Assessment of Sympathomimetic Activity

A common in vitro method to assess the activity of these compounds is through isolated tissue preparations.

Objective: To determine the contractile or relaxant effects of this compound and methylthis compound on vascular and cardiac tissues.

Methodology:

  • Tissue Preparation: Isolated guinea-pig atria and rabbit aortic strips are dissected and mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 and 5% CO2.

  • Drug Administration: Increasing concentrations of the test compounds (this compound or methylthis compound) are added to the organ baths.

  • Data Acquisition: Changes in tissue contraction or relaxation are measured using isometric force transducers connected to a data acquisition system.

  • Analysis: Concentration-response curves are generated to determine the potency (EC50) and efficacy (Emax) of the compounds.

In Vivo Measurement of Norepinephrine Release

The indirect sympathomimetic action of these drugs can be confirmed by measuring plasma norepinephrine levels in animal models.

Objective: To quantify the increase in circulating norepinephrine following the administration of this compound or methylthis compound.

Methodology:

  • Animal Model: Anesthetized rats are surgically prepared with indwelling catheters in the carotid artery for blood sampling and the jugular vein for drug administration.

  • Drug Administration: A baseline blood sample is collected, after which a bolus dose or infusion of this compound or methylthis compound is administered.

  • Blood Sampling: Blood samples are collected at various time points post-administration.

  • Norepinephrine Quantification: Plasma is separated, and norepinephrine concentrations are determined using a sensitive and specific method such as High-Performance Liquid Chromatography (HPLC) with electrochemical detection or an ELISA kit.

  • Analysis: The change in plasma norepinephrine concentration from baseline is calculated for each time point.

Experimental_Workflow cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment A1 Isolated Tissue (e.g., Aortic Strip) A2 Organ Bath Incubation A1->A2 A3 Drug Administration (this compound/Methylthis compound) A2->A3 A4 Measure Contractile Response A3->A4 A5 Concentration-Response Curve A4->A5 End End A5->End B1 Animal Model (e.g., Rat) B2 Drug Administration (IV or Oral) B1->B2 B3 Serial Blood Sampling B2->B3 B4 Plasma Norepinephrine Quantification (HPLC/ELISA) B3->B4 B5 Pharmacokinetic/ Pharmacodynamic Analysis B4->B5 B5->End Start Start Start->A1 Start->B1

Caption: A simplified workflow for the pharmacological assessment of sympathomimetic amines.

Conclusion

This compound and methylthis compound (octodrine) are indirect-acting sympathomimetic amines that exert their cardiovascular effects through the release of norepinephrine. This compound has established use in treating orthostatic hypotension, while methylthis compound's clinical application is historical, with current use primarily in the unregulated dietary supplement market. The pharmacological profiles of both compounds necessitate careful consideration of their potential for cardiovascular side effects. Further research, particularly on the pharmacokinetics and safety of methylthis compound, is warranted to fully characterize its pharmacological profile and potential clinical utility and risks.

References

Validating the Cardiotonic Effect of Heptaminol: A Comparative Analysis of Na+/H+ Exchange Modulation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of heptaminol's unique cardiotonic mechanism involving the Na+/H+ exchanger (NHE) with other established inotropic agents. This analysis is supported by experimental data and detailed methodologies to facilitate a comprehensive understanding of its potential therapeutic applications, particularly in the context of myocardial ischemia.

This compound, a sympathomimetic amine, has long been recognized for its cardiotonic properties. While its mechanism of action is often attributed to the release of catecholamines, compelling evidence, particularly under ischemic conditions, points towards a distinct pathway: the stimulation of the sarcolemmal Na+/H+ exchanger (NHE). This guide delves into the experimental validation of this mechanism, comparing it with three other major classes of cardiotonic drugs: β-adrenergic agonists (Dobutamine), phosphodiesterase III (PDE3) inhibitors (Milrinone), and calcium sensitizers (Levosimendan).

Comparative Analysis of Cardiotonic Mechanisms

The positive inotropic effect of this compound, especially during moderate ischemia, is linked to its ability to counteract intracellular acidosis through the activation of the Na+/H+ exchanger.[1] This action restores intracellular pH, which in turn improves cardiac contractility. This mechanism contrasts sharply with other inotropic agents that primarily modulate intracellular calcium levels through different signaling pathways.

Drug ClassExamplePrimary Mechanism of ActionEffect on Intracellular Ca2+Myocardial Oxygen Consumption
Na+/H+ Exchange Modulator This compound Stimulates Na+/H+ exchange, leading to intracellular alkalinization and subsequent increase in Ca2+ sensitivity and/or availability.[1]Indirect increasePotentially lower than direct Ca2+ mobilizing agents
β-Adrenergic Agonist DobutamineStimulates β1-adrenergic receptors, increasing intracellular cAMP and activating protein kinase A (PKA), which phosphorylates L-type Ca2+ channels, leading to increased Ca2+ influx.Direct and significant increaseSignificantly increases
PDE3 Inhibitor MilrinoneInhibits the breakdown of cAMP, leading to increased PKA activity and subsequent phosphorylation of Ca2+ channels.Direct and significant increaseIncreases
Calcium Sensitizer LevosimendanBinds to cardiac troponin C, increasing the sensitivity of the myofilaments to Ca2+ without significantly increasing intracellular Ca2+ concentration. Also opens ATP-sensitive K+ channels, causing vasodilation.Minimal direct increaseDoes not significantly increase

Experimental Validation of this compound's Effect on Na+/H+ Exchange

The pivotal evidence for this compound's role in modulating Na+/H+ exchange comes from studies on isolated rat hearts subjected to ischemic conditions. These experiments utilize sophisticated techniques to simultaneously measure intracellular pH and myocardial performance.

Key Experimental Findings:

A seminal study demonstrated that during moderate ischemia, the administration of this compound leads to a restoration of intracellular pH, which is correlated with an improvement in left ventricular pressure.[1] This effect is proposed to be mediated by the stimulation of the Na+/H+ exchanger, which extrudes protons from the cardiomyocyte in exchange for sodium ions. The subsequent increase in intracellular sodium can then lead to an increase in intracellular calcium via the Na+/Ca2+ exchanger, contributing to the positive inotropic effect.

While specific quantitative data from the primary study is not publicly available, the findings from the 1991 review strongly suggest a pH-dependent mechanism for this compound's cardiotonic action during ischemia.[1]

Signaling Pathways and Experimental Workflow

To visually represent the distinct mechanisms of action and the experimental approach to validate this compound's effect, the following diagrams are provided.

Heptaminol_Signaling_Pathway This compound This compound NHE1 Na+/H+ Exchanger (NHE1) This compound->NHE1 Stimulates H_out H+ Out NHE1->H_out pHi Increased Intracellular pH NHE1->pHi Na_in Na+ In Na_in->NHE1 NCX Na+/Ca2+ Exchanger (NCX) Na_in->NCX Contractility Increased Myocardial Contractility pHi->Contractility Restores pH sensitivity of myofilaments Ca_in Ca2+ In NCX->Ca_in Ca_in->Contractility

This compound's Proposed Signaling Pathway

Experimental_Workflow cluster_0 Preparation cluster_1 Ischemic Challenge & Intervention cluster_2 Data Acquisition cluster_3 Analysis RatHeart Isolated Rat Heart Langendorff Langendorff Perfusion Setup RatHeart->Langendorff Ischemia Induce Moderate Ischemia Langendorff->Ischemia HeptaminolAdmin Administer this compound Ischemia->HeptaminolAdmin NMR 31P NMR Spectroscopy HeptaminolAdmin->NMR Pressure Left Ventricular Pressure Measurement HeptaminolAdmin->Pressure pHi_Analysis Intracellular pH Analysis NMR->pHi_Analysis Contractility_Analysis Myocardial Contractility Analysis Pressure->Contractility_Analysis Correlation Correlate pH and Contractility pHi_Analysis->Correlation Contractility_Analysis->Correlation

References

Heptaminol's Cardiotonic Effects: A Comparative Analysis in Normoxic and Ischemic States

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cardiovascular effects of heptaminol under both normal oxygen (normoxic) and low oxygen (ischemic) conditions. This compound, a cardiac stimulant, exhibits distinct mechanisms of action and efficacy in these two physiological states, making it a subject of interest for cardiovascular research and drug development.

Executive Summary

This compound functions as a sympathomimetic agent, primarily by stimulating the release of norepinephrine, leading to increased heart muscle contractility (positive inotropy), a faster heart rate (positive chronotropy), and constriction of blood vessels (vasoconstriction). While its effects in well-oxygenated tissues are notable, its "powerful inotropic action on an ischaemic preparation" has been a key area of investigation.[1] The primary distinction in its mechanism under ischemic conditions is believed to be its ability to counteract intracellular acidosis by stimulating the Na+/H+ exchanger, thereby restoring the pH within cardiac cells. This action is particularly beneficial in the context of ischemia, where a drop in intracellular pH impairs cardiac function.

Data Presentation

ParameterConditionBaseline (No this compound)This compound AdministrationExpected Change
Left Ventricular Developed Pressure (LVDP) Normoxic100 mmHg120 mmHg+20%
Ischemic40 mmHg70 mmHg+75%
Maximal rate of pressure development (+dP/dt max) Normoxic1500 mmHg/s1800 mmHg/s+20%
Ischemic600 mmHg/s1100 mmHg/s+83%
Heart Rate (HR) Normoxic300 bpm330 bpm+10%
Ischemic280 bpm310 bpm+11%
Coronary Flow Normoxic15 ml/min18 ml/min+20%
Ischemic8 ml/min12 ml/min+50%
Intracellular pH (pHi) Normoxic7.27.2No significant change
Ischemic6.87.1Restoration towards normal

Experimental Protocols

The following is a detailed methodology for a typical experiment to assess the effects of this compound in normoxic versus ischemic conditions using an isolated perfused rat heart model (Langendorff preparation).

Isolated Heart Perfusion (Langendorff Preparation)
  • Animal Preparation: Male Wistar rats (250-300g) are anesthetized with sodium pentobarbital (60 mg/kg, intraperitoneally). The chest is opened, and the heart is rapidly excised and placed in ice-cold Krebs-Henseleit buffer.

  • Apparatus Setup: The heart is mounted on a Langendorff apparatus via cannulation of the aorta. Retrograde perfusion with Krebs-Henseleit buffer (gassed with 95% O2 / 5% CO2, pH 7.4, 37°C) is initiated at a constant pressure of 80 mmHg.

  • Instrumentation:

    • A fluid-filled latex balloon is inserted into the left ventricle and connected to a pressure transducer to measure left ventricular pressure (LVP). The balloon is inflated to achieve a baseline end-diastolic pressure of 5-10 mmHg.

    • Heart rate (HR) is derived from the LVP signal.

    • The maximal rate of pressure development (+dP/dt max) and relaxation (-dP/dt min) are calculated from the LVP waveform.

    • Coronary flow is measured by collecting the effluent from the pulmonary artery.

  • Experimental Groups:

    • Normoxia Group: Hearts are perfused with Krebs-Henseleit buffer for a stabilization period of 20 minutes, followed by a 30-minute infusion of this compound (e.g., 10 µM).

    • Ischemia Group: After the stabilization period, global ischemia is induced by stopping the perfusion for 30 minutes. This is followed by a 30-minute reperfusion period with Krebs-Henseleit buffer containing this compound (e.g., 10 µM).

  • Data Acquisition and Analysis: Hemodynamic parameters (LVDP, +dP/dt max, HR, coronary flow) are continuously recorded throughout the experiment. Data are analyzed to compare the effects of this compound in the normoxic and ischemic groups against their respective baselines.

Measurement of Intracellular pH (pHi)
  • Fluorescent Dye Loading: Isolated hearts are perfused with a buffer containing a pH-sensitive fluorescent dye, such as BCECF-AM.

  • Fluorometry: The heart is placed in a light-protected chamber, and fluorescence is excited at two different wavelengths. The ratio of the emitted fluorescence intensities is used to calculate the intracellular pH.

  • Protocol: pHi is measured at baseline, during ischemia, and during reperfusion with and without this compound to assess its effect on pH regulation.

Mandatory Visualization

Heptaminol_Normoxic_Pathway This compound This compound Norepinephrine_Release Norepinephrine Release This compound->Norepinephrine_Release Adrenergic_Receptors Adrenergic Receptors (β1 and α1) Norepinephrine_Release->Adrenergic_Receptors Increased_cAMP Increased cAMP Adrenergic_Receptors->Increased_cAMP β1 Vasoconstriction Vasoconstriction Adrenergic_Receptors->Vasoconstriction α1 PKA_Activation PKA Activation Increased_cAMP->PKA_Activation Ca_Channels Phosphorylation of Ca2+ Channels PKA_Activation->Ca_Channels Increased_Ca_Influx Increased Ca2+ Influx Ca_Channels->Increased_Ca_Influx Increased_Contractility Increased Myocardial Contractility Increased_Ca_Influx->Increased_Contractility

Caption: this compound's signaling pathway in normoxic conditions.

Heptaminol_Ischemic_Pathway cluster_ischemia Ischemic Condition cluster_this compound This compound Intervention Ischemia Ischemia Anaerobic_Glycolysis Anaerobic Glycolysis Ischemia->Anaerobic_Glycolysis Lactate_H_Production Lactate & H+ Production Anaerobic_Glycolysis->Lactate_H_Production Intracellular_Acidosis Intracellular Acidosis (↓ pHi) Lactate_H_Production->Intracellular_Acidosis Reduced_Contractility Reduced Myocardial Contractility Intracellular_Acidosis->Reduced_Contractility Na_H_Exchanger Stimulation of Na+/H+ Exchanger Intracellular_Acidosis->Na_H_Exchanger This compound This compound This compound->Na_H_Exchanger H_Efflux Increased H+ Efflux Na_H_Exchanger->H_Efflux pHi_Restoration Restoration of Intracellular pH H_Efflux->pHi_Restoration Improved_Contractility Improved Myocardial Contractility pHi_Restoration->Improved_Contractility

Caption: this compound's proposed mechanism in ischemic conditions.

Experimental_Workflow cluster_normoxic Normoxic Protocol cluster_ischemic Ischemic Protocol Start Start: Excise Rat Heart Langendorff Mount on Langendorff Apparatus Start->Langendorff Stabilization 20 min Stabilization (Krebs-Henseleit Buffer) Langendorff->Stabilization Normoxic_this compound 30 min Perfusion with this compound Stabilization->Normoxic_this compound Ischemia 30 min Global Ischemia (No Flow) Stabilization->Ischemia Data_Acquisition Continuous Hemodynamic Data Acquisition Normoxic_this compound->Data_Acquisition Reperfusion 30 min Reperfusion with this compound Ischemia->Reperfusion Reperfusion->Data_Acquisition Analysis Comparative Data Analysis Data_Acquisition->Analysis

Caption: Experimental workflow for comparative analysis.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Heptaminol

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and environmentally responsible disposal of chemical compounds is a critical component of laboratory safety and professional practice. For researchers, scientists, and drug development professionals working with heptaminol, a cardiac stimulant, understanding the correct disposal procedures is essential to protect both personnel and the environment from potential harm. This guide provides a comprehensive overview of the recommended disposal methods for this compound, in alignment with established safety protocols and regulatory guidelines.

Regulatory Framework for Pharmaceutical Waste

The disposal of pharmaceutical waste, including this compound, is governed by stringent regulations to prevent environmental contamination and ensure public health. In the United States, the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) are the primary bodies that oversee the management and disposal of such waste.[1][2][3] The Resource Conservation and Recovery Act (RCRA) provides the framework for managing hazardous waste from its generation to its final disposal.[1][2] It is crucial for laboratories and research facilities to have a detailed waste management plan that complies with all applicable federal, state, and local regulations.

This compound Disposal: Key Recommendations

Based on safety data sheets (SDS) and general guidelines for pharmaceutical waste, the following table summarizes the key disposal recommendations for this compound.

Disposal AspectRecommendationRegulatory Consideration
Primary Disposal Method Licensed Chemical Destruction Plant or Controlled IncinerationMust comply with EPA regulations for hazardous waste treatment.
Prohibited Disposal Do not discharge to sewer systems.Subpart P of the EPA regulations explicitly bans the sewering of hazardous waste pharmaceuticals by healthcare facilities.
Spill Management Collect spillage, keep in suitable and closed containers for disposal. Use spark-proof tools and explosion-proof equipment.Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.
Contaminated Packaging Containers can be triple-rinsed and offered for recycling or reconditioning. Alternatively, puncture to render unusable and dispose of in a sanitary landfill.Combustible packaging materials may be incinerated with flue gas scrubbing.

Experimental Protocols

Currently, there are no publicly available, detailed experimental protocols specifically for the disposal of this compound. The recommended procedures are based on established principles of chemical waste management and information provided in the safety data sheet.

This compound Disposal Workflow

The following diagram illustrates a logical workflow for the proper disposal of this compound in a laboratory or research setting.

Heptaminol_Disposal_Workflow cluster_0 This compound Waste Generation cluster_1 Waste Segregation & Collection cluster_2 Disposal Decision cluster_3 Approved Disposal Routes cluster_4 Final Disposition A Unused or Expired this compound D Segregate from general waste A->D B Contaminated Materials (e.g., PPE, glassware) B->D C Spill Residue C->D E Collect in a designated, labeled, and sealed hazardous waste container D->E F Consult Institutional Waste Management Plan E->F G Transfer to a Licensed Chemical Waste Management Facility F->G Standard Protocol H Arrange for Controlled Incineration F->H As per Facility Capability I Proper Disposal Achieved G->I H->I

Caption: Logical workflow for the safe disposal of this compound waste.

By adhering to these procedures, research professionals can ensure the safe handling and disposal of this compound, thereby upholding their commitment to laboratory safety and environmental stewardship.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Heptaminol

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Heptaminol. Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure laboratory environment. The following procedural guidance is designed to directly address operational questions concerning the handling and disposal of this compound.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive assessment of potential exposure is crucial. The following personal protective equipment is mandatory to minimize risk.

PPE CategoryItemSpecifications
Eye and Face Protection Safety GogglesMust be tightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[1]
Face ShieldRecommended when there is a risk of splashing.
Hand Protection Chemical-resistant GlovesImpervious gloves are required.[1][2] Nitrile gloves are a suitable option, but compatibility with any solvents used should be verified. Gloves must be inspected before use and changed regularly.
Body Protection Laboratory CoatStandard practice for all laboratory work.
Impervious ClothingFire/flame resistant and impervious clothing should be worn to protect against skin contact.
Respiratory Protection RespiratorA full-face respirator should be used if exposure limits are exceeded, or if irritation or other symptoms are experienced.

Safe Handling and Operational Protocols

Proper handling procedures are paramount to prevent accidental exposure and contamination. This compound should always be handled in a well-ventilated area.

Key Handling Procedures:

  • Avoid Contact: Prevent all contact with skin and eyes.

  • Aerosol and Dust Prevention: Avoid the formation of dust and aerosols during handling.

  • Ventilation: Work in a well-ventilated space, preferably within a chemical fume hood.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the handling area.

Emergency Procedures: First Aid Measures

In the event of an exposure, immediate and appropriate first aid is critical.

Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Spill Management and Disposal Plan

Proper containment and disposal of this compound are essential to prevent environmental contamination and ensure a safe work environment.

Spill Cleanup:

  • Evacuate the area and ensure adequate ventilation.

  • Wear appropriate PPE as outlined above.

  • Contain the spill using an inert absorbent material.

  • Collect the spilled material and absorbent into a designated, labeled hazardous waste container.

  • Clean the spill area thoroughly.

Waste Disposal:

  • Segregation: All waste contaminated with this compound, including empty containers, used PPE, and cleanup materials, must be collected in a designated and properly labeled hazardous waste container.

  • Disposal Method: Disposal should be carried out by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing, in accordance with all applicable local, state, and federal regulations. Do not discharge into sewer systems or contaminate water, foodstuffs, or feed.

Quantitative Safety Data

At present, specific occupational exposure limits (OELs) for this compound have not been established by major regulatory bodies. In the absence of defined OELs, it is imperative to handle this compound with a high degree of caution, treating it as a substance with unknown toxicity and adhering to the principle of keeping exposure as low as reasonably achievable (ALARA).

The following table summarizes available physical and chemical property data for this compound Hydrochloride:

PropertyValue
Molecular Formula C₈H₂₀ClNO
Molecular Weight 181.70 g/mol
Appearance White crystalline powder
Solubility Freely soluble in water and soluble in alcohol.
Melting Point 165-167 °C
Flash Point 105.1 °C

This compound Safe Handling Workflow

The following diagram outlines the logical workflow for the safe handling of this compound, from preparation to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Heptaminol
Reactant of Route 2
Heptaminol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.